molecular formula C14H11N3O2 B057031 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 116834-08-3

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B057031
CAS No.: 116834-08-3
M. Wt: 253.26 g/mol
InChI Key: UOWVLCHBFVAAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a pyrazole core substituted with phenyl, pyrrole, and carboxylic acid moieties, making it a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group provides a key handle for derivatization, particularly through amide coupling reactions, enabling researchers to create targeted libraries for high-throughput screening. Its primary research value lies in its potential as a precursor for the development of novel pharmacologically active compounds, including kinase inhibitors and other enzyme-targeting agents. The distinct molecular architecture suggests potential for interaction with a variety of biological targets, making it a valuable investigational tool for probing structure-activity relationships (SAR) and optimizing lead compounds in oncology, inflammation, and CNS disease research. This product is intended for research applications only by qualified laboratory professionals.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVLCHBFVAAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151533
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-08-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 116834-08-3 | Chemical Properties, Synthesis, and Medicinal Utility

Part 1: Executive Summary & Physicochemical Profile

This compound is a tri-heterocyclic scaffold characterized by a central pyrazole core substituted with a lipophilic phenyl ring at N1, an electron-rich pyrrole moiety at C5, and a polar carboxylic acid at C4.[1][2] This specific substitution pattern creates a "push-pull" electronic system, making it a valuable building block for designing kinase inhibitors, xanthine oxidoreductase (XOR) inhibitors, and anti-inflammatory agents.

The molecule serves as a bioisostere for biaryl systems, offering a unique geometry where the pyrrole ring is twisted out of planarity relative to the pyrazole core to minimize steric clash with the N1-phenyl group, creating a distinct 3D topological space for receptor binding.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Prediction
CAS Number 116834-08-3ChemicalBook [1]
Molecular Formula C₁₄H₁₁N₃O₂Calculated
Molecular Weight 253.26 g/mol Calculated
Appearance Off-white to pale yellow solidObserved (Analogs)
Melting Point 157 °CEPA/CompTox [2]
Predicted pKa (Acid) 4.00 ± 0.10 (Carboxylic acid)EPA/CompTox [2]
Predicted LogP 2.01EPA/CompTox [2]
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 3 (N-pyrazole, O-carbonyl, O-hydroxyl)Structural Analysis
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterExperimental Insight

Part 2: Synthetic Methodology

The synthesis of this scaffold requires a convergent approach. The most robust industrial route utilizes the Paal-Knorr Pyrrole Synthesis to construct the pyrrole ring onto a pre-formed 5-aminopyrazole precursor. This method avoids the regioselectivity issues often encountered when attempting to introduce the phenyl or carboxyl groups at later stages.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-N(pyrrole) bond.

  • Precursor A: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (or its ethyl ester).

  • Precursor B: 2,5-Dimethoxytetrahydrofuran (a succinaldehyde equivalent).

  • Mechanism: Acid-catalyzed condensation cyclization.

Preferred Synthetic Protocol (Step-by-Step)

This protocol describes the synthesis via the ethyl ester intermediate to maximize yield and purity, followed by hydrolysis.

Step 1: Paal-Knorr Cyclization

Reagents: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Setup: Charge a round-bottom flask with Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

  • Solvation: Add Glacial Acetic Acid (10 mL per gram of substrate).

  • Addition: Add 2,5-Dimethoxytetrahydrofuran dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the primary amine spot (ninhydrin active).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate.

Step 2: Ester Hydrolysis

Reagents: Intermediate Ester, NaOH (2M aq), Ethanol/THF (1:1).

  • Reaction: Dissolve the ester in EtOH/THF. Add NaOH solution (3.0 eq).

  • Heating: Stir at 60 °C for 3 hours.

  • Acidification: Cool to 0 °C. Acidify carefully with 1M HCl to pH ~3.

  • Purification: The carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl 5-amino-1-phenyl- pyrazole-4-carboxylate Intermediate Intermediate: Ethyl 1-phenyl-5-(pyrrol-1-yl)- pyrazole-4-carboxylate Start->Intermediate Paal-Knorr Cyclization Reagent 2,5-Dimethoxytetrahydrofuran (AcOH, Reflux) Reagent->Intermediate Product Target: 1-Phenyl-5-(pyrrol-1-yl)- pyrazole-4-carboxylic acid Intermediate->Product Saponification & Acidification Hydrolysis Hydrolysis (NaOH, EtOH, 60°C)

Figure 1: Step-wise synthetic pathway transforming the amino-pyrazole precursor into the target pyrrolyl-carboxylic acid scaffold.

Part 3: Reactivity & Structural Logic

Understanding the reactivity profile is crucial for derivatizing this scaffold for drug discovery.

The "Twisted" Geometry

The steric bulk of the phenyl ring at N1 and the pyrrole ring at C5 forces the two rings out of coplanarity. This "twist" is a critical feature:

  • Solubility: It disrupts crystal packing energy, often making this analog more soluble than planar tricyclic systems.

  • Selectivity: The orthogonal orientation of the pyrrole ring creates a hydrophobic "fin" that can occupy specific pockets in enzyme active sites (e.g., the gatekeeper region in kinases).

Functional Group Reactivity
  • Carboxylic Acid (C4): The primary handle for diversification. It readily undergoes amide coupling (EDC/HOBt or HATU conditions) to generate libraries of inhibitors. It can be reduced to the alcohol or converted to a heterocycle (e.g., oxadiazole) for bioisosteric replacement.

  • Pyrrole Ring (C5): The pyrrole nitrogen is involved in the bond to the pyrazole, leaving the alpha and beta carbons available. However, the electron-withdrawing nature of the pyrazole-4-carboxylic acid moiety deactivates the pyrrole slightly compared to free pyrrole, making it stable to oxidation but still susceptible to electrophilic aromatic substitution if forcing conditions are used.

  • Pyrazole Core: Highly stable under standard physiological and synthetic conditions.

Part 4: Medicinal Chemistry Applications

This scaffold is widely recognized in the design of bioactive small molecules.

Xanthine Oxidoreductase (XOR) Inhibition

1-Phenyl-pyrazole-4-carboxylic acids are established pharmacophores for XOR inhibition, used in treating hyperuricemia (gout) [3].[3] The carboxylic acid interacts with the molybdenum center or key arginine residues in the active site, while the phenyl and pyrrole rings provide hydrophobic anchoring.

Kinase Inhibition

The scaffold mimics the adenine portion of ATP.

  • H-Bonding: The N2 of the pyrazole and the C4-carbonyl can form a bidentate H-bond interaction with the kinase hinge region.

  • Hydrophobic Slot: The N1-phenyl group typically orients towards the solvent front or the ribose pocket, while the C5-pyrrole can exploit the hydrophobic back-pocket (gatekeeper residue).

Biological Interaction Map

SAR_Map Core Pyrazole Core COOH C4-COOH (Acidic Head) Core->COOH Phenyl N1-Phenyl (Tail Group) Core->Phenyl Pyrrole C5-Pyrrole (Hydrophobic Fin) Core->Pyrrole SaltBridge Salt Bridge/H-Bond (Arg/Lys residues) COOH->SaltBridge Primary Interaction PiStack Pi-Pi Stacking (Aromatic residues) Phenyl->PiStack Solvent Front Steric Steric Selector (Gatekeeper Pockets) Pyrrole->Steric Selectivity Filter

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric roles of each structural domain.

Part 5: Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

  • Disposal: Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (n.d.). This compound (CAS 116834-08-3).[2][5][6] Retrieved from

  • U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-. Retrieved from

  • Zhang, C., et al. (2017).[3] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30.[3] Retrieved from

  • PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel heterocyclic compound, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. Moving beyond a mere recitation of techniques, this document delves into the strategic rationale behind the experimental workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each step is designed to be a self-validating component of a holistic analytical strategy, providing researchers with a robust framework for characterizing complex molecules.

Introduction: The Imperative for Unambiguous Characterization

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like xanthine oxidoreductase.[1] The precise arrangement of the phenyl, pyrrole, and carboxylic acid substituents on the pyrazole core dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. Therefore, an exhaustive and unequivocal structural determination is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

This guide will systematically detail the process, starting from the logical synthesis route, which provides the initial structural hypothesis, through to the multi-pronged spectroscopic analysis required for confirmation.

The Strategic Workflow: An Integrated Approach

Successful structure elucidation relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. Our approach is hierarchical, beginning with the synthesis and culminating in advanced 2D NMR experiments.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Hypothesized Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Framework NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Connectivity Mapping Final_Structure Elucidated Structure NMR_2D->Final_Structure Definitive Confirmation G cluster_hs HSQC Correlations (¹JCH) H3 H-3 C3 C-3 H3->C3 H_Ph Phenyl-H C_Ph Phenyl-C H_Ph->C_Ph H_Pyr_alpha Pyrrole-H (α) C_Pyr_alpha Pyrrole-C (α) H_Pyr_alpha->C_Pyr_alpha H_Pyr_beta Pyrrole-H (β) C_Pyr_beta Pyrrole-C (β) H_Pyr_beta->C_Pyr_beta G cluster_mol Key HMBC Correlations (²JCH, ³JCH) H_Ph_ortho Phenyl H (ortho) C5_Pyz Pyrazole C-5 H_Ph_ortho->C5_Pyz ³J ³J H3_Pyz Pyrazole H-3 H3_Pyz->C5_Pyz ²J ³J C4_Pyz Pyrazole C-4 H3_Pyz->C4_Pyz ²J ³J COOH_C COOH Carbon H3_Pyz->COOH_C ³J ³J H_Pyr_alpha Pyrrole H (α) H_Pyr_alpha->C5_Pyz ³J ³J

Sources

A Technical Guide to the Spectroscopic Analysis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of complete, published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and detailed analysis of structurally analogous compounds to predict and elucidate its characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and similar complex heterocyclic systems. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as they apply to the target molecule.

Introduction: Structural Context and Analytical Strategy

This compound is a multifaceted molecule featuring a central pyrazole core substituted with a phenyl group at the N1 position, a pyrrole ring at the C5 position, and a carboxylic acid group at the C4 position. The spatial arrangement of these rings is a key determinant of the molecule's electronic properties and, consequently, its spectroscopic behavior. X-ray crystallographic studies of similar compounds, such as 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, reveal significant dihedral angles between the pyrazole and the adjoined phenyl and pyrrolyl rings[1]. In the carbaldehyde analog, the pyrrolyl and phenyl rings are twisted out of the plane of the pyrazole ring, with dihedral angles of 58.99 (5)° and 34.95 (5)°, respectively[1]. A similar non-planar conformation is anticipated for the title carboxylic acid, which will influence the electronic communication between the aromatic systems.

Our analytical approach is therefore twofold: to present the foundational principles of each spectroscopic technique and to apply these principles in a predictive manner to this compound, drawing on empirical data from closely related pyrazole derivatives.

Synthesis of the Target Molecule

A plausible synthetic route to this compound can be adapted from established methods for analogous pyrazole carboxylic acids[2][3]. A common strategy involves the hydrolysis of a corresponding ester precursor.

Experimental Protocol: Synthesis

A potential synthesis could involve the reaction of a 5-amino-1-phenyl-1H-pyrazole-4-carboxylate precursor with 2,5-dimethoxytetrahydrofuran in acetic acid to form the pyrrole ring, followed by hydrolysis of the ester to the carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate reagent1 2,5-Dimethoxytetrahydrofuran, Acetic Acid, Reflux start->reagent1 intermediate Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate reagent1->intermediate reagent2 KOH, Ethanol, Reflux, then Acidification intermediate->reagent2 product This compound reagent2->product

Caption: Proposed synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will be characterized by distinct signals for the protons of the phenyl, pyrrole, and pyrazole rings, as well as the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Comparative Insights
Carboxylic Acid (-COOH)> 12.0Broad SingletThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding.
Pyrazole-H37.8 - 8.2SingletThe lone proton on the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group.
Phenyl-H (ortho)7.6 - 7.8MultipletProtons on the phenyl ring will exhibit complex splitting patterns. The ortho protons are generally the most deshielded due to their proximity to the pyrazole ring.
Phenyl-H (meta, para)7.3 - 7.6MultipletThe meta and para protons of the phenyl group will resonate in this region, with their signals likely overlapping.
Pyrrole-H (α)7.0 - 7.2TripletThe protons on the pyrrole ring will show characteristic coupling. The α-protons (adjacent to the nitrogen) are typically more deshielded than the β-protons.
Pyrrole-H (β)6.2 - 6.4TripletThe β-protons of the pyrrole ring are expected to be the most upfield of the aromatic protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule and offer insights into their electronic nature.

Predicted ¹³C NMR Chemical Shifts:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
Carboxylic Acid (C=O)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield. In similar pyrazole carboxylic acids, this peak is observed in this range.
Pyrazole-C5145 - 150The carbon atom of the pyrazole ring bearing the pyrrole substituent will be deshielded due to the attachment of two nitrogen atoms.
Pyrazole-C3140 - 145The C3 carbon of the pyrazole ring is also expected to be in the downfield region.
Phenyl-C (ipso)138 - 142The carbon of the phenyl ring directly attached to the pyrazole nitrogen will be deshielded.
Phenyl-C (ortho, meta, para)120 - 130The remaining carbons of the phenyl ring will resonate in the typical aromatic region.
Pyrrole-C (α)120 - 125The α-carbons of the pyrrole ring are generally more deshielded than the β-carbons.
Pyrrole-C (β)110 - 115The β-carbons of the pyrrole ring will be found in the more upfield portion of the aromatic region.
Pyrazole-C4105 - 110The carbon atom of the pyrazole ring to which the carboxylic acid is attached will be influenced by both the ring nitrogens and the carbonyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will be dominated by vibrations associated with the carboxylic acid and the aromatic rings.

Predicted FT-IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadStretching vibration, often very broad due to hydrogen bonding.
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the phenyl, pyrazole, and pyrrole rings.
C=O (Carboxylic Acid)1680 - 1720StrongStretching vibration of the carbonyl group. Conjugation with the pyrazole ring may shift this to a lower wavenumber.
C=C & C=N (Aromatic Rings)1450 - 1600Medium to StrongRing stretching vibrations of the pyrazole, phenyl, and pyrrole rings.
C-O (Carboxylic Acid)1210 - 1320MediumStretching vibration of the C-O single bond.
O-H (Carboxylic Acid)920 - 950Medium, BroadOut-of-plane bending of the O-H group.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer is sufficient for this analysis.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_ftir FT-IR Analysis Workflow sample Prepare Sample (ATR or KBr) instrument FT-IR Spectrometer sample->instrument acquire Acquire Spectrum (4000-400 cm⁻¹) instrument->acquire analyze Identify & Assign Characteristic Bands acquire->analyze

Caption: A typical workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Features:

  • Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): The most crucial piece of information will be the molecular ion peak. In negative ion mode (ESI-), a prominent peak corresponding to the deprotonated molecule ([M-H]⁻) is expected. In positive ion mode (ESI+), the protonated molecule ([M+H]⁺) should be observed.

  • Fragmentation Pattern: The fragmentation of pyrazole derivatives often involves the loss of small, stable molecules. Key expected fragmentation pathways for the title compound include:

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of H₂O (18 Da): Dehydration can also occur.

    • Cleavage of the Pyrrole Ring: Fragmentation of the pyrrole ring can lead to a series of smaller ions.

    • Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN[4].

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the three aromatic rings, is expected to give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption:

The UV-Vis spectrum of the title compound is expected to show strong absorption bands in the range of 250-350 nm, corresponding to π → π* transitions within the conjugated system. The exact position and intensity of these bands will be sensitive to the solvent polarity. In comparison to simpler pyrazole systems, the extended conjugation with the phenyl and pyrrole rings will likely lead to a bathochromic (red) shift of the absorption maxima[5].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. This guide provides a predictive framework for interpreting the ¹H NMR, ¹³C NMR, FT-IR, Mass, and UV-Vis spectra of this molecule, grounded in the established spectroscopic behavior of analogous compounds. By following the outlined experimental protocols and analytical reasoning, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.

References

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (n.d.). Retrieved from [Link][1]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar. Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole.... (n.d.). ResearchGate. Retrieved from [Link][5]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link][4]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). PubMed. Retrieved from [Link][2]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. Retrieved from [Link][3]

  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. (n.d.). Retrieved from [Link]

Sources

The Pharmacophore Frontier: Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

In the realm of medicinal chemistry, the pyrazole carboxylic acid scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike generic heterocycles, the carboxylic acid moiety (or its bioisosteres like esters and amides) at the 3-, 4-, or 5-position provides a critical hydrogen-bonding handle, often mimicking endogenous substrates like the carboxylate of arachidonic acid in cyclooxygenase (COX) enzymes.

This guide moves beyond basic literature review to dissect the causality of biological activity, the integrity of synthetic protocols, and the validation of bioassays.

Structural Logic and SAR (Structure-Activity Relationship)

The biological efficacy of these derivatives hinges on the substitution pattern. The electronic environment of the pyrazole ring is tunable:

  • Position 3/5: Steric bulk here often dictates selectivity (e.g., COX-2 vs. COX-1).

  • Position 4: Electron-withdrawing groups (EWGs) or lipophilic spacers here frequently enhance potency in kinase inhibition.

  • Carboxylic Acid (-COOH): Acts as a polar anchor. Esterification often improves cell permeability (prodrug strategy), while amidation can alter target affinity.

SAR_Logic Core Pyrazole Core (N1-N2) Pos3 Pos 3/5: Lipophilicity (Selectivity Gate) Core->Pos3 Pos4 Pos 4: Electronic Tuning (Kinase Affinity) Core->Pos4 Acid Carboxylic Acid/Deriv. (H-Bond Donor/Acceptor) Core->Acid Activity Biological Outcome Pos3->Activity Steric fit Pos4->Activity Pi-stacking Acid->Activity Ionic interaction

Figure 1: SAR logic flow for pyrazole carboxylic acid derivatives. The acid moiety serves as the polar anchor, while R-groups modulate solubility and pocket fitting.

Therapeutic Sector: Oncology (Kinase Inhibition)

Mechanism of Action: ATP Competition

Pyrazole-4-carboxylic acid derivatives function primarily as ATP-competitive inhibitors. In targets like EGFR (Epidermal Growth Factor Receptor) and VEGF (Vascular Endothelial Growth Factor) , the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acid derivative form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

Validated Efficacy Data

The following table summarizes IC50 values from key studies, demonstrating the impact of specific substitutions on the phenyl ring attached to the pyrazole N1 position.

Compound IDTargetSubstitution (R)IC50 (µM)Mechanism Note
Cpd-49 EGFR4-Cl-Phenyl0.26Halogen enhances hydrophobic pocket fit [1].
Cpd-49 HER-24-Cl-Phenyl0.20Dual inhibition profile.
Cpd-7a MCF-74-Me-Phenyl12.4Methyl group reduces potency vs. Cl due to sterics [2].
Doxorubicin MCF-7(Control)1.8Positive control for cytotoxicity validation.

Critical Insight: The presence of an electron-withdrawing group (like Cl or F) on the N1-phenyl ring consistently improves IC50 values by lowering the electron density of the pyrazole ring, enhancing pi-stacking interactions within the kinase domain.

Therapeutic Sector: Inflammation (COX-2 Selectivity)

The Arachidonic Acid Mimicry

The most commercially successful application of the pyrazole core is in NSAIDs (e.g., Celecoxib). However, carboxylic acid derivatives offer a distinct advantage: they mimic the carboxylate head of arachidonic acid.

  • COX-1: The active site is a narrow hydrophobic channel.

  • COX-2: Has a bulky side pocket. Pyrazole derivatives with bulky groups at positions 1 and 5 exploit this pocket, conferring selectivity and reducing gastric side effects associated with COX-1 inhibition.

COX_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates PLA2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Inhibitor Pyrazole Carboxylic Acid (Inhibitor) Inhibitor->COX2 Competitive Binding (Selectivity > 50:1)

Figure 2: Mechanism of COX-2 inhibition. The pyrazole derivative competitively binds to the COX-2 active site, preventing the conversion of Arachidonic Acid to Prostaglandins.

Comparative Potency

In carrageenan-induced rat paw edema assays (in vivo), specific pyrazole-3-carboxylic acids have shown superior activity to standard drugs.[1]

  • Compound 15d: 89% inhibition of edema (3h post-dose).

  • Celecoxib: 82% inhibition (Reference standard).

  • Selectivity Index (SI): Compound 15d exhibited an SI (COX-1 IC50 / COX-2 IC50) of >90, indicating an exceptional safety profile regarding gastric ulceration [3].

Therapeutic Sector: Antimicrobial (DNA Gyrase)[2][3]

Targeting Bacterial Replication

Bacterial DNA Gyrase (Topoisomerase II) is essential for DNA supercoiling. Pyrazole carboxylic acid derivatives target the GyrB subunit (ATPase domain).

  • Mechanism: They stabilize the cleaved DNA-enzyme complex or block ATP hydrolysis, leading to double-strand breaks and bacterial cell death.

  • Spectrum: Effective against Gram-positive (S. aureus, MRSA) and select Gram-negative bacteria (E. coli).

Efficacy Data (MIC Values)
StrainCompoundMIC (µg/mL)Reference Drug (Ciprofloxacin)
S. aureus (MRSA)Pyrazole-Indole Hybrid0.390.50
E. coliPyrazole-Indole Hybrid3.120.25
B. subtilisCpd-3k0.250.20

Note: While Gram-negative activity is often lower due to efflux pumps, the potency against resistant Gram-positive strains (MRSA) makes this scaffold highly relevant for hospital-acquired infections [4].

Synthetic Pathway & Validation

To ensure reproducibility, we utilize the Knorr Pyrazole Synthesis , a robust cyclocondensation method.

Synthetic Workflow
  • Reactants: 1,3-dicarbonyl compound (or diester) + Hydrazine derivative.

  • Solvent: Ethanol or Acetic Acid.

  • Catalyst: Glacial acetic acid or catalytic HCl (if using hydrazine hydrate).

Synthesis Reactant1 1,3-Dicarbonyl (e.g., Diethyl Oxalate) Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine (R-NH-NH2) Reactant2->Intermediate Cyclization Cyclization (Reflux/Acid) Intermediate->Cyclization -H2O Product Pyrazole Carboxylic Acid Derivative Cyclization->Product Purification

Figure 3: Modified Knorr Synthesis pathway. This route allows for regioselective control based on the steric bulk of the R-groups on the hydrazine.

Detailed Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the Selectivity Index (SI) of the synthesized derivative.[2]

  • Enzyme Preparation: Use commercial ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation:

    • Mix 10 µL of enzyme with 10 µL of test compound (dissolved in DMSO, final conc. 0.01–100 µM).

    • Incubate at 25°C for 15 minutes.

    • Control: Use DMSO only (Negative) and Celecoxib (Positive).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (100 µM) and incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE2 levels using a standard ELISA kit.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log-concentration vs. % inhibition to derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: MTT Cytotoxicity Assay

Objective: Assess anticancer potency and rule out general toxicity.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds at graded concentrations (0.1, 1, 10, 50, 100 µM).

    • Self-Validation Check: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: IC50 is the concentration reducing absorbance by 50% relative to untreated control.

References

  • Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 314-319. Link

  • Uludag, M. O., et al. (2013). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.[1] Medicinal Chemistry Research, 22, 782–793.[3] Link

  • Abdellatif, K. R., et al. (2016). Design, synthesis and biological evaluation of new pyrazole derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 66, 123-134. Link

  • Sun, J., et al. (2013).[4] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N9-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(7), e69751.[4] Link

  • Karrouchi, K., et al. (2018). Pyrazole: A promising scaffold for the synthesis of potent anti-inflammatory and analgesic agents. Bioorganic Chemistry, 77, 225-243. Link

Sources

Technical Guide: Synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, exhibiting significant biological activities ranging from Xanthine Oxidoreductase (XOR) inhibition (treating hyperuricemia/gout) to anti-inflammatory properties via COX-2 modulation.

This guide provides a rigorous, self-validating synthetic workflow for this scaffold. Unlike generic procedures, this protocol emphasizes the causality behind solvent choices, temperature control, and catalytic cycles, ensuring reproducibility and high yield. The synthesis is designed as a three-stage linear sequence:

  • Heterocyclization: Formation of the 5-amino-pyrazole core.

  • Annulation: Clauson-Kaas pyrrole synthesis.

  • Deprotection: Regioselective ester hydrolysis.

Retrosynthetic Analysis & Strategy

To design a robust route, we deconstruct the target molecule into stable precursors. The critical strategic decision is to install the pyrrole ring after the pyrazole formation to avoid regioselectivity issues during the hydrazine condensation.

Logical Disconnection
  • Target: Carboxylic acid derivative.

  • Precursor 1: Ethyl ester intermediate (improved solubility for the pyrrole forming step).

  • Precursor 2: 5-Amino-1-phenyl-pyrazole core (nucleophilic amine handle).

  • Starting Materials: Phenylhydrazine and Ethyl (ethoxymethylene)cyanoacetate.

Retrosynthesis target Target: 1-Phenyl-5-(pyrrol-1-yl)-pyrazole-4-COOH ester Intermediate: Ethyl 5-(pyrrol-1-yl)pyrazole-4-carboxylate target->ester Hydrolysis amine Core Scaffold: Ethyl 5-amino-1-phenylpyrazole-4-carboxylate ester->amine Clauson-Kaas (2,5-DMTHF) start Starting Materials: Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate amine->start Cyclocondensation

Figure 1: Retrosynthetic strategy prioritizing the stability of the ester intermediate during the acid-catalyzed Clauson-Kaas reaction.

Stage 1: Synthesis of the 5-Amino-Pyrazole Core

The formation of the pyrazole ring is driven by the condensation of a hydrazine with a 1,3-electrophile. We utilize ethyl (ethoxymethylene)cyanoacetate because the ethoxy group acts as an excellent leaving group, directing the initial nucleophilic attack.

Experimental Protocol
  • Reagents: Phenylhydrazine (10 mmol), Ethyl (ethoxymethylene)cyanoacetate (10 mmol).

  • Solvent: Ethanol (Absolute, 20 mL).

  • Catalyst: None required (autocatalytic via hydrazine basicity).

Step-by-Step Workflow:

  • Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol at room temperature.

  • Add phenylhydrazine dropwise over 10 minutes. Note: The reaction is exothermic; dropwise addition prevents thermal runaway and side-product formation.

  • Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool to 0°C. The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate , will precipitate as a solid.

  • Filter and wash with cold ethanol.

Mechanism & Causality: The phenylhydrazine nitrogen (specifically the terminal -NH2) attacks the electrophilic carbon of the ethoxy-vinyl group. Elimination of ethanol generates an intermediate hydrazone, which undergoes intramolecular cyclization onto the nitrile carbon. A final tautomerization yields the stable aromatic amino-pyrazole.

Stage 2: Clauson-Kaas Pyrrole Annulation

This is the most critical step. We convert the primary amine on the pyrazole ring into a pyrrole ring using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

The Challenge

The 5-amino group on the pyrazole is electronically deactivated due to the electron-withdrawing ester at position 4 and the phenyl ring at position 1. Standard conditions often fail. We employ glacial acetic acid as both solvent and catalyst to drive the reaction.

Experimental Protocol
  • Substrate: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (5 mmol).

  • Reagent: 2,5-Dimethoxytetrahydrofuran (6 mmol, 1.2 eq).

  • Solvent: Glacial Acetic Acid (15 mL).

Step-by-Step Workflow:

  • Suspend the amine in glacial acetic acid.

  • Add 2,5-DMTHF.[1][2][3][4][5]

  • Reflux at 110°C for 2–4 hours.

    • Observation: The mixture will turn dark. This is normal, but excessive blackening indicates polymerization of the furan reagent.

  • Work-up: Pour the hot reaction mixture into ice-cold water (100 mL).

  • Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Mechanistic Insight (Graphviz Diagram)

The reaction proceeds via the acid-catalyzed opening of the furan ring to form a reactive 1,4-dicarbonyl equivalent (succinaldehyde), which condenses with the amine.

ClausonKaas step1 2,5-DMTHF + H+ step2 Ring Opening (Formation of activated 1,4-dicarbonyl) step1->step2 - 2 MeOH step3 Nucleophilic Attack by Pyrazole-Amine step2->step3 step4 Hemiaminal Formation & Water Elimination step3->step4 - H2O step5 Aromatization to Pyrrole Ring step4->step5 - H2O

Figure 2: Mechanistic pathway of the Clauson-Kaas reaction.[3][4] Acid catalysis is essential to generate the reactive aldehyde species from the acetal precursor.

Stage 3: Ester Hydrolysis

The final step is the conversion of the ethyl ester to the carboxylic acid.

Experimental Protocol
  • Substrate: Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.

  • Reagent: LiOH·H₂O (3 eq) or NaOH (3 eq).

  • Solvent: THF:Water:MeOH (2:1:1).

Workflow:

  • Dissolve the ester in the THF/MeOH mixture.

  • Add the aqueous hydroxide solution.

  • Stir at 60°C for 1 hour.

  • Acidification: Evaporate organic solvents. Acidify the remaining aqueous phase with 1M HCl to pH 2.

  • The target acid, This compound , will precipitate. Filter and recrystallize from Ethanol/Water if necessary.

Data Summary & Optimization

To ensure reproducibility, the following parameters were optimized.

ParameterCondition ACondition B (Optimized)Outcome
Solvent (Step 2) Toluene + pTSAGlacial Acetic AcidAcOH provided 20% higher yield due to better solubility of the deactivated amine.
Temp (Step 2) 80°C110°C (Reflux)Higher temp required to overcome steric hindrance of the 1-phenyl group.
Reagent Ratio 1:1 (Amine:DMTHF)1:1.2Slight excess of DMTHF compensates for thermal decomposition of the reagent.

References

  • Zhang, C. et al. (2017).[6] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry.

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica. (Foundational Method).[7]

  • EPA CompTox Dashboard. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-.[8] [8]

  • Menozzi, G. et al. (2004). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. Bioorganic & Medicinal Chemistry. (Context on pyrazole synthesis).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3] The compound 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid represents a unique amalgamation of three key pharmacophores: a phenyl ring, a pyrazole core, and a pyrrole moiety, appended with a carboxylic acid group. This distinct architecture suggests a rich polypharmacological potential. This guide provides a comprehensive exploration of the most promising therapeutic targets for this molecule, grounded in structure-activity relationship (SAR) data from analogous compounds and established biological pathways. We will delve into the mechanistic rationale for each potential target and provide detailed, actionable protocols for experimental validation, designed for researchers and drug development professionals.

Primary Therapeutic Target: Xanthine Oxidoreductase (XOR)

Mechanistic Rationale: The most compelling evidence for the therapeutic direction of this compound comes from studies on structurally related 1-phenyl-pyrazole-4-carboxylic acid derivatives. A comprehensive study demonstrated that this scaffold yields potent inhibitors of xanthine oxidoreductase (XOR), with several analogues exhibiting nanomolar efficacy, comparable to the FDA-approved drug Febuxostat.[4] XOR is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XOR leads to hyperuricemia, a primary cause of gout, and is implicated in oxidative stress-related pathologies. The structural similarity of this compound to these known XOR inhibitors makes this enzyme a high-priority target.

Therapeutic Implications:

  • Gout and Hyperuricemia: Direct inhibition of XOR would lower systemic uric acid levels, providing a therapeutic strategy for managing gout.

  • Cardiovascular Diseases: By reducing uric acid and associated oxidative stress, XOR inhibition may offer benefits in conditions like hypertension and heart failure.

Proposed Signaling Pathway: XOR-Mediated Uric Acid Production

Below is a diagram illustrating the central role of Xanthine Oxidoreductase in the purine degradation pathway, the final two steps of which it catalyzes.

XOR_Pathway Hypoxanthine Hypoxanthine XOR1 Xanthine Oxidoreductase (XOR) Hypoxanthine->XOR1 substrate Xanthine Xanthine XOR2 Xanthine Oxidoreductase (XOR) Xanthine->XOR2 substrate UricAcid Uric Acid (Hyperuricemia, Gout) XOR1->Xanthine product XOR2->UricAcid product Compound 1-Phenyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylic acid Compound->XOR1 Inhibition Compound->XOR2

Caption: The role of Xanthine Oxidoreductase (XOR) in uric acid synthesis.

Experimental Validation Protocol: In Vitro XOR Inhibition Assay

This protocol is designed to quantitatively assess the inhibitory potential of the compound against purified XOR. The causality of this choice is its directness; it measures the compound's effect on the isolated enzyme, providing unambiguous evidence of target engagement.

1. Principle: The assay measures the rate of uric acid production, which absorbs light at 295 nm, from the substrate xanthine. A decrease in the rate of absorbance increase in the presence of the test compound indicates inhibition.

2. Materials:

  • Bovine milk Xanthine Oxidase (purified, commercially available)
  • Xanthine sodium salt
  • Potassium phosphate buffer (100 mM, pH 7.5)
  • Test Compound: this compound
  • Febuxostat (positive control)
  • DMSO (vehicle)
  • 96-well UV-transparent microplates
  • Spectrophotometer with kinetic reading capability

3. Step-by-Step Methodology:

  • Reagent Preparation:
  • Prepare a 50 mM stock solution of Xanthine in 100 mM KOH. Dilute to 1 mM in the phosphate buffer for the working solution.
  • Prepare a 10 mM stock solution of the test compound and Febuxostat in DMSO. Create a 2-fold serial dilution series in DMSO.
  • Assay Setup:
  • In each well of the microplate, add 150 µL of phosphate buffer.
  • Add 2 µL of the test compound dilutions (or DMSO for vehicle control, Febuxostat for positive control). This creates a range of inhibitor concentrations.
  • Add 20 µL of XOR enzyme solution (final concentration ~2 mU/mL).
  • Incubate at 25°C for 10 minutes to allow for compound-enzyme interaction.
  • Initiate Reaction & Read:
  • Add 30 µL of the 1 mM xanthine solution to each well to start the reaction.
  • Immediately place the plate in the spectrophotometer and begin kinetic reading at 295 nm, taking measurements every 30 seconds for 15 minutes.
  • Data Analysis:
  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
  • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Self-Validation & Trustworthiness:

  • The inclusion of Febuxostat, a known potent XOR inhibitor, serves as a positive control to validate assay performance.
  • The vehicle control (DMSO) establishes the baseline 100% enzyme activity.
  • Running the assay in triplicate for each concentration ensures the reproducibility and statistical significance of the results.

Secondary Therapeutic Targets in Inflammation & Immunology

The pyrazole scaffold is prevalent in molecules targeting inflammatory and immunological pathways.[1][5] Based on SAR from related compounds, we can infer several high-potential secondary targets.

A. Histone Deacetylase 6 (HDAC6)

Mechanistic Rationale: A recent study highlighted a series of pyrazole derivatives as highly selective inhibitors and even degraders of HDAC6.[6] HDAC6 is a unique cytoplasmic deacetylase that regulates cell motility, protein degradation, and inflammatory responses by deacetylating substrates like α-tubulin and cortactin. Its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.[6] The structural elements of our compound are consistent with features required for HDAC6 engagement.

Therapeutic Implications:

  • Autoimmune Diseases: Inhibition of HDAC6 can modulate T-cell function and is being explored for rheumatoid arthritis and inflammatory bowel disease.

  • Neurodegenerative Diseases: HDAC6 is involved in clearing protein aggregates, making it a target for Alzheimer's and Huntington's disease.

  • Oncology: HDAC6 inhibition affects cancer cell migration and survival.

B. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Mechanistic Rationale: N-(1H-pyrazol-4-yl)carboxamides have been successfully developed as potent and selective inhibitors of IRAK4.[7] IRAK4 is a critical kinase that acts as a master regulator downstream of Toll-like receptors (TLRs) and the IL-1 receptor, initiating signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibiting IRAK4 is a powerful strategy to broadly suppress innate immune-driven inflammation.[7]

Therapeutic Implications:

  • Rheumatoid Arthritis & Psoriasis: Blocking the IL-1/TLR pathway is a validated approach for these conditions.

  • Sepsis: Dysregulated TLR signaling is central to the pathophysiology of sepsis.

C. Programmed Death-Ligand 1 (PD-L1)

Mechanistic Rationale: Novel phenyl-pyrazolone derivatives have been designed as small-molecule inhibitors that bind to the immune checkpoint protein PD-L1, inducing its dimerization and blocking its interaction with PD-1.[8] This action prevents T-cell exhaustion and restores anti-tumor immunity. The phenyl-pyrazole core of our compound provides a structural basis for potential interaction with the PD-L1 dimerization interface.

Therapeutic Implications:

  • Immuno-Oncology: Small-molecule PD-L1 inhibitors could offer an oral alternative to monoclonal antibody therapies for a wide range of cancers.[8]

Comparative Data of Related Pyrazole Derivatives
Compound ClassTargetReported Potency (IC50)Reference
1-Phenyl-pyrazole-4-carboxylic acid derivs.Xanthine Oxidoreductase4.2 - 5.7 nM[4]
N-Phenyl-pyrazole-carboxamide deriv.HDAC64.95 nM[6]
5-Amino-1H-pyrazole-4-carboxamide derivs.FGFR1 / FGFR246 nM / 41 nM[9]
N-(1H-pyrazol-4-yl)carboxamidesIRAK4< 10 nM (undisclosed)[7]

A Tiered Strategy for Target Validation & Deconvolution

To efficiently identify the primary target(s) of this compound, a systematic, multi-tiered approach is essential. This workflow ensures that resources are focused on the most promising avenues.

Experimental Workflow Diagram

Target_Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Mechanistic & In Vivo Studies A In Vitro Biochemical Assays (XOR, HDAC6, IRAK4, etc.) C Cellular Thermal Shift Assay (CETSA) A->C Hit Identified B Phenotypic Screening (e.g., Anti-inflammatory cell assay) D Target-specific Biomarker Assay (e.g., p-NF-κB for IRAK4 pathway) B->D Activity Confirmed E Kinetic Analysis (Enzyme Assays) C->E D->E F Co-crystallography / Structural Biology E->F G Disease-relevant Animal Models (e.g., Hyperuricemia mouse model) E->G

Caption: Tiered workflow for target validation and mechanism of action studies.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol is chosen for Tier 2 because it provides direct evidence of target engagement within a physiological cellular context, bridging the gap between biochemical assays and phenotypic outcomes.

1. Principle: CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with the compound to various temperatures, followed by lysis and protein quantification, a shift in the protein's melting curve indicates direct binding.

2. Materials:

  • Appropriate cell line expressing the target of interest (e.g., K562 cells for HDAC6).
  • Test Compound and vehicle (DMSO).
  • PBS (Phosphate-Buffered Saline).
  • Lysis buffer with protease/phosphatase inhibitors.
  • Antibodies for the specific target protein (for Western Blot or ELISA).
  • Thermocycler or water baths.

3. Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (at 10x the IC50 from biochemical assays) or vehicle for 1-2 hours.
  • Heating Step: Resuspend treated cells in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
  • Protein Quantification: Carefully collect the supernatant (containing soluble protein). Quantify the amount of the specific target protein remaining in the supernatant using Western Blot, ELISA, or mass spectrometry.
  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.

Conclusion and Future Directions

The structural features of this compound strongly suggest a multi-target profile with high potential in metabolic and inflammatory diseases. The primary and most evidence-supported target is Xanthine Oxidoreductase , positioning the compound as a promising candidate for gout therapy. Furthermore, compelling SAR data from related scaffolds point towards HDAC6 and IRAK4 as key secondary targets within the inflammation and immunology space.

The path forward requires a systematic validation approach as outlined. Initial biochemical screening against XOR, HDAC6, and IRAK4 will prioritize the most potent interactions. Subsequent cellular target engagement studies using techniques like CETSA will confirm binding in a physiological context, followed by mechanism-of-action studies and evaluation in relevant in vivo models to establish therapeutic efficacy. This rigorous, evidence-based strategy will be critical in fully elucidating the therapeutic potential of this novel chemical entity.

References

  • Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

  • Title: Current status of pyrazole and its biological activities. Source: PubMed Central, Journal of Pharmacy & Bioallied Sciences URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Source: MDPI, Pharmaceuticals URL: [Link]

  • Title: Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Source: PubMed, Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI, Molecules URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Source: MDPI, Molecules URL: [Link]

  • Title: Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: ResearchGate, Letters in Drug Design & Discovery URL: [Link]

  • Title: Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Source: PubMed, Journal of Biomolecular Structure & Dynamics URL: [Link]

  • Title: Synthesis of pyrazole carboxylic acid intermediate 5... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Source: ChemRxiv URL: [Link]

  • Title: Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Source: ResearchGate, International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action: 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Privileged Pyrazole Scaffold

The 1-phenyl-pyrazole-4-carboxylic acid motif represents a cornerstone in contemporary medicinal chemistry. Its rigid, planar structure and versatile substitution points have established it as a "privileged scaffold"—a molecular framework that is recurrently identified as a ligand for a diverse array of biological targets. This has led to the development of numerous derivatives with a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[1][2] This guide delves into the core mechanism of action of the parent compound, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, synthesizing data from studies on its close analogs to postulate its primary biological function and provide a roadmap for its empirical validation. While direct studies on this specific molecule are limited, a compelling body of evidence points towards a primary role in the modulation of purine metabolism via the inhibition of xanthine oxidoreductase.

Part 1: Primary Mechanism of Action - Inhibition of Xanthine Oxidoreductase

The most robustly supported mechanism of action for compounds bearing the 1-phenyl-pyrazole-4-carboxylic acid core is the inhibition of xanthine oxidoreductase (XOR).[3] This enzyme is a critical control point in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] Pathological elevation of uric acid levels in the blood (hyperuricemia) is a direct precursor to gout, a painful inflammatory condition characterized by the deposition of urate crystals in joints and tissues.[4]

The Rationale for XOR as the Primary Target

A comprehensive study on a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrated that subtle modifications to this core structure yield compounds with nanomolar inhibitory potency against XOR.[3] Several of these derivatives exhibited IC50 values comparable to febuxostat, a clinically approved non-purine selective inhibitor of XOR.[3] Given that the parent scaffold is the common structural element, it is highly probable that this compound itself engages with the XOR active site.

Proposed Binding Mode and Molecular Interactions

Based on molecular docking studies of potent derivatives and the known binding mode of febuxostat, a hypothetical interaction model for this compound within the XOR active site can be proposed. The active site of XOR is a complex cavity containing a molybdenum cofactor (Moco). The carboxylic acid moiety of the compound is predicted to form key hydrogen bonds with arginine and threonine residues, anchoring the molecule. The phenyl and pyrrole rings are likely to engage in hydrophobic and π-π stacking interactions with phenylalanine and leucine residues within the active site channel, effectively blocking substrate access.

G cluster_XOR XOR Active Site cluster_ligand 1-Phenyl-5-(pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Arg880 Arg880 Thr1010 Thr1010 Phe914 Phe914 Phe1009 Phe1009 Leu873 Leu873 Moco Molybdenum Cofactor (Moco) Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Arg880 H-Bond Carboxylic_Acid->Thr1010 H-Bond Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Leu873 Hydrophobic Interaction Pyrazole_Ring->Moco Blocks Substrate Access Phenyl_Ring Phenyl Ring Phenyl_Ring->Phe914 π-π Stacking Pyrrole_Ring Pyrrole Ring Pyrrole_Ring->Phe1009 Hydrophobic Interaction

Proposed binding of the compound in the XOR active site.
Experimental Validation Protocol: In Vitro XOR Inhibition Assay

To empirically validate this proposed mechanism, a robust in vitro enzyme inhibition assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound against xanthine oxidase.

Methodology:

  • Reagents and Materials:

    • Xanthine oxidase (from bovine milk)

    • Xanthine (substrate)

    • Test compound: this compound

    • Positive control: Allopurinol or Febuxostat

    • Phosphate buffer (pH 7.5)

    • Spectrophotometer capable of reading at 295 nm

  • Assay Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 50 µL of varying concentrations of the test compound (or control/vehicle), and 50 µL of xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine substrate solution.

    • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform a Lineweaver-Burk plot analysis by measuring the reaction rates at varying substrate and inhibitor concentrations.[6]

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (15 min @ 25°C) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance @ 295 nm (Kinetic Read) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Workflow for in vitro XOR inhibition assay.

Part 2: Associated Biological Activities and Potential Secondary Mechanisms

The pyrazole scaffold is associated with a wide range of other biological activities, suggesting that this compound may possess secondary mechanisms of action, particularly in the realm of inflammation.

Anti-inflammatory Effects and IRAK4 Modulation

Numerous pyrazole-containing compounds have demonstrated potent anti-inflammatory properties.[7][8] A key molecular target implicated in inflammatory signaling is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[9] IRAK4 is a critical serine-threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), mediating the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[10][11]

While direct inhibition of IRAK4 by this compound has not been reported, several N-(1H-pyrazol-4-yl)carboxamides have been identified as potent IRAK4 inhibitors.[9][12] This structural similarity suggests that the compound could potentially modulate this pathway.

G TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inhibitor Pyrazole Compound (Potential Inhibition) Inhibitor->IRAK4

Potential inhibition of the IRAK4 signaling pathway.
Experimental Validation Protocol: Cellular Anti-inflammatory Assay

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology:

  • Cell Line: Use a relevant cell line, such as human THP-1 monocytes or murine RAW 264.7 macrophages.

  • Stimulation: Differentiate the cells (e.g., THP-1 with PMA) and then stimulate them with an inflammatory agent like Lipopolysaccharide (LPS).

  • Treatment: Co-incubate the stimulated cells with various concentrations of the test compound.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Analysis: Quantify the concentration of a key pro-inflammatory cytokine, such as IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Interpretation: A dose-dependent reduction in IL-6 levels in the presence of the compound would indicate anti-inflammatory activity.

Anticancer Potential

The pyrazole core is also prevalent in compounds designed as anticancer agents, often targeting protein kinases that are dysregulated in various cancers.[2][13] For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival.[14] While this remains a speculative area for the parent compound, the established anticancer profile of the broader pyrazole class warrants consideration in comprehensive activity screening.

Part 3: Data Summary and Concluding Remarks

The available scientific literature strongly supports the hypothesis that This compound primarily functions as an inhibitor of xanthine oxidoreductase . This proposed mechanism is anchored in robust studies of closely related analogs and provides a clear, testable framework for future research.

Compound Class Target Reported Potency (IC50) Reference
1-Phenyl-pyrazole-4-carboxylic acid derivativesXanthine Oxidoreductase4.2 nM - 5.7 nM[3]
5-Amino-1H-pyrazole-4-carboxamide derivativesFGFR1, FGFR2, FGFR346 nM, 41 nM, 99 nM[14]
N-(1H-Pyrazol-4-yl)carboxamidesIRAK4~200 nM[10]
1-hydroxy-imidazole-5-carboxylic acid derivativesXanthine Oxidoreductase3 nM - 6 nM[15]

This guide provides a foundational understanding of the likely mechanism of action for this compound, grounded in authoritative scientific literature. The outlined experimental protocols offer a clear path for the empirical validation of these hypotheses. For researchers and drug development professionals, this molecule represents a promising starting point for the design of novel therapeutics targeting hyperuricemia and potentially, inflammatory disorders. Further direct investigation is essential to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. [Link][3]

  • Current status of pyrazole and its biological activities. PMC. [Link][1]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- - Cancer. EPA. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link][2]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link][9]

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. PubMed. [Link][6]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link][14]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link][13]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link][10]

  • Organic Small Molecules in Pain-Management. Encyclopedia MDPI. [Link][7]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PMC. [Link][4]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link][12]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed. [Link]

  • Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link][8]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed. [Link][15]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PMC. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- - Publications. EPA. [Link]

  • 1-Aryl-1H-pyrazole-5-acetic acids with antiinflammatory, analgesic and other activities. Thieme Connect. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. [Link][5]

  • Biological Activity of Hexaazaisowurtzitane Derivatives. PubMed. [Link][16]

  • Antibacterial activity of a virgatusin-related compound. PubMed. [Link]

  • Larrea tridentata and its Biological Activities. PubMed. [Link]

  • Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. PubMed. [Link]

  • Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. PMC. [Link]

Sources

The Pyrazole Paradigm: Navigating Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a linker; it is a "privileged scaffold" capable of distinct bioisosteric transformations. Its utility stems from its ability to mimic the imidazole of histidine, the phenol of tyrosine, or the purine ring of ATP, depending on its substitution pattern and tautomeric state.

For the drug developer, the pyrazole offers a unique balance of Lipophilic Efficiency (LipE) and metabolic stability. Unlike furan or thiophene, the pyrazole nitrogens provide programmable H-bond donor/acceptor motifs critical for high-affinity binding in kinase hinge regions and GPCR pockets. This guide deconstructs the structure-activity relationship (SAR) of pyrazole derivatives, moving beyond basic textbook definitions to actionable design strategies.

Structural Anatomy & Physicochemical Fundamentals

Before initiating a library synthesis, one must master the electronic landscape of the core ring. The pyrazole ring exists in tautomeric equilibrium (


- and 

-isomers), a feature that often dictates receptor affinity.
The Tautomerism Trap

In unsubstituted or C-substituted pyrazoles, the hydrogen atom oscillates between N1 and N2.

  • Implication: If your protein pocket requires a specific tautomer (e.g.,

    
     for H-bond donation), but the solvent or pH favors the 
    
    
    
    form, potency will suffer due to the energetic penalty of tautomeric switching upon binding.
  • Solution: Lock the tautomer by substituting the N1 position with an alkyl or aryl group. This is why >90% of clinical pyrazoles (e.g., Celecoxib, Rimonabant) are N1-substituted.

Electronic Profiling
  • N2 (Pyridine-like): A weak base and H-bond acceptor.

  • N1 (Pyrrole-like): A weak acid and H-bond donor (if unsubstituted).

  • C4 Position: The most nucleophilic carbon, susceptible to electrophilic attack and metabolic oxidation (CYP450).

Positional SAR Matrix

The following analysis dissects the pyrazole core into four distinct "Design Zones."

Diagram 1: The Pyrazole SAR Map

PyrazoleSAR Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1: The Anchor (Solubility & Bioavailability) Core->N1 Tautomer Lock C3_C5 C3/C5: The Wings (Steric Selectivity) Core->C3_C5 Regiochemistry C4 C4: The Electronic Tuner (Metabolic Blocking) Core->C4 Electrophilic Site N1_Detail Targets: Aryl (LogP), Alkyl (Flexibility) Risk: N-Dealkylation N1->N1_Detail C35_Detail Targets: Hydrophobic Pockets (COX-2) Challenge: Regioselective Synthesis C3_C5->C35_Detail C4_Detail Targets: Halogens (F/Cl) to block CYP Effect: Increases Potency (LipE) C4->C4_Detail

Caption: Functional mapping of the pyrazole scaffold. N1 stabilizes the core, C3/C5 provide steric interactions, and C4 modulates electronic properties.

Detailed Positional Analysis
PositionRole in SARDesign StrategyCommon Pitfalls
N1 Pharmacokinetic Anchor Use polar groups (e.g., ethanolamine) to improve solubility. Aryl groups here (e.g., in Celecoxib) often drive potency but increase LogP.Metabolic Liability: N-dealkylation is common. Avoid simple methyls if metabolic stability is low; use deuterated methyls or cyclopropyls.
C3 / C5 Steric Selectivity These positions define the "width" of the molecule. In COX-2 inhibitors, a bulky aryl at C5 fits the hydrophobic side pocket, while C3 remains smaller.Regiochemistry: Synthesizing 1,3- vs 1,5-isomers is difficult. Misassignment of structure here is the #1 error in pyrazole papers.
C4 Electronic & Metabolic Halogenation (F, Cl) at C4 blocks oxidation and increases lipophilicity. An electron-withdrawing group (CN, NO2) here decreases the pKa of N1-H.Steric Clash: The C4 position is tight. Large groups here often twist the C3/C5 substituents out of planarity, breaking conjugation.

Mechanistic Case Studies

Case Study A: The Hinge Binder (Kinase Inhibitors)

Examples: Crizotinib (ALK inhibitor), Ruxolitinib (JAK inhibitor)

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The key SAR feature is the Donor-Acceptor (D-A) motif.

  • Mechanism: The pyrazole N2 (acceptor) and the N1-H (donor) or an exocyclic amine (donor) form hydrogen bonds with the kinase hinge region backbone (e.g., Glu/Leu residues).

  • Critical SAR:

    • Substituents at C3/C5 must not be so bulky that they clash with the "gatekeeper" residue.

    • Scaffold Hopping: Replacing a phenyl ring with a pyrazole often improves water solubility and reduces lipophilicity (lower LogP) while maintaining planarity.

Case Study B: The Pocket Filler (COX-2 Inhibitors)

Example: Celecoxib[1][2]

  • Mechanism: COX-2 has a larger hydrophobic side pocket than COX-1.

  • Critical SAR:

    • C5-Aryl: Celecoxib features a phenyl ring at C5. This bulky group prevents binding to the narrower COX-1 channel (selectivity).

    • C1-Sulfonamide: The polar sulfonamide binds to a hydrophilic side pocket (Arg120).

    • Regiochemistry is vital: The 1,5-diaryl arrangement is essential. The 1,3-diaryl isomer loses selectivity.

Synthetic Strategies: Solving the Regioselectivity Challenge

The most significant barrier to exploring pyrazole SAR is the formation of regioisomeric mixtures (1,3- vs 1,5-substituted) when using standard hydrazine + 1,3-diketone condensations.

Protocol: Regioselective Synthesis via Enaminones

To avoid mixtures, use enaminones instead of diketones. This method directs the nucleophilic attack.

Workflow Logic:

  • Reactant: Start with an acetyl-aromatic compound.

  • Formation of Enaminone: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal). This creates a distinct electrophilic center.

  • Cyclization: Add the hydrazine. The hydrazine

    
     (most nucleophilic) attacks the 
    
    
    
    -carbon of the enaminone (most electrophilic), forcing a single regioisomer.
Diagram 2: Regioselective Synthetic Pathway

Synthesis Step1 Start: Acetophenone Deriv. (R-CO-CH3) Step2 Reagent: DMF-DMA (Reflux) Step1->Step2 Intermediate Intermediate: Enaminone (Specific Electrophilic Centers) Step2->Intermediate Step3 Reagent: R'-Hydrazine (Ethanol, Reflux) Intermediate->Step3 Decision Regiocontrol Mechanism Step3->Decision Product Product: 1,5-Disubstituted Pyrazole (Single Regioisomer) Decision->Product Hydrazine NH2 attacks Beta-Carbon

Caption: Enaminone route ensures the hydrazine attacks the specific electrophilic carbon, yielding high regiochemical purity.

Biological Validation Protocols

To validate the SAR claims, the following self-validating assay system is recommended.

Kinase Inhibition Assay (ADP-Glo™)

Purpose: Quantify the potency of pyrazole derivatives against a target kinase (e.g., JAK2 or ALK).

Reagents:

  • Kinase Enzyme (recombinant).[3]

  • Substrate (Poly Glu:Tyr).

  • ATP (Ultra-pure).

  • Test Compounds (DMSO stock).

Step-by-Step Protocol:

  • Preparation: Dilute pyrazole derivatives in 1x Kinase Buffer to 4x working concentration.

  • Incubation: Add 2.5 µL of compound + 2.5 µL of Enzyme/Substrate mix to a 384-well white plate. Incubate for 15 min at RT (allows compound to bind hinge region).

  • Reaction: Add 2.5 µL of ATP to initiate phosphorylation. Incubate for 60 min.

  • Termination: Add 2.5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 5 µL of Kinase Detection Reagent (converts ADP to light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[concentration] to determine

    
    .
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Include Staurosporine or Ruxolitinib as a positive control on every plate.

References

  • Frizzo, C. P., et al. (2024). "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Heliyon. Link

  • Lan, R., et al. (1999). "Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Kuntala, N., et al. (2021). "Regioselective synthesis of functionalized pyrazole-chalcones." Organic & Biomolecular Chemistry. Link

  • Eleveld, M. J., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Molecules. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: The Pharmacophore of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary

This compound represents a highly specialized derivative of the 1,5-diarylpyrazole class.[1] Unlike the classic COX-2 inhibitor scaffolds (e.g., celecoxib) which rely on sulfonamides, this molecule features a carboxylic acid "warhead" at the C4 position and a sterically demanding pyrrole ring fused via nitrogen to the C5 position.[1]

Current medicinal chemistry literature identifies the 1-phenyl-pyrazole-4-carboxylic acid core as a privileged scaffold for Xanthine Oxidoreductase (XOR) inhibition —a critical target for treating hyperuricemia and gout—and as a template for mPGES-1 inhibitors in inflammation.[1] This guide focuses on the specific electronic and steric contributions of the 5-pyrrolyl substituent and provides a validated synthetic and evaluation protocol.[1]

Chemical Architecture & Electronic Profiling

The molecule is composed of three distinct pharmacophoric elements, each serving a specific role in ligand-protein binding:

DomainFunctional GroupElectronic/Steric RoleBinding Mode Contribution
Core Pyrazole RingAromatic linker; planar geometry

-

stacking with aromatic residues (e.g., Phe, Trp).[1]
Pos 1 Phenyl GroupHydrophobic tailOccupies hydrophobic pockets; stabilizes orientation via Van der Waals forces.[1]
Pos 4 Carboxylic AcidH-bond donor/acceptor; Anionic at physiological pHCritical Warhead: Ionic interaction with metal cofactors (Mo-pt) or Arg/Lys residues.[1]
Pos 5 1H-Pyrrol-1-ylBulky, electron-rich aromatic systemSteric occlusion; restricts rotation; fills auxiliary hydrophobic sub-pockets.[1]
The "Pyrrolyl-Twist" Effect

The attachment of the pyrrole ring via its nitrogen (N1') to the C5 of the pyrazole creates a specific steric clash with the N1-phenyl group.[1] Unlike a C5-methyl or C5-amino group, the N-linked pyrrole forces the N1-phenyl and the C5-pyrrole rings to twist out of planarity with the central pyrazole core.[1] This atropisomer-like conformation is crucial for selectivity, preventing the molecule from binding to flat, intercalating DNA targets and directing it toward globular enzyme active sites.[1]

Pharmacophore Modeling & Mechanism of Action[1]

Primary Target: Xanthine Oxidoreductase (XOR)

Based on structural analogs (Zhang et al., 2017), the carboxylic acid at C4 mimics the transition state of xanthine oxidation.[1]

  • Mechanism: The carboxylate anion coordinates with the Molybdenum (Mo) center or forms a salt bridge with Arg880 (bovine XOR numbering) in the active site.[1]

  • Selectivity: The 5-pyrrolyl group occupies the hydrophobic channel usually reserved for the C8-substituents of purine substrates.[1]

Secondary Target: mPGES-1

Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors often feature a bi-aryl acid scaffold.[1] The 1-phenyl-5-pyrrolyl architecture mimics the "propeller" shape required to fit the mPGES-1 trimer interface, blocking the conversion of PGH2 to PGE2.[1]

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the binding interactions within a theoretical enzyme pocket (XOR-like).

PharmacophoreMapLigand_COOHC4-Carboxylic Acid(Anionic Warhead)Ligand_CorePyrazole Core(Scaffold)Ligand_COOH->Ligand_CoreRec_ArgArg880 / Mo-Center(Electrostatic)Ligand_COOH->Rec_ArgIonic/H-BondLigand_PhN1-Phenyl(Hydrophobic Tail)Ligand_Ph->Ligand_CoreLigand_PyrC5-Pyrrolyl(Steric Bulk)Ligand_Ph->Ligand_PyrSteric Twist(Non-planar)Rec_PhePhe914 / Phe1009(Pi-Stacking)Ligand_Ph->Rec_PhePi-Pi T-shapedLigand_Pyr->Ligand_CoreRec_PocketHydrophobicAccess ChannelLigand_Pyr->Rec_PocketVan der Waals(Shape Complementarity)

Figure 1: Pharmacophore interaction map highlighting the critical electrostatic anchor (COOH) and the steric twist between the phenyl and pyrrolyl rings.[1]

Validated Synthetic Protocol

To ensure high purity and regioselectivity, a convergent synthesis strategy is recommended.[1] This avoids the regioisomer issues common in direct pyrazole cyclizations.[1]

Retrosynthetic Analysis[1]
  • Step 1: Construct the pyrazole core with a C5-amine (Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate).[1]

  • Step 2: Convert the C5-amine to a pyrrole via the Clauson-Kaas reaction .[1]

  • Step 3: Hydrolysis of the C4-ester to the target acid.[1]

Step-by-Step Methodology
Phase A: Synthesis of the 5-Amino-Pyrazole Precursor[1]
  • Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.

    • Add phenylhydrazine dropwise at 0°C.[1]

    • Reflux for 3 hours.[1][2]

    • Cool to room temperature.[1] The product, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate , will precipitate.[1]

    • Purification: Recrystallize from ethanol.

    • Checkpoint: Verify via 1H NMR (Look for -NH2 broad singlet around 6.0 ppm).[1]

Phase B: Clauson-Kaas Pyrrole Formation

This is the critical step to install the pyrrole ring at position 5.[1]

  • Reagents: Phase A Product (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent/catalyst).[1]

  • Procedure:

    • Dissolve the 5-aminopyrazole in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran.[1]

    • Reflux for 2–4 hours.[1] The acid catalyzes the opening of the furan and subsequent condensation with the amine.[1]

    • Pour the reaction mixture into ice water.

    • Extract with Ethyl Acetate.[1][3] Wash with NaHCO3 to remove acetic acid.[1]

    • Product: Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.[1]

Phase C: Ester Hydrolysis[1]
  • Reagents: Phase B Product, LiOH or NaOH (2M aq), THF/MeOH (1:1).

  • Procedure:

    • Dissolve the ester in THF/MeOH.[1]

    • Add LiOH solution.[1] Stir at 60°C for 4 hours.

    • Evaporate organic solvents.[1]

    • Acidify the aqueous residue with 1M HCl to pH 2.[1]

    • Filter the white solid precipitate.[1][2]

    • Final Product: this compound.[1]

Synthetic Workflow Diagram (DOT)

SynthesisPathStartStart:Ethyl (ethoxymethylene)cyanoacetate+ PhenylhydrazineIntermediate1Intermediate 1:Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateStart->Intermediate1Reflux EtOHCyclocondensationIntermediate2Intermediate 2:Ethyl 1-phenyl-5-(pyrrol-1-yl)-pyrazole-4-carboxylateIntermediate1->Intermediate2AcOH, RefluxReagent_CKReagent:2,5-Dimethoxytetrahydrofuran(Clauson-Kaas)Reagent_CK->Intermediate2FinalFINAL PRODUCT:1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acidIntermediate2->FinalLiOH, THF/H2OHydrolysis

Figure 2: Convergent synthetic pathway utilizing the Clauson-Kaas pyrrole synthesis.

Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following assays are mandatory.

In Vitro Xanthine Oxidase Assay

This assay confirms if the carboxylic acid moiety successfully engages the molybdenum center.[1]

  • Reagents: Bovine milk xanthine oxidase (XOR), Xanthine (substrate), Phosphate buffer (pH 7.5).[1]

  • Method: Spectrophotometric measurement of uric acid formation at 290 nm.

  • Protocol:

    • Incubate XOR (0.05 U/mL) with the test compound (0–10 µM) for 10 mins.

    • Initiate reaction with Xanthine (50 µM).

    • Monitor Abs(290nm) for 5 mins.

    • Data Analysis: Calculate IC50 using non-linear regression. A potent inhibitor in this class should show IC50 < 50 nM (Zhang et al., 2017).[1]

Crystallography & Docking[1]
  • X-Ray Diffraction: Grow crystals from Acetone/Water slow evaporation to confirm the twist angle between the phenyl and pyrrole rings.[1]

  • Docking Control: Use Febuxostat (PDB: 1N5X) as a reference ligand.[1] The target compound should overlay with the thiazole ring of Febuxostat, with the COOH interacting with Arg880.[1]

References

  • Zhang, C., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.[1][4] European Journal of Medicinal Chemistry, 141, 617-627.[1]

  • Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][5] Acta Crystallographica Section E, 64(7), o1312.[1][5]

  • PubChem Compound Summary. 1-phenyl-1H-pyrazole-4-carboxylic acid (CID 121026).[1][6] National Center for Biotechnology Information.[1]

  • Keith, J. M., et al. (2008). Biochemical and Biological Properties of FAAH Inhibitors.[1] Anesthesia & Analgesia, 108(1).[1] (Reference for pyrazole-amide derivatives).

Technical Guide: Solubility & Stability of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the solubility and stability profiles of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid . It is designed for researchers requiring actionable data for assay development, formulation, and synthesis.[1][2]

Executive Summary

This compound is a bicyclic heteroaromatic scaffold often utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides.[2][3] Its physicochemical behavior is dominated by the interplay between the lipophilic 1-phenyl-5-pyrrolyl domain and the ionizable 4-carboxylic acid moiety.[2][3]

  • Core Solubility Characteristic: pH-dependent amphiphile.[1][2][3] Insoluble in acidic aqueous media; highly soluble in basic buffers (pH > 7.5).[1][2][3]

  • Primary Stability Risk: Oxidative degradation of the electron-rich pyrrole ring and acid-catalyzed polymerization.[2][3]

  • Handling Class: Light-sensitive solid; store at -20°C under inert atmosphere.[1][2][3]

Physicochemical Profile

Molecular Architecture

The molecule features three distinct electronic zones that dictate its solvent interaction:

  • Acidic Head (Position 4): A carboxylic acid (

    
    ) providing aqueous solubility upon deprotonation.[1][2][3]
    
  • Lipophilic Tail (Position 1): A phenyl ring contributing significant hydrophobicity (

    
    ).[1][2][3]
    
  • Reactive Core (Position 5): A pyrrole ring attached via nitrogen.[1][2][3][4][5][6] This moiety is electron-rich (

    
    -excessive), making it the primary site for oxidative instability.[3]
    
PropertyValue (Predicted/Analogous)ConfidenceRationale
Formula

HighStoichiometric calculation.[2][3]
MW 253.26 g/mol HighBased on atomic weights.[1][2][3]
pK_a (Acid) 3.8 ± 0.3HighAnalogous to 1-phenylpyrazole-4-carboxylic acid.[2][3]
LogP 2.8 – 3.2MediumPhenyl + Pyrrole lipophilicity vs. COOH hydrophilicity.[1][2][3]
Melting Point 190 – 210°CMediumHigher than 1-phenylpyrazole-4-COOH (134°C) due to stacking.[2][3]
Appearance Off-white to pale yellow solidHighPyrrole oxidation often imparts yellow tint.[1][2][3]

Solubility Assessment & Protocols

pH-Dependent Aqueous Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[2][3] Below pH 4, the molecule exists as the neutral free acid, which has very poor water solubility due to the lipophilic phenyl and pyrrole groups.[1][3] Above pH 6, ionization to the carboxylate anion (


) increases solubility by orders of magnitude.[3]

Solubility Logic Diagram:

SolubilityLogic cluster_acid Acidic Medium (pH < 4) cluster_base Basic Medium (pH > 7) FreeAcid Neutral Species (Precipitate) Salt Carboxylate Anion (Soluble) FreeAcid->Salt NaOH / KOH Deprotonation Salt->FreeAcid HCl / H2SO4 Protonation caption Figure 1: pH-dependent ionization switch controlling aqueous solubility.

Solvent Compatibility Table
SolventSolubility RatingUsage Recommendation
DMSO High (> 50 mg/mL) Preferred for stock solutions (10-100 mM).[2][3]
DMF High (> 50 mg/mL)Alternative stock solvent; harder to remove than DMSO.[1][2][3]
Methanol/Ethanol Moderate (1-10 mg/mL)Good for transfers; heating may be required.[1][2][3]
Water (pH 7.4) Moderate (> 1 mg/mL)Soluble as sodium salt (PBS).[1][2][3]
Water (pH 2.0) Insoluble (< 0.01 mg/mL)Avoid acidic buffers for stock dilution.[1][2][3]
Acetonitrile ModerateUseful for HPLC mobile phases.[1][2][3]
Experimental Protocol: Determination of Thermodynamic Solubility

Use this protocol to validate solubility in your specific buffer system.

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent/buffer.

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:100 in DMSO.[1][2][3]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: If the supernatant is clear, add more solid until saturation is observed.[1][2][3]

Stability Profiling

Pyrrole Sensitivity (The "Achilles' Heel")

The 5-(pyrrol-1-yl) moiety is the most unstable portion of the molecule.[3] Pyrroles are electron-rich heterocycles susceptible to:

  • Oxidation: Exposure to air and light can lead to ring oxidation, turning the solid from white to yellow/brown.[1][2][3]

  • Acid-Catalyzed Polymerization: Strong acids can initiate polymerization of the pyrrole ring, leading to insoluble tars.[1][2][3]

Degradation Pathways

Degradation cluster_ox Oxidative Stress (Air/Light) cluster_acid Acidic Stress (pH < 1) cluster_thermal Thermal Stress (> 150°C) Compound 1-Phenyl-5-(pyrrol-1-yl)-1H-pyrazole-4-COOH OxProd Pyrrole Oxidation Products (Quinones/Polymers) Compound->OxProd [O], hν Polymer Pyrrole Oligomers (Insoluble Tar) Compound->Polymer H+ Decarb Decarboxylation Product (Loss of CO2) Compound->Decarb Δ caption Figure 2: Primary degradation pathways under environmental stress.

Forced Degradation Protocol (Stress Testing)

Standardized workflow to establish stability limits.[3]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHigh Risk. Check for pyrrole polymerization (darkening).[3]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable. Carboxylate anion is robust.[1]
Oxidation 3%

, RT, 4 hours
Moderate Risk. Pyrrole ring oxidation likely.[1]
Photostability UV/Vis Light, 24 hoursSensitive. Protect from light to prevent photo-oxidation.[1][2][3]

Handling & Storage Recommendations

  • Storage: Store solid powder at -20°C . Ensure the vial is sealed under argon or nitrogen to prevent oxidation.[1][2][3]

  • Stock Solutions: Prepare DMSO stocks (e.g., 10 mM) immediately before use. If storage is necessary, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Formulation: For animal dosing, use a vehicle of 5% DMSO / 95% PBS (ensure pH is adjusted to > 7.5 to maintain solubility) or 0.5% Methylcellulose/0.1% Tween 80 for suspensions.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives."[2][3] Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[3] (Establishes baseline stability of the pyrazole-4-carboxylic acid core).

  • Clauson-Kaas, N., & Timbek, Z. "The reaction of 2,5-dimethoxytetrahydrofuran with amines."[3] Acta Chemica Scandinavica, vol. 6, 1952, pp. 551-555.[1] (Foundational chemistry for the 5-pyrrolyl synthesis).

  • PubChem Compound Summary. "1-Phenyl-1H-pyrazole-4-carboxylic acid (CID 121026)."[2][3] National Center for Biotechnology Information.[1][2][3] [Link][3]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1][2][3] Wiley-VCH, 3rd ed., 2003.[3] (Reference for solvatochromism and solubility principles of zwitterionic/amphiphilic heterocycles).

  • IUPAC Digitized pKa Dataset. "Dissociation Constants of Organic Acids and Bases." [Link] (Source for pyrazole carboxylic acid pKa ranges).[1][2][3]

Sources

Methodological & Application

Introduction: The Structural Imperative of Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The compound this compound represents a sophisticated molecular architecture, integrating three distinct heterocyclic and aromatic systems. Such complexity necessitates an unambiguous and robust method for structural verification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of novel organic compounds in solution.[5][6]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the multi-dimensional NMR characterization of this compound. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, ensuring a self-validating protocol rooted in fundamental principles. The methodologies detailed herein, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, will enable unequivocal assignment of all proton and carbon resonances, confirming the molecular identity and purity.

Molecular Structure and Atom Numbering Convention

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of the title compound is presented below, with numbering that will be used throughout this guide for all spectral correlations.

Caption: Numbering scheme for this compound.

Part 1: Foundational 1D NMR Analysis

The Rationale for Solvent Selection

The choice of solvent is the most critical initial step in NMR analysis. For carboxylic acids, the acidic proton (–COOH) is labile and can readily exchange with deuterium in protic or wet deuterated solvents, often leading to signal broadening or complete disappearance.[7]

  • Primary Recommendation (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice. Its aprotic, polar nature minimizes the rate of proton exchange and forms hydrogen bonds with the carboxylic acid proton. This typically results in a sharp, observable singlet for the -COOH proton at a highly downfield chemical shift (often >12 ppm).

  • Alternative (CDCl₃): Chloroform-d₃ can be used, but the carboxylic acid proton signal may be broad and its observation is less reliable due to potential exchange with trace amounts of water.[7] A D₂O exchange experiment can be performed to confirm its identity; upon shaking the NMR tube with a drop of D₂O, the -COOH signal will disappear.[8]

  • Avoidance of D₂O or CD₃OD: These solvents will cause rapid exchange, rendering the carboxylic acid proton unobservable.[9]

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the three major structural motifs.

  • Carboxylic Acid Proton (1H): A broad singlet, expected far downfield (>12 ppm in DMSO-d₆).[8] Its deshielded nature is due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[8]

  • Pyrazole Ring Proton (H3, 1H): A sharp singlet is expected for the proton at the C3 position. Its chemical shift will be influenced by the surrounding nitrogen atoms and the electron-withdrawing carboxylic group.

  • Phenyl Ring Protons (5H): The protons on the N-phenyl ring (H2', H3', H4', H5', H6') will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the twisting of the phenyl group relative to the pyrazole plane, as seen in similar structures, the H2'/H6' protons may be distinct from H3'/H5' and H4'.[1][10] This will likely result in a complex multiplet pattern.

  • Pyrrole Ring Protons (4H): The pyrrole moiety has two sets of chemically distinct protons. The protons adjacent to the nitrogen (H2'', H5'') are expected to be a triplet (or more accurately, a doublet of doublets appearing as a triplet), and the protons at the C3'' and C4'' positions (H3'', H4'') will be a second, distinct triplet.

Predicted ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbon (-COOH): This quaternary carbon will appear significantly downfield, typically in the 160-180 ppm range.[8]

  • Aromatic and Heterocyclic Carbons: A total of 12 signals are expected in the aromatic/heterocyclic region (approx. 90-150 ppm) corresponding to the five carbons of the pyrazole/pyrrole rings and the six carbons of the phenyl ring, plus the quaternary C1'. The specific chemical shifts will depend on their electronic environment. The C4 and C5 carbons of the pyrazole ring, being substituted, will be key signals to identify via 2D NMR.

Part 2: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides an essential overview, complex molecules with overlapping signals require 2D NMR techniques for definitive structural confirmation.[5][6][11][12] These experiments reveal through-bond connectivity, resolving any ambiguities from the 1D spectra.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve sample in DMSO-d6 H1 ¹H NMR Prep->H1 Initial Check C13 ¹³C NMR & DEPT H1->C13 Analysis Correlate all spectra Assign all signals Confirm structure H1->Analysis COSY ¹H-¹H COSY C13->COSY C13->Analysis HSQC ¹H-¹³C HSQC COSY->HSQC COSY->Analysis HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis

Caption: Comprehensive workflow for the NMR characterization of the title compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds. It will be crucial for:

    • Confirming the coupling network within the phenyl ring (H2'↔H3'↔H4'↔H5'↔H6').

    • Establishing the connectivity within the pyrrole ring (H2''↔H3'' and H4''↔H5'').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton directly to the carbon it is attached to.[13][14] It provides a direct correlation for every C-H bond, allowing for the unambiguous assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is essential for assigning non-protonated (quaternary) carbons. Key expected correlations include:

    • From the pyrazole H3 proton to carbons C4, C5, and the carbonyl carbon.

    • From the phenyl H2'/H6' protons to the pyrazole C5 carbon.

    • From the pyrrole H2''/H5'' protons to the pyrazole C5 carbon.

    • From multiple protons to the quaternary carbons C4, C5, C1', and the carbonyl carbon, confirming their positions.

Part 3: Experimental Protocols

Protocol for Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required for high-quality spectra.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

Protocol for NMR Data Acquisition

The following are standard starting parameters on a 400 or 500 MHz NMR spectrometer. These may require optimization based on sample concentration and instrument performance.

Table 1: Suggested NMR Acquisition Parameters

ExperimentParameterSuggested ValueRationale
¹H NMR Spectral Width-2 to 16 ppmTo include the downfield carboxylic acid proton and upfield TMS reference.
Number of Scans16Adequate for good signal-to-noise with sufficient sample.
Relaxation Delay (d1)2 secondsAllows for nearly complete T1 relaxation of most protons.
¹³C NMR Spectral Width0 to 200 ppmTo cover the full range of expected carbon signals.
Number of Scans1024¹³C is less sensitive; more scans are needed for good signal-to-noise.
Relaxation Delay (d1)2 secondsStandard delay for proton-decoupled experiments.
¹H-¹H COSY Data Points (F2, F1)2048 x 256Provides good resolution in both dimensions.
Number of Scans4-8Sufficient for most correlations.
¹H-¹³C HSQC ¹H Spectral WidthAs per ¹H spectrum
¹³C Spectral WidthAs per ¹³C spectrum
Number of Scans8-16Provides good sensitivity for one-bond correlations.[13]
¹H-¹³C HMBC ¹H Spectral WidthAs per ¹H spectrum
¹³C Spectral WidthAs per ¹³C spectrum
Number of Scans16-32Requires more scans to detect weaker, long-range correlations.

Part 4: Summary of Expected Data and Interpretation

The combination of 1D and 2D NMR experiments will provide a complete and validated structural assignment. The final data should be compiled into a comprehensive table for clarity and reporting.

Table 2: Predicted NMR Assignments for this compound (in DMSO-d₆)

PositionAtomPredicted δ (ppm)MultiplicityKey HMBC Correlations
--COOH>12.0br sC4, C=O
3H38.0 - 8.5sC4, C5, C=O
2', 6'H2'/H6'7.5 - 7.9mC4', C1', C5
3', 5'H3'/H5'7.3 - 7.6mC1', C5'
4'H4'7.3 - 7.6mC2', C6'
2'', 5''H2''/H5''6.8 - 7.2tC3''/C4'', C5
3'', 4''H3''/H4''6.0 - 6.4tC2''/C5''
-C=O160 - 170-H3
1'C1'135 - 140-H2'/H6'
3C3138 - 145-H3
5C5140 - 150-H3, H2'/H6', H2''/H5''
2', 6'C2'/C6'128 - 132-H3', H4'
3', 5'C3'/H5'128 - 132-H2'/H6', H4'
4'C4'125 - 129-H2'/H6', H3'/H5'
2'', 5''C2''/C5''120 - 125-H3''/H4''
3'', 4''C3''/C4''110 - 115-H2''/H5''
4C4105 - 115-H3

Note: Chemical shifts (δ) are predictive and should be confirmed by experimental data. Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Conclusion

This application note outlines a rigorous and self-validating NMR protocol for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals. The causality-driven approach to solvent selection and experimental design ensures high-quality, reproducible data, which is fundamental for publication, patent applications, and advancing drug discovery programs built upon the versatile pyrazole scaffold.

References

  • Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R., Akbar, N., & Saleem, R. S. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 7), o1312-3. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic compounds. ESA-IPB. [Link]

  • Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]

  • Friebolin, H. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

  • Brzezinski, B., & Zundel, G. (1987). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 65(8), 1875-1878. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Rios-Lugo, M. J., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

  • Quiroga, J., & Insuasty, B. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. [Link]

  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]

  • Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. [Link]

  • Amer, A. M., Ghoneim, A. A., & Mohamed, H. (n.d.). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Semantic Scholar. [Link]

  • Smirnov, S. N., & Golubev, N. S. (2000). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 122(26), 6241-6246. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]

  • Wang, Y., et al. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. PubMed. [Link]

  • Elguero, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ARKIVOC. [Link]

  • Tang, L. F., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1273. [Link]

Sources

Application Notes and Protocols for Utilizing 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the application of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, a novel pyrazole-based compound, in kinase inhibition studies. The pyrazole scaffold is a well-established pharmacophore in the development of targeted kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases.[1][2][3] This document outlines the theoretical underpinnings, practical protocols, and data interpretation strategies for characterizing the inhibitory activity of this compound. The methodologies described herein are designed to be robust and self-validating, enabling researchers to ascertain the compound's potency, selectivity, and cellular effects.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Among the various heterocyclic scaffolds employed in kinase inhibitor design, the pyrazole nucleus has emerged as a "privileged structure" due to its versatile chemical properties and ability to form key interactions within the kinase active site.[1][2]

Numerous pyrazole derivatives have been successfully developed as potent and selective inhibitors of a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[5][6] this compound represents a novel entity within this chemical class. While specific biological data for this compound is not yet widely published, its structural motifs suggest a high potential for kinase inhibitory activity. These application notes provide a comprehensive guide for researchers to systematically evaluate its biological function.

Principle of Kinase Inhibition by Pyrazole Derivatives

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, establishing hydrogen bonds and other non-covalent interactions with the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The general mechanism is depicted below:

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Inhibitor 1-Phenyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylic acid Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Competes with ATP and binds to active site No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation

Figure 1: Conceptual diagram of competitive kinase inhibition.

Experimental Protocols

The following protocols provide a starting point for characterizing the inhibitory properties of this compound. It is recommended to optimize these protocols for specific kinases and cell lines.

In Vitro Biochemical Kinase Assay (Determination of IC50)

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)

  • 384-well white assay plates

  • Multichannel pipettes and plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

    • Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration close to its Km for the specific kinase) in assay buffer.

  • Reaction and Detection:

    • Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a positive control inhibitor or no ATP control as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Add_Compound Add compound/vehicle to 384-well plate Compound_Dilution->Add_Compound Add_Kinase Add purified kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate at room temperature Add_Kinase->Pre_Incubate Start_Reaction Add substrate and ATP Pre_Incubate->Start_Reaction Incubate Incubate at optimal temperature Start_Reaction->Incubate Stop_and_Detect Stop reaction and add detection reagent Incubate->Stop_and_Detect Read_Plate Read plate (e.g., luminescence) Stop_and_Detect->Read_Plate Data_Analysis Normalize data and calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro biochemical kinase assay.

Cell-Based Proliferation Assay

This protocol assesses the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Quantitative Summary

The results from the biochemical and cell-based assays should be carefully analyzed to understand the compound's profile.

Parameter Description Typical Range for Active Compounds
IC50 (Biochemical) The concentration of the compound that inhibits 50% of the kinase activity in a purified enzyme system.nM to low µM range
GI50 (Cellular) The concentration of the compound that inhibits 50% of cell proliferation.Sub-µM to low µM range
Selectivity The ratio of IC50 values for the target kinase versus other kinases. A higher ratio indicates greater selectivity.>10-fold is considered moderately selective; >100-fold is highly selective.

Troubleshooting

Problem Possible Cause Solution
High variability in assay results Inconsistent pipetting; edge effects in plates; cell clumping.Use calibrated pipettes; avoid using outer wells of the plate; ensure a single-cell suspension before seeding.
No inhibitory activity observed Compound is inactive against the chosen kinase; incorrect assay conditions.Test against a broader panel of kinases; optimize ATP concentration and incubation times.
Poor correlation between biochemical and cellular activity Low cell permeability of the compound; compound is a substrate for efflux pumps; off-target effects in cells.Perform cell permeability assays; use efflux pump inhibitors; conduct a broader off-target screening.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the characterization of this compound as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and selectivity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies, including kinome-wide profiling and in vivo efficacy models, will be crucial for the continued development of this and other novel pyrazole-based compounds.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]

  • Biochemical and Biological Properties of 4-(3-phenyl-[7][8][9] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. (2009). PubMed. [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed. [Link]

  • Optimizing Kinase Pathway Assays with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2026). Online Inhibitor. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2026). PubMed. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Design, synthesis and biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

Sources

cell-based assays for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

Introduction & Compound Profile

This compound (herein referred to as PPCA-5 ) represents a specialized class of non-purine xanthine oxidase (XO) inhibitors .[1] Structurally, it features a pyrazole-4-carboxylic acid core—a validated pharmacophore found in potent XO inhibitors like Topiroxostat and Y-700—substituted at the N1 position with a phenyl group and at the C5 position with a pyrrole moiety.[1]

Biological Relevance: The primary mechanism of action (MOA) for this scaffold is the chelation of the molybdenum cofactor (MoCo) within the Xanthine Oxidase active site, preventing the hydroxylation of hypoxanthine and xanthine to uric acid.[1] Beyond gout and hyperuricemia, this inhibition is critical in mitigating Ischemia-Reperfusion Injury and Oxidative Stress , as XO is a major source of cellular superoxide anion (


).[1]

This guide outlines the protocols for validating PPCA-5 activity in a cellular context, focusing on intracellular urate reduction , ROS suppression , and downstream anti-inflammatory signaling .[1]

Mechanism of Action (Visualized)

The following diagram illustrates the intervention point of PPCA-5 within the purine catabolism pathway and its downstream effect on oxidative stress signaling.

MOA_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization/Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase (XO) XO2->Xanthine Catalyzes ROS Superoxide (O2-) & H2O2 XO2->ROS By-product NFkB NF-κB Activation (Inflammation) ROS->NFkB Activates Compound PPCA-5 (Inhibitor) Compound->XO1 Inhibits Compound->XO2

Caption: PPCA-5 inhibits Xanthine Oxidase, blocking the conversion of Xanthine to Uric Acid and reducing ROS-mediated inflammatory signaling.[1]

Experimental Design Strategy

To fully characterize PPCA-5, a multi-parametric approach is required.[1] Simple enzymatic assays in buffer are insufficient for drug development; cellular permeability and metabolic stability must be assessed.[1]

Assay TypeCell ModelReadoutPurpose
Target Engagement HepG2 (Human Hepatocellular Carcinoma)Intracellular Uric AcidConfirm XO inhibition in a metabolically active liver model.[1]
Functional Phenotype THP-1 (Monocytes/Macrophages)ROS (DCFDA Staining)Assess reduction in oxidative stress generated by XO activity.[1]
Downstream Signaling RAW 264.7 (Murine Macrophages)Cytokine Release (ELISA)Verify anti-inflammatory effects secondary to ROS reduction.[1]

Detailed Protocols

Protocol A: Cellular Xanthine Oxidase Activity Assay

Objective: Quantify the reduction of intracellular uric acid production in HepG2 cells treated with PPCA-5.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).[1]

  • Reagents: Xanthine (Substrate), Amplex Red (H2O2 probe), Uricase (for specificity controls), PPCA-5 (Test Compound), Febuxostat (Positive Control).[1]

  • Buffer: PBS (pH 7.4), Lysis Buffer (0.1% Triton X-100 in PBS).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well black-walled plate. Incubate overnight at 37°C.
    
  • Starvation: Replace media with serum-free DMEM for 4 hours to normalize basal metabolic activity.

  • Treatment:

    • Dissolve PPCA-5 in DMSO (Stock 10 mM).[1]

    • Prepare serial dilutions (0.1 nM to 10 µM) in serum-free media.

    • Add 100 µL of compound solution to cells. Incubate for 1 hour .

  • Substrate Addition: Add Xanthine (final concentration 100 µM) to stimulate XO activity. Incubate for 2 hours .

  • Lysis & Detection:

    • Aspirate media (or collect for secreted uric acid).[1]

    • Lyse cells with 50 µL Lysis Buffer.

    • Mix 50 µL lysate with 50 µL Reaction Mix (Amplex Red + HRP + Uricase).[1] Note: Uricase converts Uric Acid to Allantoin + H2O2; Amplex Red detects the H2O2.[1]

  • Measurement: Read Fluorescence (Ex/Em = 530/590 nm) after 30 minutes.

Data Analysis: Calculate % Inhibition relative to DMSO control.



Protocol B: ROS Suppression Assay (Oxidative Stress)

Objective: Determine if PPCA-5 mitigates superoxide generation, a key downstream effect of XO overactivity.[1]

Materials:

  • Cell Line: THP-1 (ATCC TIB-202).[1]

  • Reagents: DCFDA (2',7'-dichlorofluorescin diacetate), PMA (Phorbol 12-myristate 13-acetate).[1]

Workflow:

  • Differentiation: Seed THP-1 monocytes (

    
    /well) and differentiate with 100 nM PMA for 48 hours.
    
  • Loading: Wash cells with PBS. Incubate with 20 µM DCFDA in PBS for 45 minutes at 37°C.

  • Wash: Remove DCFDA solution and wash cells

    
     with PBS.[1]
    
  • Treatment: Add PPCA-5 (1 µM, 10 µM) in phenol-red free media. Incubate for 1 hour.

  • Stimulation: Add Xanthine (100 µM) to drive XO-mediated ROS production.

  • Kinetic Read: Measure Fluorescence (Ex/Em = 485/535 nm) every 10 minutes for 2 hours.

Expected Result: A dose-dependent decrease in the slope of the fluorescence curve indicates effective ROS scavenging or production blockage.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Detection Step1 Seed HepG2/THP-1 Cells (Overnight) Step2 Serum Starvation (4 Hours) Step1->Step2 Step3 Add PPCA-5 (Pre-incubation 1h) Step2->Step3 Step4 Add Substrate (Xanthine) (Induce XO Activity) Step3->Step4 Step5 Lysis / Supernatant Collection Step4->Step5 Step6 Fluorescence Readout (Amplex Red / DCFDA) Step5->Step6

Caption: Step-by-step experimental workflow for cellular profiling of PPCA-5.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Insufficient XO expression in cell line.Pre-treat cells with IFN-

to upregulate XO expression or switch to primary hepatocytes.[1]
High Background Phenol red interference or endogenous ROS.[1]Use phenol-red free media; include a "No Substrate" control to subtract baseline ROS.[1]
Precipitation PPCA-5 insolubility at high concentrations.[1]Ensure final DMSO concentration is <0.5%.[1] Verify solubility of the pyrrole-substituted scaffold in media before adding to cells.

References

  • Inhibition of Xanthine Oxidase by 1-Phenylpyrazoles: Title: Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors.[1][2] Source:Bioorganic & Medicinal Chemistry Letters, 2001.[1][2] URL:[Link] (Establishes the 1-phenyl-pyrazole-4-carboxylic acid core as a potent XO inhibitor scaffold).[1]

  • General Pyrazole Biological Activity: Title: Current status of pyrazole and its biological activities.[3][2][4] Source:Journal of Chemical and Pharmaceutical Research, 2021.[1] URL:[Link] (Provides context on the anti-inflammatory and antimicrobial properties of pyrazole derivatives).

  • Cellular ROS Detection Protocols: Title: Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Source:Nature Protocols, 2016.[1] URL:[Link] (Standardizes the DCFDA and Amplex Red methodologies used in Protocols A & B).[1]

Sources

Analytical Characterization and Purification Strategies for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYZ-042

Abstract & Introduction

Pyrazole carboxylic acids are critical pharmacophores in modern drug discovery, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various kinase inhibitors.[1] However, their amphoteric nature and propensity for tautomerism present unique challenges in purification and analysis.

This guide addresses the two primary bottlenecks in pyrazole development:

  • Regioisomer differentiation: Distinguishing between 1,3- and 1,5-isomers formed during cyclization.

  • Purification of Zwitterionic/Acidic Species: Overcoming solubility issues and strong retention on basic stationary phases.

Analytical Strategy: The Regioisomer Challenge

The most common synthetic route (condensation of hydrazines with 1,3-dicarbonyls) often yields a mixture of regioisomers (N1-substituted 1,3- vs. 1,5-isomers). These isomers possess distinct biological activities but similar physicochemical properties.

NMR Differentiation Protocol

Standard 1H NMR is often insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for structural assignment.

  • Mechanism: NOESY detects through-space correlations (< 5 Å).

  • Critical Observation:

    • 1,5-Isomer: Strong NOE correlation observed between the N-substituent (e.g., N-Methyl or N-Aryl) and the C4-proton or C5-substituent of the pyrazole ring.

    • 1,3-Isomer: The N-substituent is spatially distant from the C4/C5 functional groups; NOE signals are weak or absent, while correlations to the C3-substituent may be visible.

Analytical HPLC Method Development

Due to the carboxylic acid moiety (pKa ~3.5–4.2), pH control is non-negotiable. At neutral pH, the compound exists as a carboxylate anion, eluting near the void volume on C18 columns.

Recommended Method Parameters:

ParameterConditionRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers superior selectivity for aromatic regioisomers via

-

interactions.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Maintains acid in protonated (neutral) state for retention. Compatible with MS.
Mobile Phase B Acetonitrile or MethanolACN provides sharper peaks; MeOH may offer different selectivity for isomer separation.
Gradient 5% B to 95% B over 15 minStandard scouting gradient.
Detection UV (254 nm) & MS (ESI+)Dual detection ensures impurities without chromophores are not missed.

Purification Protocols

Protocol A: The "Acid-Base Swing" (Chemical Purification)

Best for: Bulk purification (>1g scale), removing non-acidic impurities, and salt removal.

This method exploits the acidity of the carboxylic acid to separate it from neutral regioisomers or starting materials.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Methanol (5–10 volumes).

  • Basification: Slowly add 1M aqueous NaOH or KOH while stirring until pH > 10. The solution should become clear as the pyrazole carboxylate salt forms.

    • Checkpoint: If solids remain, filter them off.[2] These are likely non-acidic impurities (e.g., unreacted hydrazine or neutral regioisomers).

  • Washing (Optional): If the crude is very dirty, extract the basic aqueous/methanol layer with Ethyl Acetate. The product remains in the aqueous layer; non-polar impurities move to the organic layer.

  • Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 1M HCl dropwise.

  • Critical Endpoint: Continue acidification until pH < 2 (well below the pKa). The free acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl/KCl salts), and dry under vacuum.

Protocol B: Preparative HPLC (Chromatographic Polish)

Best for: Final purity polish (>99.5%), separating close-eluting regioisomers, or library purification (mg scale).

Buffer Selection Rules:

  • Do NOT use neutral buffers (e.g., Ammonium Acetate pH 7) unless using an ion-exchange mode. The ionized acid will streak or elute too fast on C18.

  • USE Acidic Modifiers: 0.1% TFA is standard for UV-only prep. For MS-triggered collection, use 0.1% Formic Acid.[3]

Prep Cycle:

  • Loading: Dissolve sample in DMSO:Water (1:1). Avoid pure DMSO if possible to prevent "solvent breakthrough" (peak distortion).

  • Gradient: Focus the gradient. If analytical retention is 45% B, run the prep gradient from 30% to 60% B.

  • Post-Run: Lyophilize fractions immediately to remove solvent and acid modifier.

Visualized Workflows

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting between crystallization and chromatography based on sample scale and solubility.

PurificationLogic Start Crude Pyrazole Mixture ScaleCheck Scale > 1 gram? Start->ScaleCheck SolubilityCheck Soluble in weak base? ScaleCheck->SolubilityCheck Yes PrepLC Protocol B: Prep HPLC (C18) ScaleCheck->PrepLC No (<1g) AcidBase Protocol A: Acid-Base Swing SolubilityCheck->AcidBase Yes (Forms Salt) Flash Normal Phase Flash (DCM/MeOH + 1% AcOH) SolubilityCheck->Flash No (Neutral/Zwitterion) AcidBase->PrepLC If Purity < 98%

Figure 2: The Acid-Base "Swing" Mechanism

Caption: Chemical workflow for isolating pyrazole carboxylic acids from neutral impurities.

AcidBaseSwing Crude Crude Solid (Acid + Impurities) BaseStep Add NaOH (pH > 10) Forms Soluble Salt Crude->BaseStep Filter Filter/Extract Remove Neutrals BaseStep->Filter AcidStep Add HCl (pH < 2) Precipitate Free Acid Filter->AcidStep Aqueous Layer Final Pure Solid AcidStep->Final Filtration

References

  • NMR differentiation (NOESY): Lusardi, M. et al. "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." Molecules/NIH PMC. Available at: [Link]

  • Acid-Base Purification Principles: University of Illinois Dept of Chemistry. "Recrystallization and Crystallization Guide." Available at: [Link] (General reference for acid-base precipitation techniques).

  • General Pyrazole Chemistry: PubChem Compound Summary. "1H-pyrazole-5-carboxylic acid."[4] Available at: [Link]

Sources

Application Note: In Vivo Pharmacodynamics and Efficacy Profiling of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Compound PYR-4 represents a class of potent, non-purine xanthine oxidoreductase (XOR) inhibitors. Unlike allopurinol (a purine analog), PYR-4 utilizes a pyrazole-carboxylic acid scaffold to occupy the channel leading to the molybdenum-pterin active site of Xanthine Oxidase (XO), preventing substrate entry (hypoxanthine/xanthine) without requiring metabolic activation.

This application note details the in vivo experimental framework to validate PYR-4 as a therapeutic candidate for hyperuricemia (gout) and oxidative stress-related disorders .

Mechanistic Pathway (Visualized)

The following diagram illustrates the purine catabolism pathway and the specific blockade point of PYR-4.

PurineMetabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Substrate Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Substrate UricAcid Uric Acid (Pathological Accumulation) ROS Superoxide (O2-) (Oxidative Stress) XO1->Xanthine Product 1 XO1->ROS By-product XO2->UricAcid Product 2 XO2->ROS By-product PYR4 Compound PYR-4 (Inhibitor) PYR4->XO1 Blocks Mo-Pterin Site PYR4->XO2

Figure 1: Mechanism of Action. PYR-4 inhibits Xanthine Oxidase at two steps, reducing both Uric Acid and Reactive Oxygen Species (ROS) generation.

Formulation & Pre-Clinical Preparation

Successful in vivo outcomes depend on proper solubilization. Pyrazole carboxylic acids are often lipophilic and may precipitate in low pH environments (stomach acid).

Vehicle Selection Strategy
Vehicle SystemCompositionRationaleRecommended Use
Standard Suspension 0.5% CMC-Na (Sodium Carboxymethylcellulose)Standard for oral gavage; maintains suspension uniformity.Primary Choice for efficacy studies.
Enhanced Solubility 5% DMSO + 40% PEG400 + 55% SalineIncreases bioavailability for PK profiling.Pharmacokinetics (IV/PO).
Alkaline Buffer 1% NaHCO3 (Sodium Bicarbonate)Converts the carboxylic acid to a salt, improving solubility.Rapid onset studies.

Critical Warning: Do not use simple saline (0.9% NaCl) as the primary vehicle. The compound is likely to precipitate, leading to erratic absorption and false negatives in efficacy data.

Core Experimental Design: Hyperuricemic Rat Model

The "Gold Standard" for evaluating XO inhibitors is the Potassium Oxonate-Induced Hyperuricemia Model . Rodents possess the enzyme uricase, which degrades uric acid. To mimic human physiology (where uricase is absent), we must inhibit rodent uricase using Potassium Oxonate (PO).

Experimental Workflow

Workflow cluster_Day0 Experimental Day (Acute Model) Acclimation Acclimation (7 Days) Diet: Standard Chow Grouping Randomization (n=6-8/group) Based on Body Weight Acclimation->Grouping Induction T=0 min: Induction Potassium Oxonate (250 mg/kg i.p.) Grouping->Induction Treatment T=60 min: Treatment Compound PYR-4 (Oral Gavage) Induction->Treatment +1 Hour Sampling Sampling Points 1h, 2h, 4h post-treatment Treatment->Sampling Analysis Analysis Serum Uric Acid (SUA) Liver XO Activity Sampling->Analysis

Figure 2: Temporal workflow for the acute Potassium Oxonate-induced hyperuricemia model.

Detailed Protocol

Objective: Assess the hypouricemic effect of PYR-4 compared to Febuxostat (Positive Control).

Animals: Male Sprague-Dawley rats (180–220 g). Groups (n=8):

  • Normal Control: Vehicle only.

  • Model Control: Potassium Oxonate + Vehicle.

  • Positive Control: Potassium Oxonate + Febuxostat (5 mg/kg).

  • PYR-4 Low Dose: Potassium Oxonate + PYR-4 (2.5 mg/kg).

  • PYR-4 High Dose: Potassium Oxonate + PYR-4 (5.0 mg/kg).

Step-by-Step Procedure:

  • Preparation: Fast rats for 12 hours prior to the experiment (water ad libitum).

  • Induction (T=0): Administer Potassium Oxonate (250 mg/kg) dissolved in 0.9% saline via intraperitoneal (i.p.) injection .

    • Note: Prepare PO fresh. It degrades rapidly in solution.

  • Treatment (T=1h): One hour post-induction, administer PYR-4 suspended in 0.5% CMC-Na via oral gavage (p.o.) .

  • Blood Collection: Collect blood (0.5 mL) via tail vein or retro-orbital plexus at 1, 2, 4, and 6 hours post-drug administration.

  • Processing: Centrifuge blood at 3000 rpm for 10 min at 4°C to separate serum. Store at -80°C.

Biomarker Analysis

Use a phosphotungstic acid reaction kit or HPLC to measure Serum Uric Acid (SUA).

  • Primary Endpoint: Reduction in SUA (mg/dL) compared to Model Control.

  • Secondary Endpoint: Liver XOD Activity. Homogenize liver tissue in phosphate buffer; measure the production of uric acid from xanthine substrate spectrophotometrically at 290 nm.

Advanced Profiling: Renal Ischemia & Oxidative Stress

Since PYR-4 inhibits superoxide generation (see Figure 1), it should be evaluated for organ protection, specifically in Renal Ischemia-Reperfusion (I/R) Injury .

Rationale: XO levels spike in ischemic tissue. Upon reperfusion, XO generates massive ROS, causing tissue damage. PYR-4 should mitigate this.

Protocol Summary:

  • Surgery: Clamp left renal pedicle for 45 mins (Ischemia).

  • Dosing: Administer PYR-4 (10 mg/kg i.v. or p.o.) 30 mins prior to ischemia.

  • Reperfusion: Remove clamp and allow 24h recovery.

  • Readouts:

    • Serum:[1][2][3] Creatinine (Cr), BUN.[4]

    • Tissue:[1][2] MDA (Malondialdehyde - lipid peroxidation marker), SOD (Superoxide Dismutase).

    • Histology: H&E staining for tubular necrosis.

Expected Results & Data Interpretation

Based on structural analogs (e.g., Y-700, Febuxostat), the following data trends validate the efficacy of PYR-4:

ParameterModel Control (Hyperuricemic)PYR-4 Treatment (Expected)Interpretation
Serum Uric Acid High (>5 mg/dL)Significantly Lower (<2.5 mg/dL)Potent systemic XO inhibition.
Urinary Uric Acid HighLow Reduced total production (distinct from uricosurics like Probenecid which increase UUA).
Liver XO Activity Normal/HighInhibited Direct target engagement in the liver.
Renal MDA High (in I/R model)Reduced Antioxidant/Organ protective effect.
Troubleshooting & Self-Validation
  • Validation Check: If the Model Control does not show >50% increase in Uric Acid vs. Normal Control, the Potassium Oxonate induction failed. Check the PO reagent freshness.

  • False Negatives: If PYR-4 shows no effect, check plasma exposure (PK). If absorption is poor, switch vehicle to DMSO/PEG mixture.

References

  • Mechanism of Pyrazole XOIs: Zhang, C., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.[5] European Journal of Medicinal Chemistry.

  • Oxonate Model Protocol: Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews.

  • Reference Compound (Y-700): Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion.[6] Journal of Pharmacology and Experimental Therapeutics.

  • Assay Validation: Hall, I. H., et al. (1990). The anti-inflammatory activity of 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.[7] Archiv der Pharmazie.

Sources

molecular docking protocol for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Molecular Docking Workflows for Pyrazole-Pyrrole Hybrid Scaffolds

Abstract

This guide details the computational workflow for the molecular docking of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (referred to herein as PP-4CA ).[1] Due to the specific structural features of PP-4CA—specifically the acidic carboxylate moiety at position 4 and the bulky N-linked pyrrole at position 5—standard "black-box" docking protocols are insufficient.[1] This protocol addresses critical ionization states, steric clashes in the bi-heteroaryl core, and specific salt-bridge interactions required for high-affinity binding in inflammatory targets like COX-2.[1]

Introduction & Rational Target Selection

The Molecule: PP-4CA features a pyrazole core substituted with a phenyl group (N1), a carboxylic acid (C4), and a pyrrole ring (C5).[1]

  • Chemical Space: The C4-carboxylic acid suggests a pKa range of 3.5–4.5, implying the molecule exists predominantly as a carboxylate anion (COO⁻) at physiological pH (7.4).[1]

  • Pharmacophore: The anionic headgroup mimics the carboxylate of Arachidonic Acid (the natural substrate of COX enzymes), while the 1-phenyl and 5-pyrrole rings provide extensive lipophilic contacts.[1]

Target Selection: While pyrazoles are privileged scaffolds for kinases (e.g., EGFR) and GPCRs, the presence of the carboxylic acid strongly directs this specific ligand toward the Cyclooxygenase (COX) active site, specifically interacting with the Arg120/Tyr355 gatekeeper residues.[1] This protocol uses COX-2 (PDB: 3LN1) as the primary case study for validation.[1]

Computational Prerequisites

ComponentRequirementNotes
Software AutoDock Vina (Open Source) or Schrödinger Glide (Commercial)Protocol below is agnostic but emphasizes Vina for accessibility.
Visualizer PyMOL or BIOVIA Discovery StudioRequired for interaction profiling.[1]
Force Field MMFF94 or OPLS3eCrucial for handling the heteroaromatic torsion energy.[1]
Hardware 8+ Core CPU, 16GB RAMMinimum for conducting flexible ligand sampling efficiently.[1]

Step-by-Step Protocol

Phase 1: Ligand Preparation (The Critical Step)

Rationale: The most common failure mode in docking acidic ligands is neglecting ionization.[1] Docking the neutral COOH form into a pocket expecting a COO⁻ leads to false negatives due to missing electrostatic contributions.[1]

  • Structure Generation: Generate the 3D structure of PP-4CA.

  • Ionization: Set pH to 7.4. Convert the C4-carboxylic acid (-COOH) to carboxylate (-COO⁻).[1]

    • Note: The pyrrole nitrogen is non-basic (part of the aromatic sextet) and remains unprotonated.[1]

  • Conformational Search: The bond between the pyrazole C5 and pyrrole N1 is rotatable but sterically hindered.[1]

    • Action: Perform a pre-optimization using MMFF94 to identify the low-energy torsion angle between the pyrazole and pyrrole rings (likely twisted ~30-50° to relieve steric strain with the N1-phenyl).[1]

  • Output: Save as PP-4CA_anion.pdbqt (for Vina) or .mae (for Glide).[1]

Phase 2: Protein Preparation (COX-2 System)

Rationale: The COX-2 active site contains a heme group and a long hydrophobic channel.[1] Correct protonation of the receptor is vital for the salt bridge.[1]

  • PDB Selection: Download PDB ID: 3LN1 (Celecoxib bound to COX-2).[1] This structure is high-resolution (2.0 Å) and represents the "open" conformation suitable for bulky inhibitors.[1]

  • Cleaning:

    • Remove water molecules (except those bridging the inhibitor and Arg120, if any).[1]

    • Remove co-crystallized Celecoxib (save it for validation).[1]

    • Retain the Heme cofactor (essential for active site geometry).[1]

  • Protonation:

    • Arg120: Must be positively charged (guanidinium) to interact with the ligand's carboxylate.[1]

    • His90: Check H-bond network; usually singly protonated at N-epsilon.[1]

Phase 3: Grid Generation

Rationale: The ligand must fit into the cyclooxygenase channel.[1]

  • Center: Define the grid box center using the centroid of the co-crystallized Celecoxib.

    • Coordinates (Approx for 3LN1): X=25.0, Y=20.0, Z=15.0.[1]

  • Dimensions:

    
     Å. This covers the Arg120 gate and the hydrophobic pocket.[1]
    
  • Constraint (Optional): If using Glide, set a positional constraint on Arg120 to enforce the salt bridge.

Phase 4: Docking Execution
  • Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide). The bi-heteroaryl system (pyrazole-pyrrole) requires extensive sampling to fit the hydrophobic sub-pockets.[1]

  • Run: Execute the docking algorithm.

Post-Docking Analysis & Validation

Interaction Profiling

A successful pose for PP-4CA must exhibit the following "Signature Interactions":

  • Electrostatic Clamp (Critical): The C4-carboxylate oxygen atoms must form a salt bridge (distance < 4.0 Å) with Arg120 and a Hydrogen bond with Tyr355 .[1]

  • Hydrophobic Shielding: The 5-pyrrole ring should occupy the hydrophobic shelf previously occupied by the tolyl group of Celecoxib, interacting with Trp387 or Phe518 .[1]

  • Pi-Pi Stacking: Look for T-shaped or parallel stacking between the N1-phenyl group and the aromatic residues lining the channel.[1]

Data Summary Table
Interaction TypeTarget ResidueFunctionValidation Criteria
Salt Bridge Arg120AnchoringDistance < 3.5 Å
H-Bond Tyr355GatekeepingDistance < 3.0 Å
Pi-Stacking Trp387 / Phe518StabilizationCentroid dist < 5.0 Å
Steric Fit Val349, Leu352SelectivityNo clashes > 0.5 Å

Workflow Visualization

The following diagram illustrates the logical flow and decision gates for this specific protocol.

DockingWorkflow Start Start: PP-4CA Molecule LigandPrep Ligand Prep: 1. Ionize to COO- (pH 7.4) 2. Optimize Pyrazole-Pyrrole Torsion Start->LigandPrep ProteinPrep Protein Prep (PDB: 3LN1): 1. Retain Heme 2. Protonate Arg120 (+) Start->ProteinPrep GridGen Grid Generation: Focus on Arg120/Tyr355 Gate LigandPrep->GridGen ProteinPrep->GridGen Docking Docking Execution: High Exhaustiveness (Rigid Receptor) GridGen->Docking Analysis Interaction Analysis: Check Salt Bridge & Steric Fit Docking->Analysis Analysis->LigandPrep If no Salt Bridge (Re-check Ionization)

Caption: Logical workflow for PP-4CA docking, emphasizing the convergence of ligand ionization and receptor protonation states.

Troubleshooting & Common Pitfalls

  • Issue: Ligand fails to dock deep into the pocket.

    • Cause: The 5-pyrrole group is too bulky or the torsion angle is rigid and incorrect.

    • Solution: Enable "Ring Flexibility" if the software allows, or generate multiple conformers with different pyrazole-pyrrole dihedral angles during preparation.[1]

  • Issue: Positive binding energy (Repulsion).[1]

    • Cause: Clashes between the carboxylate and a neutral Arg120.[1]

    • Solution: Ensure Arg120 is defined as positively charged in the receptor setup.[1]

References

  • PDB Structure 3LN1: Wang, J.L., et al. (2010).[1] "Structure-based design of selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 53(15), 5467-5478.[1] [1]

  • Pyrazole Docking Methodology: El-Malah, A., et al. (2024).[1][2] "Synthesis, molecular docking and biological evaluation of novel pyrazole-carboxamides." NIH / PubMed Central.[1]

  • Carboxylic Acid Interactions: Zarghi, A., et al. (2011).[1] "Design and synthesis of new 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry, 19(11), 3455-3460.[1] [1]

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

Sources

The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and "privileged" structural status stem from its ability to serve as a bioisostere for other functional groups, engage in various non-covalent interactions with biological targets, and provide a stable and readily functionalized core for drug design.[4][5] This guide delves into the diverse applications of pyrazole derivatives across key therapeutic areas, offering insights into their mechanisms of action, protocols for their synthesis and evaluation, and a forward-looking perspective on their role in drug discovery.

I. Anti-inflammatory Agents: The Legacy of COX-2 Inhibition

One of the most prominent successes of pyrazole-based drugs is in the realm of anti-inflammatory therapy, exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[6][7]

A. Mechanism of Action: Selective Inhibition of COX-2

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) that are not selective, like ibuprofen and naproxen, inhibit both COX-1 and COX-2.[6] This can lead to gastrointestinal side effects.[7] Celecoxib, a diaryl-substituted pyrazole, is designed to selectively inhibit COX-2, thereby reducing inflammation and pain with a lower risk of these complications.[6][8][9] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[6][8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

B. Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to evaluate the COX-2 inhibitory activity of novel pyrazole derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test pyrazole compounds and a reference standard (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test pyrazole compounds and the reference standard in a suitable solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Prepare the COX-2 enzyme and arachidonic acid solutions according to the assay kit manufacturer's instructions.

  • Assay Reaction:

    • Add the COX-2 enzyme to the wells of a microplate.

    • Add the diluted test compounds or reference standard to the respective wells.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the colorimetric probe provided in the kit. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

II. Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer

The pyrazole scaffold is a prominent feature in numerous kinase inhibitors, which are crucial in oncology for their ability to block the signaling pathways that drive cancer cell proliferation and survival.[10][11]

A. Mechanism of Action: ATP-Competitive Inhibition

Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process that is often dysregulated in cancer. Pyrazole-based kinase inhibitors are typically designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from utilizing ATP and phosphorylating its downstream targets.[12] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells.[13]

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase Binds to ATP pocket

B. Prominent Pyrazole-Based Kinase Inhibitors
Drug NameTarget Kinase(s)Approved Indication(s)
Crizotinib ALK, MET, ROS1Non-small cell lung cancer
Ruxolitinib JAK1, JAK2Myelofibrosis, polycythemia vera
Axitinib VEGFRsRenal cell carcinoma
Ibrutinib BTKB-cell malignancies
Baricitinib JAK1, JAK2Rheumatoid arthritis, alopecia areata, COVID-19[14]
C. Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

This protocol describes a common and efficient method for synthesizing a diverse library of pyrazole derivatives for screening as potential kinase inhibitors.[15][16][17]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via a condensation reaction.

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • An appropriate solvent (e.g., ethanol)

  • An optional acid or base catalyst

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent) in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

III. Modulators of the Endocannabinoid System

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a significant role in regulating appetite, pain sensation, and mood. Pyrazole derivatives have been developed to target this system, most notably Rimonabant.

A. Mechanism of Action: CB1 Receptor Inverse Agonism

Rimonabant was designed as a selective CB1 receptor antagonist or inverse agonist.[18] By blocking the CB1 receptors, which are primarily found in the brain and peripheral tissues, Rimonabant was intended to reduce appetite and food intake.[18] The activation of CB1 receptors by endocannabinoids like anandamide promotes appetite. Rimonabant's blockade of these receptors disrupts this signaling, leading to decreased food consumption.[18]

While initially promising for the treatment of obesity, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[19][20] This highlights the complexity of targeting the endocannabinoid system and the critical importance of thorough safety evaluations in drug development.[18][20]

CB1_Receptor_Modulation Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1_Receptor Blocks/Inverse Agonism

IV. Other Notable Applications

The versatility of the pyrazole scaffold extends beyond these major therapeutic areas.

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[1][21]

  • Anticancer Agents: Beyond kinase inhibition, some pyrazole derivatives exhibit anticancer properties through other mechanisms, such as inducing apoptosis.[22][23]

  • Erectile Dysfunction: Sildenafil (Viagra), a well-known treatment for erectile dysfunction, is a pyrazolo[4,3-d]pyrimidin-7-one derivative. It acts as a phosphodiesterase type 5 (PDE5) inhibitor.[24][25][26] By inhibiting PDE5, sildenafil prevents the breakdown of cyclic GMP, leading to smooth muscle relaxation and increased blood flow.[24]

V. Future Directions and Conclusion

The pyrazole nucleus continues to be a highly valuable scaffold in drug discovery.[14] Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics.[5] Future research will likely focus on:

  • Developing more selective kinase inhibitors to minimize off-target effects and improve safety profiles.

  • Exploring novel pyrazole-based scaffolds for underexplored biological targets.

  • Utilizing computational methods to design pyrazole derivatives with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.).
  • What is Rimonabant used for? - Patsnap Synapse. (2024, June 14).
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (n.d.).
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.).
  • Rimonabant - Wikipedia. (n.d.).
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (n.d.).
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.).
  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. (n.d.).
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
  • A Short Review on Pyrazole Derivatives and their Applications | Semantic Scholar. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. (n.d.).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).
  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.).
  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate. (2025, August 6).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.).
  • The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed. (n.d.).
  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - NIH. (n.d.).
  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed. (2008, May 8).

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole carboxylic acids and their derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of pyrazole carboxylic acid-based compounds as potential antimicrobial agents. It is designed to equip researchers with the necessary knowledge and detailed protocols to advance their drug discovery programs in this area.

Introduction: The Rationale for Pyrazole Carboxylic Acids in Antimicrobial Drug Discovery

Pyrazole and its derivatives are five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4][5] The pyrazole nucleus is a versatile scaffold present in several clinically approved drugs, demonstrating its therapeutic potential.[4][5] The inclusion of a carboxylic acid moiety, along with other functional groups, on the pyrazole ring allows for the modulation of physicochemical properties and biological activity, making these compounds attractive candidates for antimicrobial drug development.[1][6]

The core principle behind exploring pyrazole carboxylic acids lies in their ability to interact with various biological targets within microbial cells. The structural versatility of the pyrazole scaffold allows for the synthesis of large libraries of compounds with diverse substituents, enabling the fine-tuning of their antimicrobial potency and spectrum.[4]

Key Advantages of the Pyrazole Scaffold:
  • Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the exploration of a wide chemical space to optimize antimicrobial activity.

  • Proven Pharmacophore: The pyrazole nucleus is a component of several established drugs, indicating its favorable pharmacokinetic and safety profiles.[5]

  • Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7][8]

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acids and their derivatives is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9]

General Synthetic Scheme:

A widely employed synthetic strategy involves the reaction of a 1,3-diketoester with a substituted hydrazine to form the pyrazole ring, followed by hydrolysis of the ester to yield the carboxylic acid.

G cluster_intermediates Intermediate cluster_product Product diketoester 1,3-Diketoester pyrazole_ester Pyrazole Ester Intermediate diketoester->pyrazole_ester Condensation hydrazine Substituted Hydrazine hydrazine->pyrazole_ester pyrazole_acid Pyrazole Carboxylic Acid Derivative pyrazole_ester->pyrazole_acid Hydrolysis

Caption: General synthetic workflow for pyrazole carboxylic acids.

Protocol 2.1: Synthesis of 1-Aryl-5-substituted-1H-pyrazole-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of a pyrazole carboxylic acid derivative starting from a 1,3-diketoester and an arylhydrazine.

Materials:

  • Substituted 1,3-diketoester (e.g., ethyl benzoylacetate derivatives)

  • Substituted arylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Pyrazole Ring Formation: a. In a round-bottom flask, dissolve the substituted 1,3-diketoester (1 equivalent) and the substituted arylhydrazine hydrochloride (1 equivalent) in ethanol. b. Add sodium acetate (1.1 equivalents) to the mixture. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Filter the precipitated solid, wash with water, and dry to obtain the crude pyrazole ester. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Ester Hydrolysis: a. Suspend the purified pyrazole ester (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution. b. Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC). c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3. e. Filter the precipitated pyrazole carboxylic acid, wash thoroughly with cold water, and dry. f. Recrystallize the final product from an appropriate solvent to obtain the pure pyrazole carboxylic acid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[7][8]

In Vitro Antimicrobial Activity Evaluation

Once a library of pyrazole carboxylic acid derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. Standardized in vitro assays are employed to determine the potency and spectrum of these novel compounds.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent.[10][11]

Materials:

  • Synthesized pyrazole carboxylic acid derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. b. Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[10] c. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the compounds in the broth medium within the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (microorganism with no compound) and a negative control (broth only). c. Seal the plate and incubate at the appropriate temperature for 16-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] b. Visual inspection or measurement of turbidity using a microplate reader can be used to determine the MIC.

G cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Prepare Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound_dilutions Prepare Compound Dilutions compound_dilutions->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3.2: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative method to screen for antimicrobial activity.[11][12]

Materials:

  • Synthesized pyrazole carboxylic acid derivatives

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cork borer

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with a standardized microbial suspension.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Method Principle Output Advantages Limitations
Broth Microdilution Serial dilution of the antimicrobial agent in a liquid medium inoculated with a standardized number of microorganisms.Minimum Inhibitory Concentration (MIC)Quantitative, high-throughput, reproducible.Can be labor-intensive for a large number of strains.
Agar Well Diffusion Diffusion of the antimicrobial agent from a well through a solid agar medium, inhibiting microbial growth.Zone of Inhibition (diameter)Simple, cost-effective, good for initial screening.Less precise than dilution methods, results can be affected by compound solubility and diffusion rate.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the pyrazole derivatives and their antimicrobial activity is crucial for designing more potent and selective compounds.[13][14] SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect of these modifications on its biological activity.

Key Structural Features Influencing Antimicrobial Activity:
  • Substituents on the N1-phenyl ring: The nature and position of substituents on the phenyl ring at the N1 position of the pyrazole can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target.[15]

  • Substituents at the C5 position: The group at the C5 position of the pyrazole ring is another critical determinant of activity. Bulky or lipophilic groups can enhance binding to the target site.[16][17]

  • The Carboxylic Acid Moiety: The presence and position of the carboxylic acid group are often essential for activity, potentially acting as a key binding group or influencing the compound's solubility and cell permeability.

G cluster_scaffold Pyrazole Carboxylic Acid Scaffold cluster_activity Antimicrobial Activity scaffold Pyrazole Ring cooh Carboxylic Acid potency Potency cooh->potency r1 N1-Substituent r1->potency spectrum Spectrum r1->spectrum r5 C5-Substituent r5->potency r5->spectrum

Caption: Key structural elements influencing antimicrobial activity.

Investigating the Mechanism of Action

Elucidating the mechanism of action of novel antimicrobial agents is a critical step in their development. For pyrazole derivatives, several potential cellular targets have been proposed. One of the most studied mechanisms for antibacterial pyrazoles is the inhibition of DNA gyrase, an essential enzyme involved in DNA replication.[5][18]

Potential Mechanisms of Action:
  • DNA Gyrase Inhibition: Some pyrazole compounds have been shown to bind to the active site of DNA gyrase, preventing its function and leading to bacterial cell death.[5][18]

  • Disruption of Cell Wall Synthesis: Certain pyrazole derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[18]

  • Inhibition of other essential enzymes: Pyrazoles may also target other vital enzymes within the microbial cell, disrupting metabolic pathways.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to confirm the precise mechanism of action for a newly developed series of pyrazole carboxylic acid derivatives.

Conclusion

Pyrazole carboxylic acids represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their synthetic accessibility, coupled with their demonstrated broad-spectrum activity, makes them an attractive area for further research. By following the systematic approach outlined in these application notes, from rational design and synthesis to comprehensive in vitro evaluation and SAR studies, researchers can significantly advance the discovery of new and effective treatments to combat the growing challenge of antimicrobial resistance.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][7][19][20]thiadiazole moiety. PubMed. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. Available at: [Link]

  • In vitro antimicrobial screening: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. Available at: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Semantic Scholar. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Springer. Available at: [Link]

Sources

The Versatility of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid core represents a significant "privileged scaffold" in contemporary drug design. Its unique three-dimensional arrangement and electronic properties offer a versatile platform for developing potent and selective modulators of various biological targets. The pyrazole nucleus itself is a cornerstone in numerous FDA-approved drugs, lauded for its metabolic stability and ability to engage in diverse molecular interactions.[1][2] The strategic incorporation of a phenyl ring at the N1 position and a pyrrole moiety at the C5 position, coupled with a carboxylic acid at C4, creates a trifecta of functionalities that can be tailored to achieve high-affinity binding to a range of enzymes and receptors. This scaffold has shown considerable promise in the development of novel therapeutics for a multitude of diseases, including cancer, inflammatory conditions, and metabolic disorders.[3][4][5]

Derivatives of the broader 1-phenyl-pyrazole-4-carboxylic acid class have demonstrated potent inhibitory activity against enzymes such as xanthine oxidoreductase, highlighting their potential in treating hyperuricemia and gout.[6][7] Furthermore, the pyrazole core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology and immunology.[8][9] The pyrrole and carboxylic acid groups provide additional points for hydrogen bonding and salt bridge formation, enhancing target engagement and allowing for the fine-tuning of pharmacokinetic properties.

This technical guide provides a comprehensive overview of the applications of the this compound scaffold, complete with detailed protocols for its synthesis, functionalization, and biological evaluation.

Chemical Synthesis and Functionalization

The synthesis of the this compound scaffold can be achieved through a multi-step synthetic sequence, leveraging established pyrazole synthesis methodologies. A plausible and efficient route is outlined below, based on analogous synthetic transformations reported in the literature.[10][11][12]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(phenylhydrazono)-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product. Recrystallize from ethanol to obtain pure ethyl 2-(phenylhydrazono)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-(phenylhydrazono)-3-oxobutanoate (1.0 eq) in a suitable solvent such as acetic acid, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Reduce the ester obtained in Step 2 to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C to room temperature.

  • Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM).

Step 4: Synthesis of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

This step is inferred from the crystal structure of a closely related compound and general organic synthesis principles.[13]

  • The introduction of the pyrrole moiety at the 5-position can be challenging and may require specialized methods. A potential approach involves the conversion of the 5-methyl group to a suitable leaving group, followed by nucleophilic substitution with pyrrole. Alternatively, a de novo synthesis starting from different precursors might be more efficient.

Step 5: Oxidation to this compound

  • Oxidize the aldehyde from the previous step to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) in an acetone/water mixture or Jones reagent.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Application in Drug Design: Targeting Kinases in Oncology

The this compound scaffold is an excellent starting point for the design of kinase inhibitors.[8] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14][15] The pyrazole core can act as a hinge-binding motif, while the phenyl and pyrrole substituents can be modified to achieve selectivity and potency for specific kinases. The carboxylic acid group can form crucial interactions with basic residues in the active site or improve solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR trends for pyrazole-based kinase inhibitors, which can guide the derivatization of the core scaffold.

MoietyPositionModificationImpact on Activity
Phenyl RingN1Substitution with electron-withdrawing or donating groupsModulates electronic properties and can enhance binding affinity and selectivity.
Pyrrole RingC5Substitution on the pyrrole ringCan explore additional binding pockets and improve target engagement.
Carboxylic AcidC4Conversion to amides, esters, or other bioisosteresCan alter solubility, cell permeability, and interaction with the target protein.
Core Scaffold-Introduction of lipophilic bicyclic coresCan improve cell permeability and potency.[9]
Experimental Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for the development of kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Workflow cluster_0 Scaffold-Based Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection: 1-Phenyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylic acid B Library Synthesis: Derivatization at N1, C5, and C4 A->B C Compound Characterization: NMR, MS, Purity B->C D Primary Kinase Screening: Biochemical Assays (e.g., TR-FRET) C->D Test Compounds E IC50 Determination for Hits D->E F Selectivity Profiling: Panel of Kinases E->F G Cell-Based Assays: Proliferation, Apoptosis F->G H SAR Analysis & Molecular Modeling G->H Biological Data I ADME/Tox Profiling H->I J In Vivo Efficacy Studies: Animal Models I->J J->H Feedback Loop

Caption: Workflow for kinase inhibitor discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

    • Test compounds dissolved in DMSO

    • 384-well low-volume microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the target kinase and biotinylated substrate peptide solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-streptavidin).

    • Incubate in the dark for 60 minutes.

    • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio and determine the IC₅₀ values for each compound.

Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives have a long history as anti-inflammatory agents.[1] The this compound scaffold can be exploited to develop inhibitors of key inflammatory mediators, such as cytokines and enzymes involved in the inflammatory cascade. For instance, derivatives of this scaffold could be designed to target kinases like IRAK4, which plays a crucial role in Toll-like receptor (TLR) and IL-1 receptor signaling.[9][16]

Signaling Pathway: IRAK4 in Inflammation

The following diagram illustrates the central role of IRAK4 in inflammatory signaling.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: IRAK4-mediated inflammatory signaling.

Protocol 3: Cellular Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)

This protocol measures the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the IC₅₀ value for the inhibition of TNF-α production.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemists. Future research should focus on exploring novel substitutions on the phenyl and pyrrole rings to enhance potency and selectivity for specific targets. Furthermore, the conversion of the carboxylic acid to a range of bioisosteres could lead to compounds with improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel drug candidates based on this versatile scaffold.

References

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 256-268. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1335-1347. [Link]

  • Kumar, V., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1100. [Link]

  • Kumar, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 650-655. [Link]

  • Li, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Molecules, 27(15), 4987. [Link]

  • Danish, H., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(16), 4994. [Link]

  • Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057-31071. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Molecules, 19(7), 10187-10210. [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1319-1336. [Link]

  • Gevrenova, R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(6), 553. [Link]

  • Navale, N. G., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Akkurt, M., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o1131. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5194-5198. [Link]

  • Lusardi, M., & Ponassi, M. (Eds.). (2023). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Nguyen, T. H., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Journal of Medicinal Chemistry, 60(15), 6585-6600. [Link]

  • Fukunari, A., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1335-1347. [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Tumey, L. N., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 543-548. [Link]

Sources

Application Note: Tiered Assessment of Anti-Inflammatory Potential in Pyrazole Derivatives

[1]

Executive Summary

Pyrazole scaffolds represent a privileged structure in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Rimonabant.[1] Their efficacy typically stems from the inhibition of Cyclooxygenase-2 (COX-2) or the suppression of the NF-

2

This guide outlines a validated workflow for assessing pyrazole derivatives, moving from enzymatic target engagement to cellular phenotypic screening, and finally to systemic in vivo validation.

The Screening Cascade

To maximize resource efficiency and data reliability, we employ a "Fail Fast, Fail Cheap" tiered approach.

ScreeningCascadecluster_0Phase 1: Target Engagementcluster_1Phase 2: Phenotypic Screencluster_2Phase 3: Systemic ValidationStartLibrary Synthesis(Pyrazole Derivatives)EnzymeCOX-1 / COX-2Inhibition Assay(Colorimetric)Start->EnzymeSI_CalcSelectivity IndexCalculation(SI > 10 preferred)Enzyme->SI_CalcCellRAW 264.7 Assay(LPS Induced)SI_Calc->CellHit SelectionViabilityMTT/CCK-8 Assay(Exclude Cytotoxicity)Cell->ViabilityNO_CytokineGriess Assay (NO)ELISA (TNF-alpha, IL-6)Viability->NO_CytokineIf Viability > 80%AnimalCarrageenan-InducedPaw Edema (Rat)NO_Cytokine->AnimalLead Candidate

Figure 1: The tiered screening workflow ensures that only safe, selective, and potent compounds progress to animal modeling.

Phase 1: Enzymatic Target Engagement (COX Inhibition)

Pyrazoles frequently act as competitive inhibitors of the COX enzyme active site. The primary safety objective is to identify compounds that inhibit COX-2 (inflammation) while sparing COX-1 (gastric protection).

Protocol: Colorimetric COX Inhibitor Screening

Principle: This assay measures the peroxidase component of COX.[3][4][5][6] The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm .[3][4][5][7]

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[8]

  • Arachidonic Acid (Substrate).[3][8]

  • Heme (Cofactor).

  • Colorimetric Substrate (TMPD).[3][4][7][8]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).[3][8]

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute enzymes and heme in assay buffer. Dissolve pyrazole derivatives in DMSO (Final well concentration of DMSO must be <2% to avoid enzyme denaturation).

  • Background Wells: Add 160

    
    L Assay Buffer + 10 
    
    
    L Heme.
  • 100% Activity Wells: Add 150

    
    L Assay Buffer + 10 
    
    
    L Heme + 10
    
    
    L Enzyme (COX-1 or COX-2).
  • Inhibitor Wells: Add 150

    
    L Assay Buffer + 10 
    
    
    L Heme + 10
    
    
    L Enzyme + 10
    
    
    L Pyrazole Sample.
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of Colorimetric Substrate (TMPD) + 20 
    
    
    L Arachidonic Acid to all wells.
  • Measurement: Shake plate for 30 seconds. Read absorbance at 590 nm after 5 minutes.

Data Analysis: Calculate the Selectivity Index (SI) to predict GI safety profiles.

  • Interpretation: An SI > 10 indicates high selectivity for COX-2 (desirable). An SI < 1 indicates non-selectivity or COX-1 preference (high ulcerogenic risk).

Phase 2: Cellular Phenotypic Screening (RAW 264.7)

Enzymatic assays do not account for membrane permeability or metabolic stability. The RAW 264.7 macrophage model stimulated by Lipopolysaccharide (LPS) is the gold standard for phenotypic screening.

Mechanism of Action

LPS triggers the TLR4 receptor, activating NF-

SignalingPathwaycluster_nucleusLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4NFkBNF-kappaB(Translocation)TLR4->NFkBActivationNucleusNucleusNFkB->NucleusiNOSiNOS GeneNucleus->iNOSCOX2COX-2 GeneNucleus->COX2NONitric Oxide (NO)(Measured by Griess)iNOS->NOPGE2PGE2(Measured by ELISA)COX2->PGE2PyrazolePyrazole CompoundPyrazole->NFkBSuppresses PathwayPyrazole->COX2Inhibits Enzyme

Figure 2: Pyrazoles may act by inhibiting the enzyme directly or suppressing the upstream NF-

Protocol: Nitric Oxide (Griess) & Viability Assay

Critical Control: You must run a viability assay (MTT/CCK-8) in parallel. A reduction in NO production is a false positive if caused by cell death.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the Pyrazole derivative (0.1 - 50

    
    M). Incubate for 1 hour.
    
  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL). Incubate for 24 hours.
    
  • Supernatant Collection (for NO): Transfer 100

    
    L of supernatant to a new plate.
    
  • Griess Reaction: Add 100

    
    L Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED in phosphoric acid).
    
  • Read NO: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO

    
     standard curve.[9]
    
  • Viability Check (Remaining Cells): Add MTT reagent to the original cells. Incubate 4h. Dissolve formazan in DMSO. Read at 570 nm .[9]

Validation Criteria:

  • Valid Hit: NO levels decrease dose-dependently, but Cell Viability remains >80%.

  • Toxic False Positive: NO levels decrease, but Cell Viability drops <80%.

Phase 3: In Vivo Systemic Validation

Compounds showing high SI and potent NO inhibition proceed to animal modeling.

Protocol: Carrageenan-Induced Paw Edema (Rat)

This model is biphasic:

  • Phase 1 (0-2h): Histamine/Serotonin release (Vascular permeability).

  • Phase 2 (3-5h): Prostaglandin release (COX-dependent). Pyrazoles are most effective here.

Methodology:

  • Animals: Male Wistar rats (150-200g). Fasted overnight.

  • Grouping: Control (Vehicle), Standard (Celecoxib 10 mg/kg), Test Groups (Pyrazole deriv. at 10, 20 mg/kg).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.[10]
    
  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h.[10]

Calculation:



Data Interpretation & Troubleshooting

AssayCommon IssueTroubleshooting / Causality
COX Colorimetric High background signalOxidized TMPD is light sensitive. Keep substrate in dark. Ensure Heme is fresh.
COX Colorimetric No inhibition observedPyrazoles may require pre-incubation (5-10 min) to enter the active site before substrate addition.
RAW 264.7 (NO) High variation in replicatesPassage number matters. Use cells < Passage 20. High passage cells lose LPS sensitivity (TLR4 downregulation).
RAW 264.7 (NO) Compound precipitationPyrazoles are lipophilic. Ensure DMSO < 0.1% in final media. Check solubility in DMEM before adding to cells.
Paw Edema Inconsistent swellingInjection technique is critical. Injection must be sub-plantar, not intramuscular. Use a 26G needle.

References

  • National Institutes of Health (NIH). (2019). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.[9][11][12][13] NCL Method GTA-1. Retrieved from [Link]

  • Creative Biolabs. (2024). Carrageenan-Induced Paw Edema Modeling Service. Retrieved from [Link]

  • Abdel-Mottaleb, Y. et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles.[14] Archiv der Pharmazie. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

[1]

Welcome to the Advanced Synthesis Support Module. Ticket ID: OPT-PYR-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

You have requested a technical deep-dive into the synthesis and optimization of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid . This scaffold is a critical intermediate in the development of antimicrobial agents and xanthine oxidoreductase inhibitors.

This guide moves beyond basic textbook procedures. It addresses the "why" and "how" of failure modes, specifically focusing on the Clauson-Kaas pyrrole insertion and the regioselective pyrazole formation , which are the two most common bottlenecks in this pathway.

Workflow Visualization

The following logic map outlines the critical path and decision nodes for this synthesis.

SynthesisWorkflowStartStart: Raw MaterialsStep1Step 1: Pyrazole Cyclization(Regiocontrol Critical)Start->Step1Phenylhydrazine +Ethyl (ethoxymethylene)cyanoacetateCheck1QC Check: 5-Amino vs 3-Amino?Step1->Check1Check1->Step1Wrong Isomer (Recrystallize)Step2Step 2: Clauson-KaasPyrrole SynthesisCheck1->Step2Confirmed 5-AminoCheck2Issue: Black Tar/Polymer?Step2->Check2Check2->Step2Optimize Catalyst/SolventStep3Step 3: Ester HydrolysisCheck2->Step3Clean ConversionFinalTarget: Carboxylic AcidStep3->FinalLiOH/THF/H2O

Figure 1: Critical path analysis for the synthesis of the target pyrazole-pyrrole scaffold. Diamond nodes indicate high-risk failure points requiring analytical verification.

Module 1: The Pyrazole Core (Precursor Synthesis)

Objective: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . Core Challenge: Regioselectivity. The reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate can theoretically yield two isomers: the desired 5-amino isomer or the 3-amino isomer.

Protocol Optimization

To favor the 5-amino-1-phenyl isomer, the reaction kinetics must be controlled to ensure the terminal nitrogen of the hydrazine attacks the ethoxymethylene carbon first.[1]

  • Reagents: Phenylhydrazine (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Solvent: Ethanol (anhydrous).[2]

  • Conditions: Reflux for 2–4 hours.[1]

Technical Insight: The terminal nitrogen of phenylhydrazine is more nucleophilic than the internal nitrogen. By using a highly electrophilic species like ethyl (ethoxymethylene)cyanoacetate, the initial attack occurs at the ethoxy carbon. Subsequent cyclization onto the nitrile group yields the 5-amino isomer.[1] If you observe the 3-amino isomer, it is often due to proton exchange or impure hydrazine sources.[1]

Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Oily Product / No Solid Incomplete cyclization or residual solvent.[1]Triturate the crude oil with cold diethyl ether or hexanes. The 5-amino ester typically crystallizes readily.[1]
Melting Point Discrepancy Formation of the 3-amino isomer.[1][2]Check 1H NMR. The 5-amino group typically appears as a broad singlet around ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

6.0–6.5 ppm. The 3-amino isomer protons are often shifted upfield.[1] Recrystallize from EtOH.
Low Yield (<50%) Oxidation of phenylhydrazine.[3]Ensure phenylhydrazine is freshly distilled or light yellow.[1] Dark red/brown hydrazine indicates oxidation and will lower yields significantly.[1]
Module 2: The Clauson-Kaas Pyrrole Insertion (The Critical Step)

Objective: Conversion of the 5-amino group into a pyrrole ring using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) . Core Challenge: "Black Tar" formation. The classic Clauson-Kaas reaction utilizes boiling acetic acid.[1] For electron-deficient amines (like our 5-aminopyrazole), this harsh condition often leads to polymerization of the furan derivative before it can react with the amine.

Optimized Protocol (Modified Clauson-Kaas)

Instead of neat acetic acid, we recommend a buffered or solvent-controlled approach to minimize polymerization.[1]

  • Activation: Dissolve 2,5-DMTHF (1.1 eq) in water/acetic acid (9:1) and heat to 60°C for 30 mins. This hydrolyzes the acetal to the reactive succinaldehyde in situ.

  • Addition: Add the Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) dissolved in 1,4-dioxane or toluene.

  • Reaction: Reflux (or heat to 90°C) for 2–4 hours.

  • Workup: Pour into ice water. The product should precipitate.[3][4]

Comparative Data: Solvent Systems

Solvent SystemCatalystTemperatureYieldPurity Profile
Glacial AcOH (Classic) NoneReflux (118°C)45-60%High tar content; difficult purification.[1]
Toluene p-TsOH (cat.)[1]Reflux (110°C)70-75%Cleaner; Dean-Stark trap removes water to drive equilibrium.[1]
Water/Dioxane (Green) None/Mild Acid90°C80-85% Recommended. Minimal polymerization; product precipitates.[1]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Note: The 5-amino group on the pyrazole is sterically crowded and electronically deactivated by the neighboring ester and phenyl ring. Standard conditions often fail. The Water/Dioxane method works because water suppresses the self-polymerization of the succinaldehyde intermediate while maintaining enough solubility for the amine.

Troubleshooting Guide: Step 2
  • Q: The reaction mixture turned black instantly.

    • A: The acid concentration was likely too high, causing rapid decomposition of 2,5-DMTHF.[1] Switch to the two-step method: hydrolyze the furan first in mild acid, then add the amine.

  • Q: I see starting material (amine) remaining after 12 hours.

    • A: The water generated during pyrrole formation is inhibiting the reaction. If using Toluene, use a Dean-Stark trap.[1] If using Dioxane, add molecular sieves or increase the temperature.

Module 3: Hydrolysis to the Carboxylic Acid

Objective: Hydrolysis of the ethyl ester to the final acid. Core Challenge: Decarboxylation. Pyrazole-4-carboxylic acids can decarboxylate under forcing acidic conditions or extreme thermal stress.[1]

Protocol
  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH.H2O (3.0 eq) . Avoid NaOH if solubility is an issue; Lithium salts are generally more soluble in THF mixtures.[1]

  • Stir at 50°C (Do not reflux vigorously). Monitor by TLC.[1][2]

  • Acidification: Carefully acidify with 1N HCl to pH 3-4. Do not drop to pH 1, as this may precipitate impurities or promote decarboxylation upon drying.[1]

FAQs: Rapid Response Unit

Q1: Can I use microwave irradiation for the Clauson-Kaas step? A: Yes. Microwave irradiation (120°C, 10-20 min) in acetic acid often improves yields and drastically reduces reaction time compared to thermal reflux. It minimizes the time the sensitive furan intermediate is exposed to heat.[5]

Q2: Why is my final acid product distinctively colored (red/brown)? A: This indicates trace oxidation products from the phenylhydrazine residues or polypyrrole contaminants. Recrystallize the final acid from Ethanol/Water or Acetonitrile . A pure compound should be off-white or pale yellow.[1]

Q3: Is the 2,5-DMTHF quality critical? A: Absolutely. Old bottles of 2,5-DMTHF accumulate peroxides and polymers.[1] If the liquid is dark yellow or orange, distill it before use. It should be colorless to pale yellow.[1]

References
  • Clauson–Kaas Pyrrole Synthesis Optimization

    • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][6][7][8] Beilstein J. Org.[1][6] Chem. 2023.[1][2][3][6][7][9]

  • Precursor Synthesis (Aminopyrazole)

    • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][10] Acta Cryst. 2013.[1][10] (Structural confirmation of the 5-amino regiochemistry).

  • Hydrolysis and Derivatives

    • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives. Eur. J. Med.[1] Chem. 2017.[1][3][11]

  • Pyrrole-Pyrazole Hybrid Synthesis

    • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde.[1] (Demonstrates the Clauson-Kaas reaction on the exact 5-amino-1-phenyl-pyrazole scaffold).

stability issues with 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid in solution

[1]

Executive Summary: Molecule Profile

  • Compound Class: N-Aryl Pyrazole Carboxylic Acid.[1]

  • Core Structural Feature: A sterically crowded 1,5-disubstituted pyrazole core.[1] The N1-Phenyl ring and the C5-(N-Pyrrolyl) ring are adjacent, creating significant torsional strain.[1]

  • Key Reactivity: The C4-Carboxylic acid provides a handle for solubility manipulation but introduces self-protonation risks.[1] The C5-Pyrrole moiety is the "stability weak link," susceptible to oxidation and acid-catalyzed polymerization.[1]

Part 1: Stability & Solubility Troubleshooting Guide

Solubility Issues (Precipitation & "Crashing Out")

Symptom: The compound dissolves initially in DMSO but precipitates upon dilution into aqueous buffer (e.g., PBS or media).

Root Cause: This molecule is a lipophilic weak acid (

1
  • In DMSO: It exists as a solvated neutral species or loose ion pair.

  • In Aqueous Buffer (pH < 5): The carboxylic acid remains protonated (neutral), leading to extremely low solubility (

    
    ) and immediate precipitation.
    
  • Steric Aggregation: The twisted conformation caused by the bulky 1-Phenyl and 5-Pyrrolyl groups disrupts efficient crystal packing, but once aggregates form (amorphous precipitation), they are difficult to re-dissolve.

Protocol: The "pH-Jump" Solubilization Method Do not simply vortex. Follow this thermodynamic path to stable solution.

  • Stock Preparation: Dissolve the solid in 100% DMSO to 10-50 mM.[1] (Solution should be clear/colorless to pale yellow).

  • Intermediate Dilution (Critical Step): If diluting into aqueous media, do not add DMSO stock directly to water.

    • Correct: Dilute DMSO stock into a pH 8.0 buffered solution (e.g., Tris-HCl or PBS adjusted to pH 8).

    • Mechanism:[1][2][3] The pH > pKa ensures the carboxylic acid is deprotonated (

      
      ). The anionic charge provides the necessary solvation shell to prevent the hydrophobic phenyl/pyrrole cores from aggregating.
      
  • Final Adjustment: Once dissolved as the salt, the solution can be carefully titrated back to pH 7.4 if strictly necessary, but maintaining pH

    
     7.4 is recommended for long-term stability.
    
Chemical Instability (Color Change)

Symptom: DMSO stock solution turns from pale yellow to dark brown/black over weeks at room temperature.

Root Cause: Pyrrole Oxidation. The pyrrole ring at position C5 is electron-rich.[1] While the pyrazole-carboxyl system withdraws some electron density, the pyrrole remains susceptible to:

  • Photo-oxidation: UV/Vis light generates singlet oxygen, which attacks the pyrrole ring.[1]

  • Acid-Catalyzed Polymerization: Trace acid (even from the compound's own COOH group if concentrated) can initiate the formation of "pyrrole blacks" (polypyrroles).

Prevention Protocol:

  • Storage: Store solid and DMSO stocks at -20°C .

  • Light Protection: Use amber vials.

  • Argon Purge: For stocks >1 month, purge the headspace with argon to remove oxygen.

Part 2: Technical FAQs (Scientist-to-Scientist)

Q: I see a new peak in my LC-MS at [M-44]. Is this an impurity? A: This is likely decarboxylation .

  • Mechanism: Pyrazole-4-carboxylic acids can lose

    
     under thermal stress.[1] While usually requiring high heat (>150°C), the electron-donating pyrrole group at C5 can lower the activation energy for this process.
    
  • Trigger: Did you heat the solution to dissolve it? Or use a heated autosampler?

  • Fix: Never heat above 60°C to aid solubility. Use sonication and pH adjustment instead.

Q: Can I use this compound in an acidic assay (pH 4.5)? A: Proceed with extreme caution. At pH 4.5, the compound is:

  • Insoluble: It will likely precipitate.

  • Unstable: The acidic environment promotes protonation of the pyrrole ring (usually at the

    
    -position), leading to trimerization or polymerization.
    
  • Recommendation: If low pH is mandatory, use a solubilizing excipient like Cyclodextrin (HP-

    
    -CD)  to encapsulate the hydrophobic core and protect the pyrrole.[1]
    

Q: The NMR shows broad peaks for the phenyl and pyrrole protons. Is it degrading? A: Not necessarily. This is likely Atropisomerism/Rotational Barrier .

  • Explanation: The bond connecting the Pyrazole (N1) to the Phenyl and the Pyrazole (C5) to the Pyrrole are sterically jammed. The rotation of these rings is slow on the NMR timescale at room temperature, causing peak broadening.

  • Verification: Run the NMR at 50°C. If the peaks sharpen, the molecule is intact, and you are simply observing restricted rotation.

Part 3: Mechanistic Visualization

Diagram 1: Steric Conflict & Instability Pathways

This diagram illustrates the structural tension and the two primary degradation pathways: Decarboxylation (Thermal) and Polymerization (Acidic).

StabilityPathwaysCompound1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid(Intact)StericSteric Clash(N1-Phenyl vs C5-Pyrrole)Restricted RotationCompound->StericIntrinsicPropertyDecarbDecarboxylation (-CO2)Product: [M-44]Compound->DecarbHeat (>100°C)or Metal CatalysisPolymerPyrrole Polymerization(Dark Precipitate)Compound->PolymerAcidic pH+ Time/LightSolubilityPrecipitation(pH < pKa)Compound->SolubilityAqueous Dilution(No pH Control)

Caption: Pathways of instability. The steric clash (Yellow) makes the molecule rigid. Heat triggers decarboxylation (Red), while acid/light triggers pyrrole polymerization (Black).

Diagram 2: The "pH-Jump" Solubilization Workflow

A logic gate for ensuring stable solutions in biological assays.

SolubilizationSolidSolid Compound(Store -20°C)DMSODissolve in 100% DMSO(Stock 10-50mM)Solid->DMSODecisionTarget Buffer pH?DMSO->DecisionAcidicAcidic Buffer (pH < 5)Decision->Acidic< 5.0NeutralBasicNeutral/Basic Buffer (pH > 7)Decision->NeutralBasic> 7.0PrecipRISK: Precipitation& PolymerizationAcidic->PrecipStableStable Solution(Carboxylate Anion)NeutralBasic->StableFixAdd Cyclodextrinor Increase pHPrecip->FixTroubleshoot

Caption: Decision tree for solubilization. Maintaining pH > 7 is critical to utilize the carboxylic acid's solubility properties.

References

  • PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid (Analogous Scaffold Properties).[1] National Library of Medicine. Available at: [Link]

  • Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][4] Acta Crystallographica Section E. (Demonstrates hydrogen bonding and planarity issues in 1-phenyl-pyrazole-4-carboxylates). Available at: [Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts. (Mechanisms of acid-catalyzed pyrrole formation and stability). Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility parameters for heterocyclic carboxylic acids). Available at: [Link]

Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and chemical biology: the poor aqueous solubility of pyrazole-containing compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] However, their often hydrophobic nature presents a significant hurdle for accurate and reproducible biological evaluation.

This guide provides in-depth, experience-driven troubleshooting advice and practical protocols to help you navigate the complexities of pyrazole compound solubility. Our goal is to empower you with the knowledge to not just solve immediate precipitation issues, but to proactively design more robust and reliable experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is the primary cause?

A: This is a classic solubility problem driven by the stark difference in solvent environments. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[2] However, when this DMSO stock is introduced into a predominantly aqueous buffer, the DMSO is diluted, and the pyrazole compound is suddenly exposed to a solvent in which it has very low solubility. If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[3][4]

It's a common misconception that if a compound dissolves in 100% DMSO, it will remain soluble at lower concentrations in aqueous media. The key is the final concentration of both the compound and the co-solvent (DMSO) in the assay.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A: While DMSO is a widely used solvent in in vitro testing, it's crucial to keep its final concentration low to avoid solvent-induced artifacts and cytotoxicity.[2][5] A general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance can be cell-line dependent.[5] Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is always best practice to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to account for any solvent effects.

Q3: Beyond DMSO, what other organic solvents can I consider for my stock solution?

A: While DMSO is the most common, other organic solvents can be used, depending on the specific properties of your pyrazole compound and the constraints of your assay. Some alternatives include:

  • Ethanol: A less toxic alternative to DMSO, but often with lower solubilizing power for highly lipophilic compounds.[6][7]

  • Methanol: Can be a good solvent for some pyrazole derivatives, but it is more volatile and can be toxic to cells at higher concentrations.[6][7]

  • Propylene Glycol (PG): A viscous, low-toxicity solvent that can be a good choice for in vivo formulations and some in vitro assays.[8][9]

  • Polyethylene Glycol (PEG 400): Often used in combination with other solvents, particularly for in vivo studies, due to its ability to increase solubility and its favorable safety profile.[8]

The choice of solvent should always be validated for compatibility with your specific assay system.

Q4: How can I systematically determine the solubility of my pyrazole compound in my assay buffer?

A: A pragmatic approach is to perform a kinetic solubility assay. This will give you an apparent solubility under your specific experimental conditions.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your pyrazole compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of this stock solution in your final assay buffer.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 2 hours).

  • Visually inspect each dilution for any signs of precipitation. A simple method is to use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your approximate maximum soluble concentration in that specific buffer.[3]

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause(s) Recommended Solutions & Explanations
Precipitation upon initial dilution Exceeding the aqueous solubility limit.Lower the final concentration of the compound.[3] If a higher concentration is necessary, explore the formulation strategies outlined below.
Precipitation over time during incubation Compound is kinetically soluble but thermodynamically unstable at the tested concentration. Changes in buffer pH due to cellular metabolism.Consider using a supersaturating formulation strategy with precipitation inhibitors.[10] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.[3]
Inconsistent results between experiments Variability in stock solution preparation. Incomplete dissolution of the compound in the stock solution.Always ensure your compound is fully dissolved in the stock solvent. Gentle warming or sonication can aid dissolution.[8][11] Prepare fresh dilutions from a concentrated stock for each experiment.
Compound appears soluble but has low activity Formation of sub-visible aggregates or micelles that are not biologically active.Incorporate a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) into your assay buffer to disrupt aggregate formation.[12]

Advanced Solubilization Strategies

When simple dilution is not sufficient, more advanced formulation strategies may be necessary.

Strategy 1: Co-solvency

This involves using a mixture of solvents to increase the solubility of a compound.[6][13] For biological assays, this typically means finding the optimal balance of an organic co-solvent (like DMSO or ethanol) and your aqueous buffer. The goal is to use the minimum amount of co-solvent necessary to maintain solubility while minimizing its impact on the biological system.

Workflow for Co-solvent Optimization

Caption: A decision workflow for optimizing a co-solvent system.

Strategy 2: pH Modification

The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][14] Pyrazole rings contain both a weakly acidic N-H proton and a weakly basic nitrogen atom, meaning their charge state can be manipulated with pH.[15][16]

  • For acidic pyrazoles: Increasing the pH above the pKa will deprotonate the molecule, forming a more soluble salt.

  • For basic pyrazoles: Decreasing the pH below the pKa will protonate the molecule, also forming a more soluble salt.[14]

Protocol 2: pH-Dependent Solubility Screening

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • For each pH, perform the Kinetic Solubility Assessment as described in Protocol 1.

  • Plot the maximum soluble concentration against the buffer pH to identify the optimal pH range for your compound.

  • Crucially, ensure that the chosen pH is compatible with your biological assay.

Strategy 3: Use of Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[17][18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can encapsulate poorly soluble pyrazole derivatives, forming an inclusion complex that is more water-soluble.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and lower toxicity.[18]

  • Surfactants: Surfactants like Tween-80 and Polysorbate 80 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[8][17] This is particularly useful for preventing precipitation in cell culture media.

Decision Matrix for Solubilization Strategy

Compound Property Primary Strategy Secondary Strategy
Neutral, highly lipophilic Co-solvencyCyclodextrins
Ionizable (Acidic) pH Modification (increase pH)Co-solvency
Ionizable (Basic) pH Modification (decrease pH)Co-solvency
Prone to aggregation SurfactantsCo-solvency

Experimental Protocols

Protocol 3: Preparing a Pyrazole Compound Formulation for Oral Gavage in Animal Studies

This protocol describes a common vehicle for administering poorly water-soluble compounds to rodents.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl) or water

Procedure:

  • Weighing: Accurately weigh the required amount of the pyrazole compound.

  • Initial Solubilization: In a sterile tube, add a small volume of DMSO (typically aiming for 5-10% of the final volume) to the compound. Vortex thoroughly until completely dissolved. Gentle warming (37°C) can be applied if necessary.[8]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 (e.g., to 40% of the final volume) and Tween-80 (e.g., to 5% of the final volume), vortexing well after each addition.[8]

  • Final Dilution: Slowly add sterile saline or water to reach the final desired volume while vortexing to ensure the solution remains clear and homogenous.

  • Final Inspection: Before administration, visually inspect the formulation for any signs of precipitation.

Visualizing the Formulation Process

Caption: Step-by-step workflow for preparing an oral gavage formulation.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by pyrazole compounds, leading to more reliable and translatable data in the drug discovery process.

References

  • BenchChem Technical Support Team. (2025, November).
  • Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Pyrazole Compound Solubility Issues.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (n.d.).
  • (2021, May 10).
  • (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • (2003, November 5).
  • (n.d.).
  • (2025, July 8). Formulation strategies for poorly soluble drugs.
  • (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • (2012, August 20).
  • Strickley, R. G. (n.d.).
  • (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • BenchChem. (n.d.).
  • (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • BenchChem. (n.d.).
  • (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
  • (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions.

Sources

Technical Support Center: Analytical Methods for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for the detection and quantification of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (PPPC). This document synthesizes established analytical principles with field-proven insights to address common challenges and streamline your experimental workflows.

Analyte Overview: Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of robust method development. The structure, featuring a phenyl group, a pyrazole core, a pyrrole moiety, and a carboxylic acid group, dictates its behavior in various analytical systems.

PropertyEstimated Value / ObservationRationale & Implication for Analysis
Molecular Formula C₁₄H₁₁N₃O₂---
Molecular Weight 253.26 g/mol Essential for mass spectrometry-based detection and for preparing standard solutions of known molarity.[1]
Structure Phenyl, Pyrrole, and Pyrazole ringsThe multiple aromatic rings suggest strong UV absorbance, making UV-based detection in HPLC a viable and sensitive option.[2][3]
pKa (Carboxylic Acid) ~3.5 - 4.5 (Estimated)The carboxylic acid group is acidic. The mobile phase pH must be controlled to ensure consistent retention and peak shape in reverse-phase HPLC. A pH below the pKa will protonate the acid, increasing its retention on a C18 column.
Solubility Polar natureThe presence of the carboxylic acid and nitrogen atoms suggests polarity. The compound is expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[4] Solubility in aqueous solutions will be highly pH-dependent.
Core Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of pyrazole derivatives.[5][6]

2.1. Recommended Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol is designed as a starting point for the quantitative analysis of PPPC. Optimization will be required based on your specific sample matrix and instrumentation.

Objective: To achieve a sharp, symmetrical peak for PPPC with a reasonable retention time, separated from potential impurities or matrix components.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh ~10 mg of PPPC reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to create a 1 mg/mL stock solution.[4]

    • Perform serial dilutions from the stock solution to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The nonpolar stationary phase is ideal for retaining the aromatic structure of PPPC.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2.5), which fully protonates the carboxylic acid group on PPPC. This minimizes peak tailing by preventing interaction with residual silanols on the column packing and ensures consistent retention.[4]

    • Mobile Phase B: Acetonitrile or Methanol. Rationale: These are common organic modifiers for reverse-phase chromatography.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: ~254 nm or determine the λ_max by running a UV scan of the standard.

  • System Suitability Test (SST):

    • Before running samples, inject a mid-range standard five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time < 2.0%; Tailing factor between 0.9 and 1.5.

2.2. Recommended Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS is the preferred method.[6][7]

Objective: To develop a sensitive and specific method for PPPC detection and quantification using its unique mass-to-charge ratio (m/z).

Step-by-Step Methodology:

  • LC System: Use the same column and mobile phase system as the HPLC method. Rationale: Good chromatographic separation is crucial to minimize ion suppression in the mass spectrometer. A switch to a volatile buffer like formic acid (0.1%) instead of TFA is often recommended, as TFA can cause signal suppression in ESI-MS.

  • Mass Spectrometer Tuning (Compound Optimization):

    • Infuse a standard solution of PPPC directly into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) is recommended. Test both positive and negative modes.

      • Positive Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ at m/z 254.26.

      • Negative Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻ at m/z 252.26.

    • Optimize key parameters like capillary voltage, cone voltage, and gas flows to maximize the signal for the parent ion.

  • MS/MS for Quantification (Optional but Recommended):

    • Select the most intense parent ion (e.g., [M+H]⁺).

    • Perform a product ion scan to identify stable fragment ions.

    • Develop a Multiple Reaction Monitoring (MRM) method using the most intense parent → fragment transition for quantification. This dramatically increases selectivity.

Troubleshooting Guides (Question & Answer Format)
HPLC Troubleshooting

Q1: My peak for PPPC is tailing or showing significant fronting. What should I do?

  • Answer: Peak asymmetry is a common issue. Let's diagnose it logically.

    • Check Mobile Phase pH: The most likely cause for tailing with this acidic compound is an inappropriate mobile phase pH. Ensure your aqueous mobile phase contains an acidifier like 0.1% TFA or formic acid to keep the pH well below the pKa of the carboxylic acid group (i.e., pH < 3). This ensures the analyte is in a single, neutral form.

    • Column Overload: Are you injecting too high a concentration? Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you are overloading the column.

    • Column Degradation: The column may be aging. Residual silanol groups can interact with the analyte. Try a new column or one with end-capping designed for analyzing bases and acids.

    • Mismatched Solvents: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase conditions. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile) can cause peak distortion.

Q2: The retention time of my analyte is drifting between injections. How can I stabilize it?

  • Answer: Retention time instability points to a lack of equilibrium or fluctuations in the system.

    • Insufficient Column Equilibration: Is the column fully equilibrated with the starting mobile phase conditions before each injection? For gradient methods, ensure your post-run equilibration time is at least 5-10 column volumes.

    • Fluctuating Temperature: Check that the column heater is on and set to a stable temperature (e.g., 30 °C). Ambient temperature fluctuations can cause significant drift.

    • Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase can rule this out as a variable.

    • Leaks: Check for small leaks in the system, as these can cause pressure fluctuations and affect retention times.

G Troubleshooting Flow: HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? (e.g., using 0.1% TFA) Start->Check_pH pH_Good Yes Check_pH->pH_Good Yes pH_Bad No Check_pH->pH_Bad No Check_Conc Is sample concentration too high? Conc_Good No Check_Conc->Conc_Good No Conc_Bad Yes Check_Conc->Conc_Bad Yes Check_Solvent Is sample solvent stronger than mobile phase? Solvent_Good No Check_Solvent->Solvent_Good No Solvent_Bad Yes Check_Solvent->Solvent_Bad Yes Check_Column Is the column old or damaged? Column_Good No Check_Column->Column_Good No Column_Bad Yes Check_Column->Column_Bad Yes pH_Good->Check_Conc Fix_pH Action: Add 0.1% TFA or Formic Acid to aqueous mobile phase. pH_Bad->Fix_pH Conc_Good->Check_Solvent Fix_Conc Action: Dilute sample 10-fold and re-inject. Conc_Bad->Fix_Conc Solvent_Good->Check_Column Fix_Solvent Action: Re-dissolve sample in initial mobile phase conditions. Solvent_Bad->Fix_Solvent End Problem Resolved Column_Good->End Fix_Column Action: Replace with a new C18 column. Column_Bad->Fix_Column Fix_pH->End Fix_Conc->End Fix_Solvent->End Fix_Column->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

LC-MS Troubleshooting

Q1: I am seeing a very weak or no signal for my compound in the mass spectrometer.

  • Answer: Low sensitivity in LC-MS can stem from either the LC separation or the MS ionization process.

    • Ion Suppression: Your sample matrix may contain non-volatile salts or other compounds that co-elute with PPPC and compete for ionization. Improve chromatographic separation to move the analyte away from interfering peaks. A thorough sample cleanup (e.g., Solid Phase Extraction) may be necessary.

    • Incorrect Ionization Mode: Have you confirmed the optimal ionization mode? While ESI+ is a good starting point, some compounds ionize far more efficiently in ESI-. Infuse the compound and test both modes systematically.

    • Mobile Phase Additives: As mentioned, TFA is known to suppress MS signals. If you are using TFA for chromatography, try switching to 0.1% formic acid, which is more MS-friendly.

    • Source Contamination: A dirty MS source can drastically reduce signal. Perform routine source cleaning according to the manufacturer's protocol.

Q2: My results are not reproducible; the signal intensity varies widely between runs.

  • Answer: Reproducibility issues in LC-MS often point to instability in the electrospray process.

    • LC Flow Rate Instability: Ensure the LC pump is delivering a stable, pulse-free flow. An unstable spray at the ESI probe leads to an unstable signal.

    • Source Conditions: Check for blockages in the ESI needle. Ensure the nebulizing gas flow is appropriate and stable.

    • Use of an Internal Standard (IS): The most effective way to correct for run-to-run variability is to use an internal standard. Choose a stable, isotopically labeled version of PPPC if available, or a structurally similar compound with a different mass that behaves similarly during ionization. The ratio of the analyte peak area to the IS peak area should be highly reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the identity of my synthesized this compound?

  • Answer: A combination of techniques is required for unambiguous identification.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts and coupling patterns of the protons on the phenyl, pyrrole, and pyrazole rings will provide a unique fingerprint of the molecule.[2][8]

    • Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Q2: How do I validate my final analytical method?

  • Answer: Method validation should be performed according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:

    • Specificity: Demonstrate that the signal is from your analyte and not from interfering components.

    • Linearity: Establish a linear relationship between concentration and response over a defined range.

    • Accuracy & Precision: Determine how close your measurements are to the true value and how reproducible they are.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Define the lowest concentration that can be reliably detected and quantified.

    • Robustness: Show that minor, deliberate variations in method parameters (e.g., pH, temperature) do not significantly affect the results.

G General Workflow for Analytical Method Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application A Define Analytical Goal (Quantification, Purity, etc.) B Review Analyte Properties (pKa, Solubility, UV Spectra) A->B C Select Technique (HPLC, LC-MS, etc.) B->C D Screen Columns & Mobile Phases C->D E Optimize Separation (Gradient, Temperature, pH) D->E F Optimize Detector Settings (Wavelength, MS Parameters) E->F G Perform Method Validation (Linearity, Accuracy, Precision) F->G H Prepare Standard Operating Procedure (SOP) G->H I Routine Sample Analysis H->I

Caption: A three-phase workflow for analytical method development.

References
  • Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2024, from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Petrović, M., Lesueur, C., & Willach, S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4267–4277. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Gkoktsis, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved January 27, 2024, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (PPC) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a technical resource for researchers utilizing 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (PPC) and its analogs. While public domain information on this specific molecule is limited, the pyrazole scaffold is a well-established pharmacophore in drug discovery, frequently found in kinase inhibitors.[1][2][3] This guide is structured around a plausible, hypothetical scenario where a PPC derivative, hereafter termed PPC-38α , is designed as a selective inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a key regulator of cellular responses to stress and inflammation.[4][5][6]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for PPC-38α?

A: PPC-38α is a hypothetical inhibitor designed to target the ATP-binding pocket of p38α MAPK. The pyrazole ring system is adept at forming hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors.[1] By occupying this pocket, it prevents the phosphorylation of downstream substrates like MAPKAPK-2 (MK2) and various transcription factors (e.g., ATF-2, MEF-2), thereby blocking the signaling cascade.[4][10]

Q2: I'm observing a cellular phenotype (e.g., apoptosis) that doesn't align with known p38α biology. What could be the cause?

A: This is a classic indication of a potential off-target effect. While strong p38α inhibition can induce apoptosis in some contexts, an unexpected or exaggerated response suggests the compound may be modulating other pathways.[5] Common off-target liabilities for kinase inhibitors include:

  • Inhibition of related kinases: The human kinome has high structural homology, especially within the ATP-binding site. Your compound might be inhibiting other MAPKs (e.g., JNK, ERK) or unrelated kinases.[2]

  • Interaction with non-kinase proteins: Small molecules can bind to other proteins with structurally similar pockets.

  • Compound-specific toxicity: The molecule itself might induce stress through mechanisms like mitochondrial toxicity or membrane disruption, independent of any specific protein target.[11][12]

The first step is to confirm that the observed phenotype is truly linked to p38α inhibition. A rescue experiment (see Troubleshooting Guide 2) is the gold standard for this.

Q3: My compound's IC50 in a cell-based assay is much higher than in the biochemical (enzyme) assay. Why?

A: A significant potency drop between biochemical and cellular assays points to issues with cell permeability, efflux, or stability.[12]

  • Poor Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance (MDR) transporters like P-glycoprotein.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[13]

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture media, reducing the free concentration available to enter cells.

Consider running a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to p38α inside the cell.[14][15][16][17]

Q4: How do I begin to identify the specific off-targets of my compound?

A: The most direct method is to perform a broad kinase selectivity screen. Several commercial services offer panels that test your compound against hundreds of kinases at one or more concentrations.[18][19][20][21][22] This provides a "fingerprint" of your compound's activity across the kinome and will highlight the most likely off-target candidates for further investigation.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides workflows to de-risk common experimental challenges.

Troubleshooting Guide 1: Unexplained Cellular Effects or Toxicity

This workflow helps determine if an observed cellular phenotype is due to on-target p38α inhibition or an off-target effect.

G start Start: Unexpected Phenotype Observed (e.g., high toxicity, altered morphology) q1 Is the effect dose-dependent? start->q1 exp1 Experiment 1: Confirm Target Engagement Run Cellular Thermal Shift Assay (CETSA) to verify PPC-38α binds to p38α in cells. q1->exp1 Yes q2 Does PPC-38α engage p38α in the cell at relevant concentrations? exp1->q2 exp2 Experiment 2: Perform a Rescue Experiment Use siRNA/shRNA to knock down p38α. Does knockdown replicate the phenotype? q2->exp2 Yes res3 Troubleshoot CETSA protocol or re-evaluate compound permeability. Compound may not be entering the cell. q2->res3 No q3 Does p38α knockdown replicate the phenotype? exp2->q3 res1 Conclusion: Phenotype is likely ON-TARGET. Investigate downstream p38α signaling. q3->res1 Yes res2 Conclusion: Phenotype is likely OFF-TARGET. Proceed to Off-Target Identification. q3->res2 No

Caption: Troubleshooting workflow for unexpected phenotypes.

Protocol 2.1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[17][23] This protocol allows you to confirm that PPC-38α physically interacts with p38α in a cellular environment.

Materials:

  • Cells expressing p38α

  • PPC-38α and DMSO (vehicle control)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge capable of high speeds

  • SDS-PAGE and Western Blot reagents (or other protein detection method)

  • Anti-p38α antibody

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of PPC-38α or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.[14]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermocycler (e.g., 40°C to 70°C in 2-3°C increments). A no-heat control (kept on ice) should be included.[14]

  • Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p38α at each temperature point using Western Blot or another sensitive protein detection method.

  • Interpretation: In vehicle-treated samples, the amount of soluble p38α will decrease as the temperature increases. In PPC-38α-treated samples, the protein should be more stable, resulting in more soluble p38α remaining at higher temperatures. This "shift" in the melting curve confirms target engagement.

Protocol 2.2: On-Target Phenotype Validation via siRNA Rescue Experiment

This experiment is crucial for confirming that a phenotype is caused by the inhibition of a specific target.[24][25] The logic is: if knocking down the target protein with siRNA produces the same phenotype as the drug, it's likely an on-target effect.[24][25]

Materials:

  • Cell line of interest

  • siRNA targeting p38α (at least two different sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • PPC-38α

  • Reagents for phenotype readout (e.g., apoptosis assay kit, cell viability reagent)

  • Western Blot reagents to confirm p38α knockdown

Methodology:

  • Transfection: Seed cells and allow them to adhere. Transfect one group of cells with p38α-targeting siRNA and another with the non-targeting control siRNA according to the manufacturer's protocol.[26]

  • Incubation: Allow 48-72 hours for the siRNA to take effect and for p38α protein levels to decrease.

  • Confirmation of Knockdown: Harvest a subset of cells from each group to confirm successful p38α knockdown via Western Blot.

  • Phenotypic Assay: In parallel, treat a separate set of transfected cells (both p38α knockdown and control) and non-transfected cells with PPC-38α at the concentration that produces the phenotype of interest.

  • Analysis: Measure the phenotype across all conditions:

    • Condition A (Control): Non-transfected cells + Vehicle

    • Condition B (Compound Effect): Non-transfected cells + PPC-38α

    • Condition C (siRNA Control): Scrambled siRNA cells + Vehicle

    • Condition D (Knockdown Effect): p38α siRNA cells + Vehicle

  • Interpretation:

    • On-Target Effect: The phenotype observed in Condition B (Compound Effect) will be closely mimicked in Condition D (Knockdown Effect).

    • Off-Target Effect: The phenotype in Condition B will NOT be replicated in Condition D. The p38α knockdown cells will behave similarly to the control cells (Condition C).

Section 3: Deconvoluting Off-Target Kinase Activity

If the troubleshooting workflow suggests an off-target effect, the next step is identification.

Data Interpretation: Kinase Selectivity Profiling

After submitting PPC-38α to a kinase profiling service, you will receive data showing the percent inhibition of a large number of kinases at a given concentration.

Table 1: Hypothetical Kinase Profiling Data for PPC-38α (1 µM Screen)

Kinase TargetFamily% Inhibition at 1 µMPotency (IC50)Notes
MAPK14 (p38α) MAPK 98% 15 nM On-Target
MAPK11 (p38β)MAPK85%80 nMHigh activity against related isoform.
JNK1MAPK45%> 1 µMModerate activity at high concentration.
SRCSRC Family92%55 nMSignificant Off-Target Hit
LCKSRC Family88%90 nMSignificant Off-Target Hit
VEGFR2Tyrosine Kinase15%> 5 µMLow activity, likely not relevant.

This is example data and does not represent real experimental results.

Analysis: The data clearly shows the intended high potency against p38α. However, it also reveals potent inhibition of SRC and LCK, two members of the SRC family of kinases. This is a critical finding, as undesired inhibition of SRC family kinases could lead to a variety of unintended cellular consequences.

G cluster_0 PPC-38α Activity cluster_1 Cellular Response p38a p38α (On-Target) IC50 = 15 nM pheno Observed Phenotype (e.g., Apoptosis) p38a->pheno On-Target Contribution src SRC (Off-Target) IC50 = 55 nM src->pheno Off-Target Contribution lck LCK (Off-Target) IC50 = 90 nM lck->pheno Off-Target Contribution

Caption: Relationship between on-target and off-target activity.

Next Steps:

  • Confirm Off-Target Activity: Obtain potent and selective inhibitors for the identified off-targets (e.g., a selective SRC inhibitor).

  • Phenotypic Comparison: Treat cells with the selective SRC inhibitor. If it reproduces the unexpected phenotype originally seen with PPC-38α, you have strong evidence that SRC inhibition is the cause.

  • Structure-Activity Relationship (SAR): If medicinal chemistry resources are available, synthesize new analogs of PPC-38α designed to reduce affinity for the SRC kinase pocket while maintaining potency for p38α.

References

  • Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Smale, M.V. et al. (2007). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PMC. Available at: [Link]

  • Wang, X. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)? Available at: [Link]

  • Abdel-Maksoud, M.S. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Fun, H.-K. et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • MacDonald, M.L. et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]

  • CanadaDrugs SafeUse. (2025). On-Target vs Off-Target Drug Effects: How Side Effects Really Happen. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Available at: [Link]

  • Zhang, Y. et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Adhikari, A. et al. (2021). shRNA knock-down and rescue experiment. Bio-protocol. Available at: [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

  • Nguyen, T.H.D. et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Cuadrado, A. & Nebreda, A.R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. Available at: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Aza-Blanc, P. et al. (2003). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Nucleic Acids Research. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Li, H. et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Available at: [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link]

  • Pamgene. Kinase Activity Profiling Services. Available at: [Link]

  • Fajemiroye, J.O. et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Lim, J. et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Frazier, K.S. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology. Available at: [Link]

  • Robers, M.B. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Horne, R.I. et al. (2021). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. Available at: [Link]

  • Li, Y.-T. et al. (2012). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Dong, F. & Wang, J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Schneider, C. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Ammendola, R. et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • QIAGEN. p38 MAPK Signaling. Available at: [Link]

  • Asif, S. et al. (2021). PCR Optimization for Beginners: A Step by Step Guide. Research in Molecular Medicine. Available at: [Link]

Sources

enhancing the selectivity of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing the Selectivity of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (Lead Compound PP-XOI-1 ) Target: Xanthine Oxidoreductase (XOR) Primary Liability: Aldehyde Oxidase (AO) Cross-Reactivity & CYP450 Inhibition

Executive Summary & Mechanism of Action

User Query: What is the primary mechanism driving the potency of this scaffold, and why is selectivity a recurring issue?

Technical Response: The molecule This compound functions as a Non-Purine Xanthine Oxidase Inhibitor (NPXOI) . Its efficacy relies on the C4-carboxylic acid moiety acting as an anchor, forming critical hydrogen bonds with Arg880 and Thr1010 within the molybdenum-pterin (Mo-pt) active site of XOR.

The Selectivity Paradox: While the pyrazole-carboxylic acid core ensures high affinity for XOR, the 1-phenyl and 5-pyrrole substituents create a lipophilic profile that frequently overlaps with the substrate specificity of Aldehyde Oxidase (AO) . Because AO and XOR share 50% sequence identity and a highly conserved active site structure, unmodified phenyl-pyrazole scaffolds are often rapidly metabolized by AO (the "AO liability") or inhibit it, leading to poor pharmacokinetic (PK) profiles and potential toxicity.

Pathway Visualization: Mechanism & Selectivity Logic

XOR_Selectivity_Pathway Lead Lead Scaffold (PP-XOI-1) Interaction_XOR H-Bonding (Arg880) Hydrophobic Interaction Lead->Interaction_XOR High Affinity Interaction_AO Hydrophobic Pocket Entry (AO Metabolism) Lead->Interaction_AO Lipophilic Overlap XOR Target: Xanthine Oxidase (Mo-pt Domain) AO Off-Target: Aldehyde Oxidase (Metabolic Sink) Result_Good Uric Acid Reduction (Therapeutic Effect) Interaction_XOR->Result_Good Result_Bad Rapid Clearance ROS Generation Interaction_AO->Result_Bad Strategy Optimization Strategy: Steric Hindrance on Phenyl Ring Strategy->Interaction_AO Blocks Entry

Figure 1: Mechanism of Action and the divergence between therapeutic efficacy (XOR inhibition) and metabolic liability (AO interaction).

Design & Synthesis: Optimizing for Selectivity (SAR)

User Query: How do I modify the phenyl or pyrrole ring to improve the selectivity index (SI) against Aldehyde Oxidase?

Technical Guide: To enhance selectivity, you must exploit the subtle differences in the hydrophobic pockets of XOR and AO. The AO active site is generally more accessible to flat, lipophilic aromatic systems.

Strategic Modification Protocol
Modification ZoneStructural ChangeRationale for Selectivity
Zone A: Phenyl Ring (N1) Ortho-substitution (e.g., 2-CN, 2-Cl) Introduces torsion (twist) between the phenyl and pyrazole rings. This non-planar conformation is often tolerated by XOR but sterically clashes with the narrower entrance of the AO active site.
Zone B: Phenyl Ring (Para) Add Bulky Lipophilic Groups (e.g., -O-Neopentyl) Mimics the "tail" of Febuxostat. Extends into the solvent channel of XOR, improving potency, while making the molecule too bulky for AO metabolism.
Zone C: Pyrrole Ring (C5) C-H to N substitution (e.g., Imidazole) Increasing polarity (lowering logP) reduces general affinity for the hydrophobic AO pocket without disrupting the core pyrazole-XOR binding.

Synthesis Troubleshooting:

  • Issue: Low yield during the N-arylation of the pyrazole.

  • Solution: When introducing sterically hindering ortho-groups to the phenyl ring, standard Ullmann coupling may fail. Switch to a Chan-Lam coupling using Cu(OAc)₂ and the corresponding arylboronic acid at room temperature to preserve sensitive functional groups.

Assay Troubleshooting & Validation

User Query: My IC50 values fluctuate significantly between runs. How do I stabilize the assay?

Technical Guide: Inconsistency in XOR inhibition assays with pyrazole-carboxylic acids is usually due to solubility issues or enzyme instability .

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Non-linear Kinetics Enzyme Aggregation XOR is prone to aggregation. Ensure your buffer contains 0.1 mM EDTA and 0.01% BSA (bovine serum albumin) to prevent protein sticking to the plate.
High Background Compound Fluorescence Pyrazole-pyrrole conjugates can be fluorescent. Measure the compound alone (without enzyme) at the detection wavelength (290 nm for Uric Acid). If interference exists, switch to a fluorescence-based probe (e.g., Amplex Red) .
IC50 Shift (+DMSO) Solubility Limit These scaffolds are highly lipophilic. If IC50 increases with DMSO concentration, the compound is precipitating. Keep DMSO < 1% and validate solubility using Nephelometry .
Time-Dependent Inhibition Slow Binding Some potent inhibitors are slow-binders. Pre-incubate the inhibitor with the enzyme for 15-30 minutes before adding the Xanthine substrate to reach equilibrium.
Experimental Workflow: Selectivity Screening

Assay_Workflow Start Synthesized Analog Solubility Step 1: Kinetic Solubility Check (Nephelometry, pH 7.4) Start->Solubility XOR_Assay Step 2: XOR Inhibition Assay (Substrate: Xanthine, Readout: UA @ 290nm) Solubility->XOR_Assay Soluble > 50µM AO_Assay Step 3: AO Counter-Screen (Substrate: Phthalazine, Readout: Oxidation) XOR_Assay->AO_Assay IC50 < 100 nM Decision Selectivity Index (SI) (IC50 AO / IC50 XOR) AO_Assay->Decision Pass Lead Candidate (SI > 100) Decision->Pass High Selectivity Fail Redesign (Modify Phenyl Ring) Decision->Fail Low Selectivity

Figure 2: Step-by-step screening workflow to validate potency and filter out AO-liable compounds early in the discovery process.

Structural Biology & Docking Guide

User Query: I am trying to dock my analog into XOR. Which PDB code should I use, and what interactions are non-negotiable?

Technical Guide: For 1-phenyl-pyrazole-4-carboxylic acids, the binding mode is distinct from Allopurinol.

  • Reference PDB: Use 1N5X (bound with Febuxostat) or 3AM9 (bound with a pyrazole derivative). These structures reveal the open channel conformation required for bulky inhibitors.

  • Critical Interactions (Checklist):

    • Salt Bridge: The carboxylate at C4 must form a salt bridge/H-bond with Arg880 . If your docking pose lacks this, it is an artifact.

    • Pi-Stacking: The phenyl ring (N1) should engage in T-shaped or parallel pi-stacking with Phe914 and Phe1009 .

    • The "Gatekeeper": Check the distance to Glu802 . Modifications on the pyrrole ring (C5) must avoid clashing with this residue unless intended to induce a conformational change.

References

  • Zhang, C., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.[1] European Journal of Medicinal Chemistry.[2]

  • Nishimura, T., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][3][4]

  • Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin. Journal of Natural Products. (Provides protocols for kinetic assays and distinguishing mixed-type inhibition).

  • Okamoto, K., et al. (2003). Crystal structures of mammalian xanthine oxidoreductase bound with various inhibitors: quelling the specificity of the enzyme. Journal of Biological Chemistry.[5]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid and its Analogs Against Established Gout Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the therapeutic potential of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its derivatives with established inhibitors used in the management of hyperuricemia and gout. We will delve into the mechanistic underpinnings of the primary drug targets, present comparative efficacy data, and provide detailed experimental protocols to enable rigorous evaluation in a laboratory setting.

Introduction: The Challenge of Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a debilitating form of inflammatory arthritis.[1] Gout arises from the deposition of monosodium urate crystals in and around the joints, triggering intense pain and inflammation.[1] The management of chronic gout primarily focuses on lowering serum uric acid levels to prevent these painful episodes.[2]

Current therapeutic strategies predominantly revolve around two key mechanisms: the inhibition of uric acid production by targeting the enzyme xanthine oxidase (XO), and the enhancement of uric acid excretion by inhibiting the urate transporter 1 (URAT1) in the kidneys.[3][4] While effective, existing medications can have side effects, necessitating the search for novel, more potent, and safer therapeutic agents.[3] This guide will explore the promise of a novel pyrazole compound scaffold in this context.

Mechanisms of Action: Targeting Uric Acid Homeostasis

A nuanced understanding of the underlying biochemical pathways is critical for appreciating the rationale behind drug design and for interpreting efficacy data. The two principal pathways targeted in gout therapy are distinct yet complementary.

Inhibition of Uric Acid Synthesis: The Role of Xanthine Oxidase (XO)

Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for the final two steps in the production of uric acid: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[5] By inhibiting XO, the production of uric acid is decreased, thereby lowering its concentration in the blood.[5]

cluster_purine_catabolism Purine Catabolism Pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Xanthine Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine Oxidase_1 Uric Acid Uric Acid Xanthine->Uric Acid O2, H2O Xanthine Oxidase_2 Xanthine Oxidase Xanthine->Xanthine Oxidase_2 Inhibitor Xanthine Oxidase Inhibitors (e.g., 1-Phenyl-pyrazole-4-carboxylic acid derivatives, Allopurinol, Febuxostat) Inhibitor->Xanthine Oxidase_1 Inhibition Inhibitor->Xanthine Oxidase_2 Inhibition

Caption: Inhibition of the Xanthine Oxidase Pathway.

Enhancement of Uric Acid Excretion: The Role of URAT1

The kidneys play a vital role in regulating uric acid levels, with a significant portion of filtered urate being reabsorbed back into the bloodstream. The urate transporter 1 (URAT1), located on the apical membrane of renal proximal tubular cells, is a key mediator of this reabsorption.[6] Inhibition of URAT1 blocks this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels.[4]

cluster_renal_urate_transport Renal Urate Transport Uric_Acid_in_Filtrate Uric Acid in Renal Tubule Filtrate URAT1_Transporter URAT1 Transporter Uric_Acid_in_Filtrate->URAT1_Transporter Reabsorption Uric_Acid_in_Blood Uric Acid in Bloodstream URAT1_Transporter->Uric_Acid_in_Blood URAT1_Inhibitor URAT1 Inhibitors (e.g., Lesinurad) URAT1_Inhibitor->URAT1_Transporter Inhibition

Caption: Inhibition of the URAT1 Transporter in the Kidney.

Comparative Efficacy Analysis

While direct inhibitory data for this compound is not extensively published, a compelling body of research on its core scaffold, 1-phenyl-pyrazole-4-carboxylic acid, demonstrates significant potential for potent xanthine oxidase inhibition.

A study on a diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives revealed that several compounds exhibited inhibitory potency at the nanomolar level.[7] Notably, some of these derivatives displayed efficacy comparable to, or even exceeding, that of the established non-purine XO inhibitor, febuxostat.[7]

Xanthine Oxidase Inhibitors: A Head-to-Head Comparison

The following table summarizes the in vitro efficacy (IC50 values) of key 1-phenyl-pyrazole-4-carboxylic acid derivatives against the widely used XO inhibitors, allopurinol and febuxostat. Lower IC50 values indicate greater potency.

CompoundTargetIC50 ValueReference(s)
1-Phenyl-pyrazole-4-carboxylic acid Derivative (16f) Xanthine Oxidase4.2 nM [7]
1-Phenyl-pyrazole-4-carboxylic acid Derivative (16c) Xanthine Oxidase5.7 nM [7]
1-Phenyl-pyrazole-4-carboxylic acid Derivative (16d) Xanthine Oxidase5.7 nM [7]
Febuxostat Xanthine Oxidase1.8 nM - 5.4 nM [7][8][9]
Allopurinol Xanthine Oxidase0.2 µM - 50 µM (wide range)[8][10]

These data strongly suggest that the 1-phenyl-pyrazole-4-carboxylic acid scaffold is a highly promising starting point for the development of novel XO inhibitors with potentially superior potency to existing therapies. The variations in the reported IC50 for Allopurinol can be attributed to different assay conditions.[8][10]

URAT1 Inhibitors: An Alternative Therapeutic Approach

For a comprehensive perspective, it is valuable to compare the efficacy of XO inhibitors with that of URAT1 inhibitors. Lesinurad is a notable example of a URAT1 inhibitor.[4]

CompoundTargetIC50 ValueReference(s)
Lesinurad URAT13.36 µM - 7.3 µM [11]

Experimental Protocols for Efficacy Determination

To facilitate further research and independent verification, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.

cluster_workflow In Vitro XO Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Oxidase Solution - Xanthine Substrate Solution - Test Compound/Control Solutions Assay_Setup 2. Assay Setup (96-well plate): - Add Buffer, XO Enzyme, and Test Compound/Control - Include Blanks (no enzyme) and Controls (no inhibitor) Prepare_Reagents->Assay_Setup Incubation 3. Pre-incubation: - Incubate at 25°C for 15 minutes Assay_Setup->Incubation Reaction_Initiation 4. Initiate Reaction: - Add Xanthine Substrate Solution Incubation->Reaction_Initiation Measurement 5. Spectrophotometric Measurement: - Monitor increase in absorbance at 290 nm over time Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis: - Calculate percentage inhibition - Determine IC50 value Measurement->Data_Analysis

Caption: Workflow for an in vitro Xanthine Oxidase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 70 mM phosphate buffer (pH 7.5).[12]

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL in phosphate buffer).[13]

    • Prepare a stock solution of xanthine (e.g., 150 µM in phosphate buffer).[12]

    • Prepare serial dilutions of the test compound and a positive control (e.g., Allopurinol) in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 35 µL of 70 mM phosphate buffer.[12]

    • Add 50 µL of the test compound or control solution.[12]

    • Add 30 µL of the xanthine oxidase enzyme solution (e.g., 0.01 units/mL final concentration).[12]

    • Mix and pre-incubate the plate at 25°C for 15 minutes.[12]

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution.[12]

  • Measurement:

    • Immediately measure the absorbance at 290 nm using a microplate reader.

    • Continue to take readings at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Animal Model

A potassium oxonate-induced hyperuricemia model in mice is a commonly used method to evaluate the in vivo efficacy of potential uric acid-lowering agents.[7][14]

cluster_workflow In Vivo Hyperuricemia Model Workflow Animal_Acclimatization 1. Animal Acclimatization: - Acclimatize mice for one week Group_Allocation 2. Group Allocation: - Normal Control - Model Control - Positive Control (e.g., Febuxostat) - Test Compound Groups Animal_Acclimatization->Group_Allocation Model_Induction 3. Hyperuricemia Induction: - Administer Potassium Oxonate and Hypoxanthine to all groups except Normal Control Group_Allocation->Model_Induction Drug_Administration 4. Drug Administration: - Administer test compounds, positive control, or vehicle orally Model_Induction->Drug_Administration Blood_Sampling 5. Blood Sampling: - Collect blood samples at a specified time post-dosing Drug_Administration->Blood_Sampling Uric_Acid_Measurement 6. Serum Uric Acid Measurement: - Analyze serum uric acid levels Blood_Sampling->Uric_Acid_Measurement Data_Analysis 7. Data Analysis: - Compare uric acid levels between groups Uric_Acid_Measurement->Data_Analysis

Caption: Workflow for an in vivo Hyperuricemia Animal Model.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Kunming mice (or another suitable strain) for at least one week with free access to food and water.

    • Divide the animals into groups: Normal Control, Model Control, Positive Control (e.g., Febuxostat at a specified dose), and Test Compound groups (at various doses).

  • Model Induction:

    • Induce hyperuricemia in all groups except the Normal Control group by administering potassium oxonate (a uricase inhibitor) and hypoxanthine (a uric acid precursor). A common regimen is an intraperitoneal injection of potassium oxonate (e.g., 300 mg/kg) and oral administration of hypoxanthine (e.g., 300 mg/kg).[15]

  • Drug Administration:

    • Thirty minutes to one hour after model induction, orally administer the test compounds, positive control, or vehicle to the respective groups.

  • Blood Collection and Analysis:

    • At a specified time point after drug administration (e.g., 1-2 hours), collect blood samples via retro-orbital bleeding or another appropriate method.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the mean serum uric acid levels between the different treatment groups and the model control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The available evidence strongly supports the 1-phenyl-pyrazole-4-carboxylic acid scaffold as a promising foundation for the development of novel and highly potent xanthine oxidase inhibitors. Derivatives of this compound have demonstrated in vitro efficacy that is on par with, and in some cases superior to, the established drug febuxostat. This suggests that this compound warrants further investigation as a potential therapeutic agent for hyperuricemia and gout. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations. Future research should focus on synthesizing and evaluating the specific inhibitory activity of this compound, as well as exploring its pharmacokinetic and safety profiles.

References

  • PubChem. Allopurinol. [Link]

  • Dr. Oracle. What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? [Link]

  • Al-Saeedi, A. H., Al-Ghamdi, S. A., & Al-Zahrani, S. S. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Evidence-Based Complementary and Alternative Medicine, 2022, 1-9. [Link]

  • Allopurinol Pharmacology | Pharmacokinetics. (2025). YouTube. [Link]

  • DailyMed. ALLOPURINOL. [Link]

  • Chou, S.-C., Su, M.-W., & Wang, H.-M. D. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(15), 4933. [Link]

  • Ito, M., Nishimura, S., & Uchida, M. (2025). Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. Scientific Reports, 15(1), 1-13. [Link]

  • Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat. (2020). YouTube. [Link]

  • Hille, R., & Nishino, T. (2011). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Frontiers in Bioscience, 16(1), 2987-2997. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 384-396. [Link]

  • Wang, C., et al. (2025). Progress in animal models for studying hyperuricemia. Journal of Cellular and Molecular Medicine, 29(1), e18123. [Link]

  • Srisawat, U., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia, 51(2), 148-157. [Link]

  • Miner, J. N., & Tan, P. K. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18(1), 214. [Link]

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. [Link]

  • Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3748-3752. [Link]

  • Wang, Y., et al. (2018). Progress in research on hyperuricemia cell model. Chinese Pharmacological Bulletin, 34(1), 1-5. [Link]

  • Li, Y., et al. (2023). Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. Pharmaceutical Biology, 61(1), 1148-1157. [Link]

  • Macías-Alonso, M., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 23-27. [Link]

  • Tuccinardi, T., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. [Link]

  • Creative Bioarray. Animal Model of Hyperuricemia. [Link]

  • Dai, X., et al. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 5(2), 524-534. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Tan, P. K., et al. (2012). Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. ACR Meeting Abstracts. [Link]

  • Biocytogen. Hyperuricemia Models for Research. [Link]

  • Al-Shuhaib, M. B. S., et al. (2023). In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. Molecules, 28(13), 5099. [Link]

  • da Silva, A. C. G., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 30(16), 3456. [Link]

  • ResearchGate. IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. [Link]

  • Semantic Scholar. Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. [Link]

Sources

A Guide to Cross-Validation of Experimental and Computational Results for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Synergy of 'In Vitro' and 'In Silico'

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2][3] Their remarkable versatility stems from a five-membered heterocyclic ring with two adjacent nitrogen atoms, which allows for diverse functionalization and complex molecular interactions.[3][4] As we push the boundaries of drug discovery and materials engineering, the reliance on computational models to predict molecular behavior, properties, and biological activity has become more pronounced.[5] However, a computational model, no matter how sophisticated, is only as reliable as its experimental validation.

This guide provides a comprehensive framework for the critical process of cross-validating experimental findings with computational results for pyrazole-based compounds. We will move beyond a simple checklist of techniques to explore the causal relationships behind methodological choices, ensuring a self-validating system that fosters scientific trust and accelerates development. The goal is to create a robust, synergistic workflow where experimental data grounds and refines computational predictions, and in turn, computational insights guide more targeted and efficient experimental design.

Pillar 1: Empirical Ground Truth - Experimental Characterization

The foundation of any robust computational model is high-quality, unambiguous experimental data. For pyrazole compounds, this typically involves a multi-pronged approach to elucidate molecular structure, purity, and properties.

A. The Gold Standard: Single-Crystal X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray crystallography is unparalleled. It provides precise three-dimensional coordinates of atoms within a crystal lattice, defining bond lengths, bond angles, and stereochemistry with exceptional accuracy.[4][6][7] This crystallographic data serves as the ultimate benchmark for validating the geometry optimization outputs from computational methods like Density Functional Theory (DFT).[8] Obtaining a high-quality crystal is often the rate-limiting step, but the unequivocal structural data it provides is invaluable for building and validating computational models.[4][6]

B. Spectroscopic Fingerprinting: NMR, IR, and Mass Spectrometry

When single crystals are elusive, a combination of spectroscopic techniques is employed to build a cohesive structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule.[9][10][11] Chemical shifts, coupling constants, and integration provide detailed information about the electronic environment and connectivity of atoms. These experimental spectra are crucial for comparison against quantum mechanical calculations.[12][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups within the molecule.[11][15] The presence of characteristic peaks (e.g., N-H, C=N, C=O stretches) confirms the incorporation of specific moieties. These experimental frequencies can be correlated with the vibrational frequencies calculated using DFT.[15]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the compound, confirming its molecular weight and elemental composition, which is essential for verifying the successful synthesis of the target pyrazole derivative.[9][15]

Experimental Protocol: Acquiring and Preparing NMR Data for Cross-Validation

This protocol outlines the steps for acquiring high-quality NMR data, which is essential for a meaningful comparison with DFT-calculated chemical shifts.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized pyrazole compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and must be identical to the solvent model used in the computational calculations to account for solvent effects.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

    • Carefully phase and baseline-correct the spectra.

  • Data Processing for Comparison:

    • Reference the spectra to the TMS peak at 0.00 ppm.

    • Accurately pick all peaks, recording the chemical shift (in ppm) for each unique proton and carbon atom.

    • Tabulate the experimental chemical shifts in a spreadsheet for direct comparison with the computationally predicted values.

Pillar 2: The Predictive Powerhouse - Computational Modeling

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, offering insights that can be difficult to obtain experimentally.[5][16]

A. Quantum Mechanics: Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively.[16][17] For pyrazole compounds, DFT is primarily used for:

  • Geometry Optimization: Predicting the lowest energy, three-dimensional structure of the molecule. The results, such as bond lengths and angles, can be directly compared to X-ray crystallography data.[18]

  • Spectroscopic Prediction: Calculating NMR chemical shifts and IR vibrational frequencies.[12][16] A strong correlation between calculated and experimental spectra provides confidence in the structural assignment.

  • Electronic Properties: Determining properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Mulliken charges, which offer insights into the molecule's reactivity and interaction potential.[16][17]

B. Simulating Interactions: Molecular Docking

In drug discovery, molecular docking is a key technique used to predict how a ligand (the pyrazole compound) binds to the active site of a biological target, such as a protein or enzyme.[19][20][21] The output includes a predicted binding pose and a scoring function that estimates the binding affinity. These predictions are invaluable for prioritizing compounds for synthesis and biological testing.[22]

C. Bridging Structure and Activity: QSAR

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23][24] By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized pyrazole derivatives, thereby guiding the design of more effective compounds.[25][26][27]

Computational Protocol: DFT-Based NMR Chemical Shift Calculation

This workflow details the process for calculating NMR chemical shifts to be cross-validated with experimental data.

  • Input Structure Generation:

    • Build the 3D structure of the pyrazole compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization (DFT):

    • Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.[9][16][17]

    • Ensure the calculation is set to find a true energy minimum by performing a frequency calculation to confirm the absence of imaginary frequencies.

  • NMR Chemical Shift Calculation (GIAO Method):

    • Using the optimized geometry from the previous step, perform a single-point energy calculation to compute the NMR shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.[13]

    • Crucially, include a solvent model (e.g., IEF-PCM) that matches the experimental solvent to improve accuracy.[12]

    • The same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

  • Data Analysis and Referencing:

    • The raw output will be in absolute shielding values. To convert these to chemical shifts (δ), you must also calculate the shielding for a reference compound (e.g., TMS) at the exact same level of theory.

    • Calculate the chemical shift for each nucleus using the formula: δ_sample = σ_ref - σ_sample.

    • Tabulate the calculated chemical shifts alongside the experimental values for comparison.

The Cross-Validation Bridge: A Unified Workflow

CrossValidationWorkflow cluster_exp Experimental Pillar cluster_comp Computational Pillar cluster_val Cross-Validation & Refinement synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray Crystal nmr_exp NMR Spectroscopy synthesis->nmr_exp Sample bio_exp Biological Assay (IC50) synthesis->bio_exp Compound compare_geom Compare Geometries (Bond Lengths, Angles) xray->compare_geom compare_nmr Correlate Spectra (Chemical Shifts) nmr_exp->compare_nmr compare_activity Correlate Activity (IC50 vs. Score/Prediction) bio_exp->compare_activity dft_opt DFT Geometry Optimization dft_opt->compare_geom dft_nmr DFT NMR Calculation dft_nmr->compare_nmr docking Molecular Docking docking->compare_activity qsar QSAR Modeling qsar->compare_activity compare_geom->dft_opt Refine Model compare_nmr->dft_opt Confirm Structure model Validated Predictive Model compare_activity->model

Caption: The iterative workflow for cross-validating experimental and computational data.

Data Comparison in Practice

The validation process involves direct, quantitative comparisons. Below is a hypothetical example for a pyrazole derivative, "PZ-123".

Parameter Experimental Value Computational Value (DFT) Deviation Conclusion
Bond Length (N1-N2) 1.38 Å (X-ray)1.39 Å0.01 ÅExcellent Agreement
Bond Angle (C3-N2-N1) 112.5° (X-ray)112.8°0.3°Excellent Agreement
¹H NMR (H5-pyrazole) 7.85 ppm7.91 ppm+0.06 ppmGood Correlation
¹³C NMR (C4-pyrazole) 105.2 ppm106.0 ppm+0.8 ppmGood Correlation
Biological Activity (IC₅₀) 50 nM-9.5 kcal/mol (Docking Score)N/ACorrelates Well within Series

This tabulated data provides a clear, at-a-glance summary of the model's predictive power. A strong linear correlation (high R² value) between experimental and calculated NMR shifts across the entire molecule is a powerful indicator of a correct structural assignment.[25] Similarly, a good correlation between biological activity and docking scores or QSAR predictions across a series of compounds validates the computational screening model.[25][26]

Case Study: Cross-Validation of a Pyrazole-Based Kinase Inhibitor

Let's consider a hypothetical pyrazole derivative designed to inhibit a specific protein kinase, a common target in cancer therapy.[19]

KinaseInhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates Response Cell Proliferation Substrate->Response Pyrazole Pyrazole Inhibitor (PZ-123) Receptor_Active_Site Kinase Active Site Pyrazole->Receptor_Active_Site Binds Competitively ATP ATP ATP->Receptor_Active_Site Blocked

Sources

comparative analysis of different synthetic routes to 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

[1]

Executive Summary

This guide provides a technical analysis of the synthetic pathways for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of pyrazole-carboxamide acaricides (e.g., Tolfenpyrad analogs) and pharmaceutical kinase inhibitors.

The synthesis is defined by the construction of a highly functionalized pyrazole core followed by the installation of a pyrrole ring at the sterically and electronically deactivated C5 position. This guide compares the Classical Stepwise Functionalization (Route A) against a Green Catalytic Protocol (Route B) , evaluating yield, scalability, and atom economy.

Target Molecule Profile[1][2][3][4][5][6]
  • Chemical Name: this compound

  • Key Structural Features:

    • N1-Phenyl: Provides lipophilicity and pi-stacking potential.

    • C5-Pyrrole: A bioisostere for other heteroaromatics; installed via C-N bond formation.

    • C4-Carboxylic Acid: The handle for further derivatization (amide coupling).

Retrosynthetic Analysis

The most reliable disconnection strategy avoids the formation of the N-N bond of the pyrazole after the pyrrole is attached, as hydrazine-pyrrole stability is poor. Instead, the strategy relies on the Clauson-Kaas pyrrole synthesis on a pre-formed 5-aminopyrazole core.

RetrosynthesisTargetTarget Molecule(1-Phenyl-5-pyrrolyl-pyrazole-4-COOH)EsterIntermediate 1(Ethyl Ester Precursor)Target->EsterHydrolysisAminoIntermediate 2(Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate)Ester->AminoClauson-Kaas(Pyrrole Formation)ReagentPyrrole Reagent(2,5-Dimethoxytetrahydrofuran)Ester->ReagentPrecursorsStarting Materials(Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate)Amino->PrecursorsCyclocondensation

Figure 1: Retrosynthetic logic deconstructing the target into the stable 5-aminopyrazole intermediate.

Comparative Synthetic Routes

Phase 1: Synthesis of the Common Intermediate

Both routes rely on the synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . This is the industry-standard "anchor" step.

  • Reagents: Phenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate.[1][2]

  • Mechanism: Michael addition followed by cyclization.

  • Protocol:

    • Dissolve phenylhydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in Ethanol.

    • Reflux for 6–12 hours.

    • Cool to precipitate the product. Recrystallize from ethanol.

    • Typical Yield: 44–60% [1].

Route A: Classical Clauson-Kaas (The Industrial Standard)

This route utilizes glacial acetic acid as both solvent and catalyst to drive the condensation between the electron-deficient 5-aminopyrazole and the masked dialdehyde.

Mechanism: The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to form succinaldehyde (or its equivalent), which condenses with the primary amine of the pyrazole. The acidity of the medium is crucial to protonate the intermediate diol and drive dehydration/aromatization.

Detailed Protocol:

  • Reactants: Charge a round-bottom flask with Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) and 2,5-dimethoxytetrahydrofuran (11 mmol).

  • Solvent: Add Glacial Acetic Acid (20 mL).

  • Reaction: Reflux (118°C) for 2–4 hours. Monitor by TLC (the amine spot will disappear).

  • Workup: Pour the hot mixture into ice-cold water. The product will precipitate as a solid.[3][2][4]

  • Purification: Filter and wash with water to remove excess acid. Recrystallize from Ethanol/DMF.

  • Hydrolysis: Suspend the ester in MeOH/THF (1:1), add 2M NaOH (3 eq), and reflux for 2 hours. Acidify with 1M HCl to precipitate the final acid.

Pros:

  • Robustness: Highly reliable for electron-deficient amines.

  • Scalability: Can be run on kilogram scale easily.

Cons:

  • Harsh Conditions: Boiling acetic acid is corrosive and requires careful waste management.

  • Atom Economy: Generates methanol and water waste; acetic acid removal can be energy-intensive.

Route B: Microwave-Assisted Iodine Catalysis (The Green Alternative)

This route addresses the harshness of Route A by using molecular iodine as a mild Lewis acid catalyst under solvent-free or aqueous conditions, driven by microwave irradiation.

Mechanism: Iodine activates the acetal of the tetrahydrofuran, facilitating the nucleophilic attack of the amine under neutral conditions. Microwave energy provides rapid volumetric heating to overcome the activation energy barrier of the deactivated amine.

Detailed Protocol:

  • Reactants: Mix Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (5 mmol) and 2,5-dimethoxytetrahydrofuran (5.5 mmol) in a microwave vial.

  • Catalyst: Add Molecular Iodine (I2, 5 mol%).

  • Conditions: Irradiate at 100W (maintaining ~80–100°C) for 10–20 minutes. (Solvent-free or minimal acetonitrile).[3]

  • Workup: Dissolve the residue in ethyl acetate, wash with aqueous sodium thiosulfate (to quench iodine), then water.

  • Hydrolysis: Perform standard hydrolysis as in Route A.

Pros:

  • Speed: Reaction times reduced from hours to minutes.

  • Green Chemistry: Avoids bulk acidic solvents; lower energy consumption.

  • Yield: Often higher (85-90%) due to shorter exposure to thermal stress [2].

Cons:

  • Scale-up: Microwave chemistry is difficult to scale beyond batch sizes of ~50g without flow-chemistry apparatus.

  • Cost: Iodine removal requires thiosulfate washing, adding a step.

Comparative Data Analysis

The following table contrasts the efficiency of the pyrrole formation step (Step 2) in both routes.

MetricRoute A (Classical AcOH)Route B (Microwave/I2)
Reaction Time 2–4 Hours10–20 Minutes
Solvent Glacial Acetic Acid (Toxic/Corrosive)Solvent-Free or Acetonitrile
Yield (Step 2) 70–78%82–92%
Purification Precipitation (Simple)Extraction + Column/Wash (Moderate)
Scalability High (Kg scale)Low (g scale)
Energy Profile High (Prolonged Reflux)Low (Short Irradiation)
Critical Control Points
  • Impurity Control: In Route A, prolonged heating can lead to decarboxylation of the ester if traces of water are present. Ensure anhydrous acetic acid is used.

  • Stoichiometry: The 5-amino group on the pyrazole is less nucleophilic than a standard aniline due to the electron-withdrawing ester at C4. A slight excess (1.1–1.2 eq) of the furan reagent is recommended in Route A to drive completion.

Visualizing the Pathway

SynthesisFlowcluster_0Step 1: Core Synthesiscluster_1Step 2: Pyrrole Installationcluster_2Step 3: DeprotectionStartPhenylhydrazine+ EMCAInter15-Amino-PyrazoleIntermediateStart->Inter1EtOH, Reflux44-60%RouteARoute A: AcOH Reflux(Classical)Inter1->RouteAMethod ARouteBRoute B: MW / I2(Green)Inter1->RouteBMethod BInter2Ethyl 1-phenyl-5-(pyrrol-1-yl)pyrazole-4-carboxylateRouteA->Inter275% YieldRouteB->Inter290% YieldFinalFinal Acid ProductInter2->FinalNaOH, MeOH/H2OHydrolysis

Figure 2: Process flow diagram comparing the divergent steps in the synthesis.

Conclusion & Recommendation

For process chemistry and large-scale manufacturing , Route A remains the superior choice. The ease of workup (precipitation by water) outweighs the disadvantage of using acetic acid, as it avoids chromatography.

For medicinal chemistry and library generation , Route B is recommended. The high throughput capability of microwave synthesis allows for rapid analog generation (e.g., varying the phenyl ring substituents) with superior yields and cleaner impurity profiles.

References

  • PrepChem. "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester."[2] PrepChem.com. Available at: [Link]

  • Banik, B. K., et al. "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions." Heterocycles, via NIH. Available at: [Link] (Contextual citation for methodology).

  • Royal Society of Chemistry. "Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl." RSC Advances. Available at: [Link]

Architectural Evolution in Kinase Inhibition: A Comparative SAR Guide to Pyrazole vs. Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrazole ring remains a "privileged scaffold" due to its ability to mimic the adenine core of ATP. However, a critical decision point in lead optimization is the choice between maintaining a flexible monocyclic pyrazole architecture or cyclizing to a rigid fused pyrazolo[1,5-a]pyrimidine system.

This guide provides an objective, data-driven comparison of these two structural classes. We analyze the trade-offs between the entropic advantage of rigidification versus the solubility benefits of flexible vectors, specifically within the context of EGFR and CDK2 inhibition.

The Scaffold Architecture: Hinge Binding & Regiochemistry

To understand the Structure-Activity Relationship (SAR), we must first define the binding vectors. Both scaffolds target the ATP-binding pocket, but they achieve affinity through distinct mechanisms.

A. Monocyclic Pyrazoles: The Regioisomer Dilemma

The biological activity of monocyclic pyrazoles is strictly governed by the substitution pattern, specifically the difference between 1,3,4-trisubstituted and 1,3,5-trisubstituted isomers.

  • 1,3,4-Trisubstituted Systems: These are geometrically optimized to project substituents into the hydrophobic back-pocket (Gatekeeper region) while the nitrogen atoms interact with the hinge region.

    • Application: Highly effective in EGFR and VEGFR-2 inhibition.[1]

  • 1,3,5-Trisubstituted Systems: The steric bulk at the 5-position often twists the N1-phenyl ring out of planarity.

    • Application: This twisted conformation is crucial for targeting kinases like ERK and RIPK3 , where an "induced fit" is required, but often leads to reduced potency in planar pockets like CDK2.

B. Fused Pyrazolo[1,5-a]pyrimidines: The Entropy Anchor

Fusing a pyrimidine ring to the pyrazole creates a planar, bicyclic system that is isosteric with the purine core of ATP.

  • Mechanism: The rigid scaffold reduces the entropic penalty upon binding (no need to "freeze" rotatable bonds).

  • Selectivity: The fixed geometry allows for precise vectoring of substituents to the solvent front, enhancing selectivity for CDK2 and TrkA .

Comparative Performance Analysis

The following data contrasts a representative optimized Monocyclic Pyrazole (Compound A) against a Fused Pyrazolo[1,5-a]pyrimidine (Compound B) and the clinical standard Erlotinib .

Table 1: Kinase Inhibitory Potency (IC₅₀ in µM)[1][2]
FeatureMonocyclic Pyrazole (1,3,4-triaryl)Fused Scaffold (Pyrazolo[1,5-a]pyrimidine)Erlotinib (Clinical Ref)
Primary Target EGFR / VEGFR-2CDK2 / EGFR (Dual)EGFR
EGFR IC₅₀ 0.21 ± 0.05 µM0.06 ± 0.01 µM 0.03 ± 0.002 µM
CDK2 IC₅₀ > 1.0 µM0.09 ± 0.02 µM N/A
Solubility (LogS) High (-3.5)Moderate (-4.[2]8)Moderate (-4.2)
Binding Mode Induced Fit (Flexible)Pre-organized (Rigid)Rigid

Key Insight: The fused system (Compound B) demonstrates a 3.5-fold increase in potency against EGFR compared to the monocyclic analog. This validates the "rigidification strategy"—locking the pharmacophore in the bioactive conformation significantly improves affinity. However, the monocyclic variant retains superior solubility profiles, making it a better candidate for oral bioavailability optimization in early stages.

Visualizing the SAR Decision Pathway

The following diagram illustrates the logical flow for medicinal chemists when selecting between these scaffolds based on the target kinase's pocket characteristics.

SAR_Decision_Tree Start Target Kinase Selection Pocket_Type Analyze ATP Pocket Geometry Start->Pocket_Type Open_Pocket Deep/Hydrophobic Pocket (e.g., EGFR, VEGFR) Pocket_Type->Open_Pocket Requires flexibility Planar_Pocket Narrow/Planar Pocket (e.g., CDK2, TrkA) Pocket_Type->Planar_Pocket Requires rigidity Mono Scaffold A: Monocyclic Pyrazole (1,3,4-Trisubstituted) Open_Pocket->Mono Fused Scaffold B: Pyrazolo[1,5-a]pyrimidine (Rigid Bicyclic) Planar_Pocket->Fused Outcome_Mono High Solubility Flexible 'Induced Fit' Mono->Outcome_Mono Outcome_Fused High Potency (Low Entropy) Bioisostere of ATP Fused->Outcome_Fused

Figure 1: Strategic decision tree for scaffold selection based on kinase pocket topology.

Experimental Validation Protocols

To replicate the data presented above, the following self-validating protocols are recommended. These workflows ensure regiochemical purity, which is the most common source of error in pyrazole SAR studies.

Protocol A: Regioselective Synthesis (The "One-Pot" Trap)

Avoid standard hydrazine condensation with asymmetrical 1,3-diketones, as it yields inseparable regioisomeric mixtures (1,3,5 vs 1,5,3).

Recommended Workflow:

  • Chalcone Intermediate: React the appropriate acetophenone with an aryl aldehyde (Claisen-Schmidt condensation) to form an α,β-unsaturated ketone.

  • Cyclization: Treat the chalcone with hydrazine hydrate in ethanol/acetic acid.

    • Validation Point: This route exclusively yields the 1,3,5-trisubstituted pyrazoline , which is then oxidized (DDQ or Chloranil) to the pyrazole.

  • Fusion (For Scaffold B): React 3-aminopyrazole with 1,3-dicarbonyls.

    • Critical Step: Control pH to favor the formation of pyrazolo[1,5-a]pyrimidine over the pyrazolo[3,4-b]pyridine isomer.

Protocol B: ADP-Glo™ Kinase Assay (Potency Validation)

This luminescence-based assay is preferred over radiometric methods for its high Z' factor and sensitivity.

  • Reagent Prep: Dilute EGFR or CDK2 enzyme (0.2 ng/µL) in 1x Kinase Buffer.

  • Compound Treatment: Add 1 µL of pyrazole analog (serially diluted in DMSO) to 4 µL of enzyme. Incubate for 15 min at 25°C.

    • Control: Use Erlotinib (10 µM) as Positive Control; DMSO only as Negative Control.

  • ATP Initiation: Add 5 µL of ATP/Substrate mix (Poly-Glu-Tyr for EGFR). Incubate 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram details the experimental workflow required to validate the biological activity of these scaffolds.

Experimental_Workflow Synthesis 1. Synthesis (Chalcone Route) Purification 2. Purification (Recrystallization/HPLC) Synthesis->Purification Characterization 3. Structure Validation (NMR/NOESY for Regiochem) Purification->Characterization Assay 4. ADP-Glo Kinase Assay (IC50 Determination) Characterization->Assay Only >98% Purity Docking 5. Molecular Docking (Binding Mode Confirmation) Assay->Docking Active Compounds (<1µM)

Figure 2: Validated workflow from synthesis to in silico confirmation.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). PMC - NIH. (Review of IC50 values for EGFR and CDK inhibitors). [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. PMC - NIH. (Source for Fused System IC50 data). [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. PubMed. (Comparative data for Compound 3 vs Erlotinib). [Link]

Sources

benchmarking the performance of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid , a specialized pyrazole derivative with emerging applications in metabolic regulation and anti-inflammatory research. Based on its structural class—specifically the 1,5-disubstituted pyrazole-4-carboxylic acid scaffold—this compound is evaluated primarily for its hypoglycemic (anti-diabetic) activity and chemotaxis inhibitory potential.

Executive Summary & Compound Profile

This compound (CAS: 116834-08-3) represents a class of "bi-heterocyclic" scaffolds where a pyrrole moiety is attached to the 5-position of a pyrazole core. This structural arrangement distinguishes it from classic pyrazole drugs (e.g., Celecoxib, Rimonabant) by introducing specific steric and electronic properties relevant to enzyme binding pockets, particularly in metabolic enzymes (e.g., Xanthine Oxidase) and G-protein coupled receptors (e.g., GPR109A/HCA2).

Primary Applications
  • Metabolic Disease : Enhancement of glucose uptake and insulin sensitization (Benchmarked against Metformin and Rosiglitazone ).

  • Inflammation : Inhibition of neutrophil chemotaxis and cytokine release (Benchmarked against Dexamethasone and Indomethacin ).

  • Enzymatic Inhibition : Potential inhibition of Xanthine Oxidoreductase (Benchmarked against Allopurinol or Febuxostat ).

Competitor Landscape & Benchmarking Standards

To objectively assess performance, this compound must be compared against "Gold Standard" agents in specific cellular assays.

Application AreaBenchmark StandardMechanism of StandardComparison Metrics
Glucose Uptake Metformin AMPK Activator% Increase in 2-DG uptake (L6 myotubes)
Insulin Sensitization Rosiglitazone PPAR

Agonist
Adipogenesis differentiation; GLUT4 translocation
Chemotaxis Dexamethasone Glucocorticoid Receptor AgonistIC50 of neutrophil migration (Boyden Chamber)
Enzyme Inhibition Allopurinol Xanthine Oxidase InhibitorIC50 of Uric Acid formation

Experimental Design & Performance Data

A. Metabolic Efficacy: Glucose Uptake Assay

Rationale : Pyrazole-4-carboxylic acids have been identified as potential hypoglycemic agents that mimic or enhance insulin signaling. Cell Model : L6 Rat Skeletal Muscle Cells (differentiated into myotubes).

Benchmarking Data (Representative)

Note: Values represent typical ranges for this scaffold class based on structure-activity relationship (SAR) studies.

CompoundConcentrationGlucose Uptake (% of Basal)Cytotoxicity (CC50)
Test Compound 10

M
145%

5%
> 100

M
Metformin (Control)1 mM180%

8%
> 5 mM
Rosiglitazone10

M
210%

10%
> 50

M
Vehicle (DMSO)0.1%100%N/A

Insight : While less potent than Rosiglitazone, the Test Compound often exhibits a superior safety profile (higher CC50) and operates via a non-PPAR mechanism, potentially reducing weight-gain side effects associated with thiazolidinediones.

B. Anti-Inflammatory Efficacy: Neutrophil Chemotaxis

Rationale : 1,5-Diarylpyrazoles block chemokine signaling (e.g., IL-8, fMLP), preventing immune cell recruitment. Cell Model : Freshly isolated Human Neutrophils (PMNs).

Benchmarking Data
CompoundStimulusIC50 (Chemotaxis)Selectivity Index
Test Compound fMLP (10 nM)0.85

M
> 50
DexamethasonefMLP (10 nM)0.05

M
> 1000
IndomethacinfMLP (10 nM)> 100

M (Inactive)
N/A

Insight : The compound shows specific efficacy against chemotactic migration, distinct from COX inhibition (Indomethacin), suggesting a direct interference with G-protein coupled chemotactic receptors.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the compound in a cellular context, highlighting its interference with inflammatory signaling and promotion of metabolic flux.

PathwayMechanism cluster_Metabolic Metabolic Pathway (L6 Myotubes) cluster_Inflammatory Inflammatory Pathway (Neutrophils) Compound 1-Phenyl-5-(pyrrol-1-yl)-pyrazole-4-COOH AMPK AMPK Activation Compound->AMPK Agonism (Putative) GPCR Chemotactic GPCR (fMLP/IL-8) Compound->GPCR Antagonism/Allosteric Block GLUT4 GLUT4 Translocation AMPK->GLUT4 Phosphorylation Glucose Glucose Uptake GLUT4->Glucose Transport Calcium Ca2+ Mobilization GPCR->Calcium Signaling Migration Actin Polymerization (Migration) Calcium->Migration

Caption: Dual-action mechanism showing putative AMPK activation for glucose homeostasis and GPCR antagonism for anti-inflammatory chemotaxis inhibition.

Detailed Experimental Protocols

Protocol A: 2-Deoxyglucose (2-DG) Uptake Assay

Objective : Quantify the insulin-mimetic activity of the test compound.

  • Cell Preparation : Seed L6 myoblasts in 24-well plates. Differentiate into myotubes for 5–7 days using 2% horse serum media.

  • Starvation : Wash cells 2x with warm PBS. Incubate in serum-free DMEM (low glucose) for 4 hours.

  • Treatment :

    • Add Test Compound (1, 10, 50

      
      M).
      
    • Positive Control: Metformin (1 mM) or Insulin (100 nM).

    • Negative Control: 0.1% DMSO.

    • Incubate for 1–24 hours (compound dependent; typically 2h for acute effects).

  • Uptake Phase :

    • Wash cells with Krebs-Ringer Phosphate HEPES (KRPH) buffer.

    • Add [3H]-2-Deoxyglucose (0.5

      
      Ci/mL) in KRPH buffer.
      
    • Incubate for 10 minutes at 37°C.

  • Termination :

    • Rapidly wash 3x with ice-cold PBS containing 10 mM unlabelled glucose (to stop transport).

    • Lyse cells in 0.1 M NaOH.

  • Quantification : Measure radioactivity via liquid scintillation counting. Normalize to total protein content (BCA assay).

Protocol B: Boyden Chamber Chemotaxis Assay

Objective : Assess inhibition of neutrophil migration.

  • Isolation : Isolate PMNs from healthy donor blood using Dextran sedimentation and Ficoll-Hypaque gradient centrifugation.

  • Chamber Setup : Use a 48-well micro-chemotaxis chamber (e.g., Neuro Probe).

  • Lower Chamber : Fill with chemoattractant (fMLP 10 nM or IL-8 10 ng/mL) diluted in HBSS/BSA.

  • Filter : Place a polycarbonate filter (3

    
    m pore size) over the lower wells.
    
  • Upper Chamber :

    • Pre-incubate PMNs (

      
       cells/mL) with Test Compound  (0.1–10 
      
      
      
      M) for 30 mins at 37°C.
    • Load cell suspension into upper wells.

  • Migration : Incubate for 45–60 minutes at 37°C in 5% CO2.

  • Analysis :

    • Remove filter. Fix and stain cells (Diff-Quik).

    • Count migrated cells in 5 random high-power fields (HPF) via microscopy.

    • Calculate % Inhibition relative to Vehicle Control.

References

  • Cottineau, B., et al. (2002).[1][2][3][4][5] Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108.[1][5]

  • Bruno, O., et al. (2009). Synthesis and the chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry, 17(9), 3379-3387.

  • Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. Journal of Pharmacology and Experimental Therapeutics, 311(2), 519-528.

  • PubChem Compound Summary . (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid (Structural Analog).[6] National Center for Biotechnology Information.

Sources

A Comparative Guide to Assessing the Therapeutic Index of Novel Pyrazole-Based Compounds: A Focus on 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evident in a wide array of approved drugs, from the anti-inflammatory agent celecoxib to various anticancer and antimicrobial therapies.[3][4] The metabolic stability and structural adaptability of the pyrazole core make it a fertile ground for the discovery of novel therapeutic agents.[3] However, the journey from a promising hit compound to a clinically viable drug is contingent on a critical parameter: the therapeutic index (TI).

The therapeutic index is the quantitative measure of a drug's relative safety, comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity.[5][6] A high TI indicates a wide margin between efficacy and toxicity, which is a hallmark of a safe drug. For researchers and drug development professionals, a rigorous and early assessment of the TI is not merely a regulatory hurdle but a fundamental step in identifying candidates with the highest potential for success.

This guide provides an in-depth, technically-grounded framework for assessing the therapeutic index of a novel pyrazole derivative, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid . We will dissect the necessary experimental workflows, compare its potential profile against established compounds, and explain the causal logic behind each methodological choice. This document is designed to serve as a practical reference for scientists dedicated to advancing novel chemical entities from the bench to the clinic.

Section 1: Core Concepts in Therapeutic Index Assessment

The Significance of the Therapeutic Index (TI)

In preclinical and clinical development, the TI provides a crucial safety margin. It is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD₅₀) to the effective dose in 50% of that population (ED₅₀).[7][8]

TI = TD₅₀ / ED₅₀

A higher TI is preferable, as it implies that a much larger dose is needed to induce toxicity than to achieve the desired therapeutic effect.[9] This concept is fundamental to dosing strategies and risk-benefit analysis in patient care.

cluster_0 Therapeutic Index (TI) Concept cluster_1 Dose-Response Relationship ED50 Effective Dose (ED₅₀) Dose effective in 50% of population TI Therapeutic Index (TI) = TD₅₀ / ED₅₀ (Higher is Safer) ED50->TI TD50 Toxic Dose (TD₅₀) Dose toxic in 50% of population TD50->TI Dose Increasing Drug Dose Effect Therapeutic Window (Safe & Effective Range) Dose->Effect Efficacy Toxicity Adverse Effects Effect->Toxicity Overdose

Caption: Conceptual relationship between effective dose, toxic dose, and the therapeutic index.

The Compounds Under Evaluation

To contextualize the assessment of our lead compound, we must compare it to established benchmarks with known mechanisms and safety profiles.

  • Lead Compound: this compound

    • Structure and Rationale: This compound features the classic pyrazole core. The phenyl and pyrrolyl substitutions influence its steric and electronic properties, which are critical for target binding.[10] Based on structural similarities to known anti-inflammatory agents, its primary therapeutic potential is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes.[11]

  • Comparator 1: Celecoxib (A Selective COX-2 Inhibitor)

    • Mechanism: Celecoxib is a well-known NSAID that selectively inhibits the COX-2 enzyme, which is primarily involved in inflammation.[12] Its selectivity for COX-2 over the constitutively expressed COX-1 enzyme is the basis for its improved gastrointestinal safety profile compared to older NSAIDs.[11] It serves as the gold standard for selective inhibition.

  • Comparator 2: Indomethacin (A Non-Selective COX Inhibitor)

    • Mechanism: Indomethacin inhibits both COX-1 and COX-2 enzymes. While an effective anti-inflammatory agent, its inhibition of COX-1, which plays a protective role in the gastric mucosa, leads to a higher risk of gastrointestinal side effects.[13] It provides a benchmark for a lower, less favorable therapeutic index regarding ulcerogenicity.

Section 2: A Validated Experimental Workflow for TI Determination

A self-validating system for determining the therapeutic index requires a multi-stage approach, moving from high-throughput in vitro assays to more complex in vivo models. This workflow ensures that resources are focused on compounds with the most promising safety and efficacy profiles.

Start Novel Pyrazole Compound InVitroEfficacy PART A: In Vitro Efficacy (e.g., COX-1/COX-2 Enzyme Assays) Determine IC₅₀ & Selectivity Start->InVitroEfficacy InVitroToxicity PART B: In Vitro Toxicity (e.g., MTT Assay on Normal Cells) Determine CC₅₀ Start->InVitroToxicity InVivoEfficacy PART C: In Vivo Efficacy (e.g., Carrageenan Paw Edema) Determine ED₅₀ InVitroEfficacy->InVivoEfficacy Promising Selectivity InVitroToxicity->InVivoEfficacy Low Toxicity InVivoToxicity PART D: In Vivo Toxicity (e.g., Ulcer Index, Acute Toxicity) Determine TD₅₀ / LD₅₀ InVivoEfficacy->InVivoToxicity CalculateTI Data Synthesis Calculate Therapeutic Index (TI) InVivoEfficacy->CalculateTI InVivoToxicity->CalculateTI Decision Lead Candidate Decision CalculateTI->Decision

Caption: Step-wise experimental workflow for determining the therapeutic index.

Part A: Assessing Therapeutic Efficacy (In Vitro)

The initial step is to confirm the compound's mechanism of action and potency at the molecular level. For our pyrazole compound, this involves assessing its inhibition of COX enzymes.

Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound for both COX-1 and COX-2 enzymes and to calculate its selectivity index.

  • Methodology:

    • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

    • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., 0.01 µM to 100 µM), Celecoxib (positive control for COX-2 selectivity), and Indomethacin (positive control for non-selectivity) for 15 minutes at room temperature.

    • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂).

    • Quantification: The peroxidase activity of COX converts PGG₂ to PGH₂. This step can be monitored colorimetrically by measuring the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value for each enzyme. The Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

  • Causality: A high selectivity index (>>1) is desirable. It suggests the compound preferentially inhibits the inflammation-associated COX-2 enzyme while sparing the protective COX-1, predicting a lower risk of gastrointestinal side effects.[11]

Part B: Assessing General Toxicity (In Vitro)

Before moving to animal models, an assessment of basal cytotoxicity is essential to rule out non-specific cellular toxicity.

Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound on a non-cancerous cell line.

  • Methodology:

    • Cell Culture: Seed a normal, non-cancerous cell line, such as human embryonic kidney cells (HEK293), into a 96-well plate and allow them to adhere overnight.[14][15]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24 to 48 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the CC₅₀.

  • Causality: This assay provides an early warning signal.[16] A low CC₅₀ value indicates general toxicity and would likely terminate the compound's development, irrespective of its efficacy.

Part C: Assessing Therapeutic Efficacy (In Vivo)

An in vivo model is required to confirm that the compound is effective within a complex biological system. The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.[17][18]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Objective: To determine the 50% effective dose (ED₅₀) for reducing acute inflammation.

  • Methodology:

    • Animal Acclimation: Use male Wistar or Sprague-Dawley rats, acclimated for at least one week.[19]

    • Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 20 mg/kg), and multiple dose levels of the test compound.

    • Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Plot the percentage inhibition against the dose to determine the ED₅₀.

  • Causality: This model validates the in vitro findings by demonstrating efficacy in a live animal.[20] It accounts for pharmacokinetic factors (absorption, distribution, metabolism, excretion) that are absent in vitro.

Part D: Assessing Target-Specific Toxicity (In Vivo)

For NSAID-like compounds, the most clinically relevant toxicity is gastrointestinal damage.

Protocol: Ulcerogenic Activity Assay

  • Objective: To determine the dose that causes gastric ulcers in 50% of the animal population (TD₅₀).

  • Methodology:

    • Dosing: Administer high doses of the test compound and control drugs (e.g., 3-5 times the effective dose) to fasted rats daily for several days.

    • Observation: Euthanize the animals and remove the stomachs.

    • Scoring: Open the stomach along the greater curvature and examine for lesions or ulcers under a dissecting microscope. Score the severity of ulceration based on the number and size of lesions.

    • Data Analysis: The TD₅₀ is the dose at which 50% of the animals exhibit significant ulceration.

  • Causality: This assay directly measures the primary dose-limiting toxicity for non-selective NSAIDs. A compound with a high TD₅₀ for ulceration, particularly when coupled with a low ED₅₀ for inflammation, will have a superior therapeutic index.[13]

Section 3: Mechanistic Insights into the COX Pathway

The therapeutic index of an anti-inflammatory pyrazole derivative is intrinsically linked to its selectivity for COX-1 versus COX-2. Understanding this pathway is key to interpreting experimental data.

cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Phospholipase A₂ PLA2->AA Liberates COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs1 Prostaglandins (e.g., PGE₂) - Gastric Protection - Platelet Aggregation COX1->PGs1 Indo1 Indomethacin (Non-selective) Indo1->COX1 Inhibits PGs2 Prostaglandins (e.g., PGE₂) - Inflammation - Pain, Fever COX2->PGs2 Indo2 Indomethacin Indo2->COX2 Inhibits Celecoxib Celecoxib & Lead Cmpd (Selective) Celecoxib->COX2 Inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces

Caption: The cyclooxygenase (COX) signaling pathway and points of inhibition.

COX-1 is a "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining.[21] COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[12] A compound like Indomethacin blocks both, relieving inflammation but also removing gastric protection. A selective COX-2 inhibitor like Celecoxib (and hypothetically, our lead compound) targets the inflammatory pathway while leaving the protective functions of COX-1 intact, thus achieving a better therapeutic index.

Section 4: Data Synthesis and Comparative Analysis

By executing the described workflows, we can compile the data into a comparative table. The following table uses hypothetical but realistic data for our lead compound to illustrate the final analysis.

Parameter This compound Celecoxib Indomethacin
COX-1 IC₅₀ (µM) 25150.1
COX-2 IC₅₀ (µM) 0.20.040.2
COX-2 Selectivity Index (COX-1/COX-2) 125 375 0.5
In Vivo Efficacy ED₅₀ (mg/kg) (Paw Edema)151020
In Vivo Toxicity TD₅₀ (mg/kg) (Ulceration)>300>30050
Therapeutic Index (TI = TD₅₀ / ED₅₀) >20 >30 2.5
Interpretation of Results
  • Lead Compound vs. Indomethacin: Our lead compound shows a significantly higher therapeutic index (>20) compared to Indomethacin (2.5). This is a direct result of its COX-2 selectivity. While its raw potency (ED₅₀) is comparable to Indomethacin, its vastly superior safety profile (TD₅₀ >300 vs. 50) makes it a much more promising candidate.

  • Lead Compound vs. Celecoxib: Celecoxib remains the superior compound in this hypothetical comparison, with a higher selectivity index (375 vs. 125) and a slightly better TI (>30). This analysis provides a clear benchmark for our lead compound. While it may not be best-in-class, its favorable TI still makes it a strong candidate for further development and optimization. The data suggests that further structural modifications could aim to increase COX-2 selectivity to further improve its safety profile.

Conclusion

The assessment of the therapeutic index is a cornerstone of modern drug discovery, providing a critical framework for evaluating both the promise and the peril of a new chemical entity. For novel pyrazole derivatives like this compound, a systematic, multi-stage evaluation is paramount. By progressing from in vitro mechanistic assays to in vivo models of efficacy and toxicity, researchers can build a comprehensive profile of a compound's potential.

This guide has outlined a robust, self-validating workflow that explains not just the "how" but the "why" behind each experimental step. The ultimate goal is to identify compounds with a wide therapeutic window, ensuring that the benefits to patients far outweigh the risks. The disciplined application of these principles is what separates a mere scientific curiosity from a life-changing therapeutic.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. [Link]

  • Study: A New Test May Help Identify Patients Diagnosed with Colorectal Cancer who Benefit From NSAIDs. (2024). Oncology Times. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table. (n.d.). ResearchGate. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed. [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2024). PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2024). PubMed. [Link]

  • Biochemical and Biological Properties of 4-(3-phenyl-[12][21][22] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. (2009). PubMed. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). RSC Publishing. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). PubMed. [Link]

  • Therapeutic index. (n.d.). Wikipedia. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • Determining the safety of a Drug. (n.d.). ToxTutor. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Unicamp. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). World Journal of Pharmaceutical Sciences. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). International Journal of Drug Development and Research. [Link]

  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Therapeutic Index: Definition & Formula. (2023). StudySmarter. [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (2013). PubMed Central. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). De Gruyter. [Link]

  • What is the therapeutic index of drugs? (2023). Medical News Today. [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2023). bioRxiv. [Link]

  • Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. (2013). PubMed. [Link]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2014). PubMed Central. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2017). PubMed. [Link]

Sources

Independent Verification of the Anti-proliferative Effects of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the anti-proliferative properties of the novel compound, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for a rigorous evaluation. We will compare the efficacy of this novel pyrazole derivative against a well-established chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines.

Introduction: The Rationale for Independent Verification

Pyrazole derivatives are a well-documented class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-tumor properties.[1][2] The core pyrazole scaffold is a versatile pharmacophore that has been successfully incorporated into numerous clinically approved drugs. The anti-cancer potential of pyrazole derivatives often stems from their ability to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3] By targeting these enzymes, pyrazole-based compounds can effectively halt uncontrolled cell proliferation, a hallmark of cancer.[1][3]

The subject of this guide, this compound, is a novel synthetic compound belonging to this promising class. While preliminary data may suggest anti-proliferative activity, independent verification is a cornerstone of the scientific process, ensuring the reproducibility and robustness of initial findings. This guide provides the necessary tools to conduct such a validation, fostering confidence in the compound's potential as a therapeutic candidate.

Our approach will be a head-to-head comparison with Doxorubicin, a widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis. This comparison will provide a critical benchmark for assessing the potency of our test compound.

Experimental Design: A Self-Validating System

To ensure the integrity of our findings, we will employ a multi-faceted experimental design that incorporates appropriate controls and utilizes well-characterized cancer cell lines. This self-validating system is designed to minimize experimental variability and provide a clear, interpretable dataset.

Selection of Cancer Cell Lines

The choice of cell lines is critical for a comprehensive assessment of anti-proliferative activity. We have selected three human cancer cell lines representing distinct and prevalent cancer types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is an estrogen receptor (ER)-positive line, making it a valuable model for hormone-responsive breast cancers.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality.

  • HCT116: A human colorectal carcinoma cell line, widely used in cancer research and drug screening.

The Comparative Agent: Doxorubicin

Doxorubicin is a potent and well-understood chemotherapeutic agent. Its established mechanism of action and extensive historical data in a wide range of cancer cell lines make it an ideal positive control and comparative standard.

The Endpoint: Cell Viability and IC50 Determination

The primary endpoint of our study will be the assessment of cell viability following treatment with the test compound and Doxorubicin. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric assay to quantify metabolically active cells.[4] The principle of the MTT assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

From the dose-response curves generated, we will calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] A lower IC50 value indicates a more potent compound.[5]

Detailed Experimental Protocol: The MTT Assay

This protocol provides a step-by-step guide for performing the MTT cell viability assay.

Materials:

  • Selected cancer cell lines (MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or Doxorubicin.

    • Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells) and a "no-treatment control" group (cells in complete medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized based on the cell doubling time.[6]

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[4][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

    • After the incubation, carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism). The concentration at which the curve crosses the 50% viability mark is the IC50 value.

Comparative Data Analysis

The following table presents hypothetical data to illustrate the expected outcome of a comparative study.

CompoundCell LineIC50 (µM)
This compoundMCF-715.2
A54922.5
HCT11618.7
DoxorubicinMCF-70.8
A5491.2
HCT1160.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates anti-proliferative activity against all three cancer cell lines, with IC50 values in the micromolar range. However, when compared to Doxorubicin, the novel compound is significantly less potent. This type of comparative analysis is crucial for contextualizing the efficacy of a new compound and guiding future optimization efforts.

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental process and the potential mechanism of action, we have created the following diagrams using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test Compound & Doxorubicin) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout viability_calc Cell Viability Calculation readout->viability_calc ic50_calc IC50 Determination viability_calc->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Experimental workflow for the independent verification of anti-proliferative effects.

signaling_pathway cluster_compound Pyrazole Derivative cluster_cell Cancer Cell pyrazole 1-Phenyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylic acid cdk Cyclin-Dependent Kinases (CDKs) pyrazole->cdk Inhibition cell_cycle Cell Cycle Progression (G1, S, G2, M) cdk->cell_cycle Drives cdk->cell_cycle proliferation Uncontrolled Cell Proliferation cell_cycle->proliferation Leads to cell_cycle->proliferation

Caption: Postulated mechanism of action for the pyrazole derivative.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the anti-proliferative effects of this compound. By following the detailed protocols and employing a rigorous comparative analysis, researchers can generate high-quality, reproducible data to validate the compound's potential as an anti-cancer agent.

Should the compound demonstrate significant and selective anti-proliferative activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the compound, such as which specific CDKs or other kinases are inhibited.

  • Apoptosis Assays: Determining if the compound induces programmed cell death.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

The independent verification of pre-clinical findings is a critical step in the drug discovery pipeline. This guide is intended to empower researchers to conduct these essential studies with confidence and scientific rigor.

References

  • Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid N' -acyl hydrazides. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved January 31, 2026, from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • How do I find the IC50 and best drug treatment time for anticancer drug? (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved January 31, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 31, 2026, from [Link]

  • Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. (2013). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. (2021). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • (PDF) In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 31, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Retrieved January 31, 2026, from [Link]

  • What is the difference between assessing viability using Cell Counting Kit-8 (CCK-8) and MTT assay? (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • In Vitro Drug Repurposing: Focus on Vasodilators. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • The Importance of IC50 Determination. (2022). Visikol. Retrieved January 31, 2026, from [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • The chick embryo chorioallantoic membrane as an experimental model to study lung cancer. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

Sources

A Researcher's Guide to Comparative Docking: Evaluating 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting a comparative molecular docking study. We will investigate the binding potential of the novel compound, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, within the active site of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This analysis is benchmarked against a co-crystallized, clinically recognized inhibitor to establish a robust, validated comparison.

The pyrazole chemical scaffold is a cornerstone in the development of anti-inflammatory drugs.[1][2][3] Well-known medications like Celecoxib, a selective COX-2 inhibitor, feature this core structure, highlighting its significance in targeting the enzyme.[2][3][4] Given this precedent, we hypothesize that our topic compound, which shares this pyrazole foundation, is a strong candidate for COX-2 inhibition. This study will computationally test that hypothesis.

Our chosen protein target is human COX-2. To ensure the highest degree of accuracy and relevance, we will utilize a high-resolution crystal structure from the RCSB Protein Data Bank (PDB). Specifically, we have selected PDB ID: 5KIR, which features human COX-2 in complex with Rofecoxib (Vioxx), another potent and selective inhibitor.[5] Rofecoxib will serve as our co-crystallized reference ligand, providing an experimentally validated binding mode against which we can compare our novel compound.

This guide is structured to not only provide a step-by-step protocol but to instill an understanding of the critical reasoning behind each step, ensuring a scientifically sound and reproducible workflow.

I. Experimental Design & Rationale

A successful docking study hinges on a well-designed experiment. Our approach is centered on the principle of "redocking," a critical self-validation step. Before we can trust the predicted binding pose of our novel compound, we must first prove that our chosen docking algorithm and parameters can accurately reproduce the experimentally known pose of the co-crystallized ligand (Rofecoxib).

The Causality of Redocking

Redocking serves as an essential positive control. If the docking software can place the reference ligand back into its crystallographic position with a low Root Mean Square Deviation (RMSD) — typically under 2.0 Å — it validates that the scoring function and search algorithm are appropriate for this specific protein-ligand system. Failure to achieve a low RMSD would indicate a flawed protocol, rendering any results for the novel compound unreliable.

The overall workflow is visualized below:

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_comp Phase 3: Comparative Docking PDB 1. Select Target PDB ID: 5KIR (COX-2) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt PrepLigands 3. Prepare Ligands (Test & Reference Compounds) PrepProt->PrepLigands Redock 4. Redocking Protocol (Dock Rofecoxib into 5KIR) PrepLigands->Redock RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision DockNew 6. Dock Test Compound (1-Phenyl-5-(1H-pyrrol-1-yl)...) Decision->DockNew Yes Analyze 7. Analyze & Compare (Binding Energy, Interactions) DockNew->Analyze

Caption: The workflow for a validated comparative docking study.

II. Detailed Experimental Protocols

This section outlines the step-by-step methodology using industry-standard, freely available software to ensure broad accessibility and reproducibility. We will use PyRx, which integrates AutoDock Vina for docking calculations and Open Babel for molecular manipulations.[6][7]

Protocol 1: Receptor and Ligand Preparation

Objective: To prepare the COX-2 protein and both ligands (reference and test) for the docking simulation.

Materials:

  • Protein Structure: PDB ID: 5KIR, downloaded from RCSB PDB.

  • Software: PyRx (or equivalent software like AutoDock Tools, UCSF Chimera).

  • Test Compound Structure: 3D structure of this compound (generated via ChemDraw/Chem3D or similar).

Procedure:

  • Load Protein Structure: Open PyRx and load the 5KIR.pdb file. The software will automatically display the protein structure.

  • Receptor Preparation:

    • Isolate Protein: Remove all non-essential components from the structure, including water molecules, co-solvents, and any duplicate protein chains. Retain only the protein chain (e.g., Chain A) and the co-crystallized ligand (Rofecoxib, identified as ligand COH in this PDB entry).[5]

    • Convert to AutoDock Format: Right-click the protein and select "Make Macromolecule." This crucial step adds polar hydrogens, calculates Gasteiger charges, and converts the PDB file into the required PDBQT format. This format includes atomic charge and type information essential for the Vina scoring function.

  • Ligand Preparation:

    • Isolate Reference Ligand: Save the co-crystallized Rofecoxib molecule as a separate PDB or MOL2 file.

    • Prepare Test Compound: Draw the 2D structure of this compound and convert it to a 3D structure. Perform an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Convert to AutoDock Format: Load both the reference and test ligand files into PyRx. The software will automatically use Open Babel to convert them into PDBQT format, assigning rotatable bonds and preparing them for flexible docking.

Protocol 2: Docking Validation and Comparison

Objective: To validate the docking protocol by redocking the reference ligand and then perform the comparative docking of the test compound.

Procedure:

  • Define the Binding Site:

    • Select the co-crystallized Rofecoxib ligand in the PyRx interface. The software will automatically define the docking grid box (the "search space") around this ligand.

    • Ensure the grid box dimensions are sufficient to encompass the entire binding pocket, typically with a 4-5 Å buffer around the ligand. This ensures the search algorithm has enough space to explore various conformations.

  • Execute Redocking (Validation):

    • Select only the prepared reference ligand (Rofecoxib) and the prepared COX-2 receptor.

    • Launch the Vina docking algorithm. The software will calculate multiple binding poses (typically 9 by default) and rank them by binding affinity (kcal/mol).

  • Analyze Validation Results:

    • RMSD Calculation: Superimpose the top-ranked docked pose of Rofecoxib onto its original crystallographic position. Calculate the RMSD. A value below 2.0 Å is considered a successful validation.

  • Execute Comparative Docking:

    • Once the protocol is validated, select the prepared test compound (this compound).

    • Run the Vina docking simulation using the exact same grid parameters and receptor file used for the validation step. This consistency is paramount for a fair comparison.

  • Analyze and Compare Results:

    • Record the binding affinity of the top-ranked pose for the test compound.

    • Visually inspect the binding pose. Identify and document key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.

    • Compare these interactions directly with those of the co-crystallized Rofecoxib.

III. Results and Comparative Analysis

The docking simulations provide both quantitative (binding affinity) and qualitative (binding pose) data. These results allow for a direct comparison of the test compound's potential efficacy against the known inhibitor.

Quantitative Data Summary

The primary quantitative metric is the binding affinity, which estimates the binding free energy of the ligand to the protein. A more negative value indicates a stronger, more favorable interaction.

CompoundCo-crystallized Ligand (Reference)Test Compound
Name RofecoxibThis compound
Validation RMSD (Å) < 2.0 (Assumed Success)N/A
Binding Affinity (kcal/mol) -10.5 (Hypothetical)-9.8 (Hypothetical)
Interacting Residues Arg513, Val523, Ser353, His90Tyr355, Arg120, Val349, Ala527

(Note: Binding affinity values are hypothetical for illustrative purposes. Actual values would be generated by the Vina software.)

Qualitative Interaction Analysis

The true value of docking lies in understanding how a molecule binds. The pyrazole scaffold is known to interact with key residues in the COX-2 active site.[8][9]

  • Rofecoxib (Reference): The methyl sulfone group of Rofecoxib is known to project into a specific side pocket of the COX-2 active site, an interaction crucial for its selectivity over COX-1.[5] It forms key interactions with residues such as Arg513 and Val523.[8]

  • Test Compound: Our analysis would focus on whether the phenyl and pyrrol groups of the test compound mimic the spatial arrangement of Rofecoxib's functional groups. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is expected to form a critical hydrogen bond with a key active site residue, such as Tyr355 or Arg120, which are known interaction points for acidic NSAIDs.[9]

The logical flow of interaction analysis is depicted below:

G cluster_moieties Key Functional Moieties cluster_interactions Molecular Interactions cluster_residues COX-2 Active Site Residues compound Test Compound (1-Phenyl...acid) carboxyl Carboxylic Acid compound->carboxyl phenyl Phenyl Ring compound->phenyl pyrrol Pyrrol Ring compound->pyrrol hbond Hydrogen Bond carboxyl->hbond hydrophobic Hydrophobic Interaction phenyl->hydrophobic pi_stack π-π Stacking pyrrol->pi_stack tyr355 Tyr355 hbond->tyr355 arg120 Arg120 hbond->arg120 val523 Val523 hydrophobic->val523 phe518 Phe518 pi_stack->phe518

Caption: Key molecular interactions between the test compound and COX-2 residues.

IV. Discussion and Conclusion

This guide outlines a rigorous, self-validating protocol for the comparative docking of this compound against a known inhibitor in the COX-2 active site. The pyrazole scaffold suggests a strong potential for anti-inflammatory activity by targeting COX enzymes.[1][10]

The success of this computational experiment is defined by two pillars:

  • Validation: Achieving a low RMSD (<2.0 Å) in the redocking of the reference ligand (Rofecoxib) confirms the soundness of the chosen protocol.

  • Comparison: The binding affinity and interaction profile of the test compound relative to the reference ligand provide a predictive measure of its potential inhibitory activity.

If the test compound shows a comparable or stronger binding affinity and establishes similar key interactions within the active site, it would be identified as a promising lead candidate. Specifically, its ability to form a strong hydrogen bond via its carboxylic acid and position its aromatic rings in a manner analogous to known inhibitors would be a strong positive indicator.[9][11]

This computational screening provides a cost-effective and rapid method to prioritize compounds for further in vitro and in vivo testing, accelerating the drug discovery pipeline.

References

  • Patel, R., Patel, P., & Pasha, T. Y. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(8), 513–518. [Link]

  • Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(2), 118–126. [Link]

  • Goldstein, D. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 583–588. [Link]

  • Li, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Fun, H. K., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1239. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224–5228. [Link]

  • Kudalkar, S. N., et al. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 13(38), 26867–26887. [Link]

  • Rowland, P., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB Protein Data Bank. [Link]

  • Sharma, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17511–17531. [Link]

  • Patel, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Ragno, R., et al. (2005). COX-2: superimposition of the co-crystallized celecoxib derivative SC-558. ResearchGate. [Link]

  • Progress in COX-2 inhibitors: A journey so far. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. European Journal of Medicinal Chemistry, 208, 112762. [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Bioinformatics and Computational Biology. [Link]

  • Ligand interaction diagram of compounds with COX-2 (PDB ID: 1NT3). ResearchGate. [Link]

  • Dr. D. S. Chetry. (2024). How to Carry Out Molecular Docking of Drug–Polymer Conjugates. YouTube. [Link]

  • Abdellatif, K. R. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5433. [Link]

  • Biotecnika. (2023). How to Perform Molecular Docking Using PyRx? YouTube. [Link]

  • Abdelgawad, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33(1), 1-24. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

[1]

Introduction: Beyond the SDS

In drug discovery and organic synthesis, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block. However, its dual-ring system (pyrazole and pyrrole) combined with a carboxylic acid moiety presents a specific safety profile that generic safety data sheets (SDS) often oversimplify.

This guide bridges the gap between regulatory compliance and practical laboratory survival. We do not just list equipment; we explain the why behind the safety protocols to ensure your research proceeds without interruption or injury.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound is generally classified under the "Irritant" category, but its physical properties (often a fine, electrostatic powder) increase the risk of inhalation and mucous membrane contact.

Hazard Classification Matrix
Hazard ClassCategoryH-CodeRisk Description
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3][4][5][6] Acidic nature can cause dermatitis upon prolonged contact.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5][6][7] Micro-particles can dissolve in tear fluid, creating localized acidic burns.
STOT-SE Cat 3H335 May cause respiratory irritation.[1][3][4][5][6][7][8] Dust inhalation is the primary route of exposure during weighing.

Critical Insight: While H315/H319 are standard, the H335 (Respiratory Irritation) is the operational bottleneck. Because this compound is a solid organic acid, it can sublime or create dust that bypasses standard surgical masks.

Personal Protective Equipment (PPE) Architecture

Your PPE is a system, not a list. The following specifications are non-negotiable for handling this compound in a research setting.

The PPE Specification Table
ComponentMinimum SpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm / 4 mil) Nitrile provides excellent resistance to organic acids.[1] Note: If dissolved in DMSO or DMF, upgrade to double-gloving or 8-mil nitrile due to solvent permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses are insufficient for fine powders.[1] Goggles seal the eyes from airborne dust and potential splashes during solubilization.
Respiratory Fume Hood (Primary) Engineering controls are superior to masks.[1] If weighing outside a hood is unavoidable, use an N95 or P100 respirator .
Body Defense Lab Coat (High-Neck/Buttoned) Prevents dust accumulation on street clothes.[1] Synthetic blends are preferred to minimize dust adhesion.

Decision Logic: PPE Selection Workflow

Not all tasks carry the same risk.[5][9] Use this logic flow to determine the necessary protection level based on your current operation.

PPE_Decision_LogicStartTask IdentificationStatePhysical State?Start->StateSolidSolid / PowderState->SolidDry PowderLiquidSolution (DMSO/MeOH)State->LiquidDissolvedWeighingWeighing / TransferSolid->WeighingReactionReaction / HeatingLiquid->ReactionPPE_Level1LEVEL 1 PPE:Splash Goggles + Nitrile Gloves+ Fume HoodWeighing->PPE_Level1Inside HoodPPE_Level2LEVEL 2 PPE:N95 Respirator + Goggles+ Anti-Static MeasuresWeighing->PPE_Level2Open BenchReaction->PPE_Level1Standard SolventPPE_Level3LEVEL 3 PPE:Double Nitrile Gloves(Solvent Dependent)Reaction->PPE_Level3Penetrating Solvent (DMSO)

Figure 1: PPE Decision Logic based on physical state and engineering controls. Note that "Open Bench" weighing of irritant powders requires respiratory protection.

Operational Protocol: Safe Handling Procedures

Phase A: Weighing & Transfer (Highest Risk)

The primary risk occurs when the container is opened. Static electricity can cause the powder to "jump," creating an inhalation hazard.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with a dryer sheet or ethanol wipe to discharge static before touching the powder.

  • Technique:

    • Place a tared vial inside a secondary container (beaker) to catch spills.

    • Transfer slowly. Do not dump.

    • Self-Validation: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive.

Phase B: Solubilization

When adding solvent (e.g., DMSO, Methanol, DMF), the heat of solution is generally low, but the risk shifts to skin absorption .[1]

  • Solvent Choice Warning: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO carries dissolved chemicals through the skin and into the bloodstream.

  • Protocol:

    • Add solvent to the solid (not solid to solvent) to prevent splash-back.

    • Cap the vial immediately after addition.

    • Vortex or sonicate inside the hood.

Emergency Response & Disposal

Accidental Exposure Response[1][5]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][5][10][11] Hold eyelids open. The carboxylic acid group can cause rapid corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4][6][7][11][12] Do not use ethanol/acetone to wash skin, as this may increase absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Reference H335).

Disposal Strategy

This compound is an organic acid.[13]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic neutralization or oxidation reactions.

  • Container: Dispose of in the "Solid Organic Waste" or "Liquid Organic Waste" container.

  • Labeling: Clearly label the waste tag with "Pyrazole Carboxylic Acid Derivative - Irritant."

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: Pyrazole-4-carboxylic acid derivatives (General Safety Profile). National Center for Biotechnology Information. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.